Technical Documentation Center

3-methyl-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-methyl-1H-indazole
  • CAS: 3176-62-3

Core Science & Biosynthesis

Foundational

3-Methyl-1H-Indazole: A Technical Guide for Advanced Research and Development

Abstract 3-Methyl-1H-indazole is a pivotal heterocyclic scaffold, recognized for its prevalence in a multitude of biologically active compounds. As a bioisostere of indole, it offers a unique structural motif that has be...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-1H-indazole is a pivotal heterocyclic scaffold, recognized for its prevalence in a multitude of biologically active compounds. As a bioisostere of indole, it offers a unique structural motif that has been extensively explored in medicinal chemistry.[1] This guide provides an in-depth analysis of 3-methyl-1H-indazole, covering its fundamental physicochemical properties, robust synthesis and purification protocols, detailed spectroscopic characterization, and its significant applications in drug discovery. Designed for researchers and professionals in the field, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use as a key building block in the development of novel therapeutics.

Introduction: The Significance of the Indazole Core

Indazoles are aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This arrangement results in a stable, 10 π-electron aromatic system.[1] The indazole nucleus is a "privileged scaffold," meaning it is a structural framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities.[1][3] Derivatives have demonstrated potent anti-inflammatory, antibacterial, anti-cancer, and neuroprotective properties.[2][3]

The 3-methyl-1H-indazole variant is of particular interest. The methyl group at the 3-position provides a crucial handle for synthetic modification while also influencing the molecule's electronic properties and steric profile, which can be fine-tuned to achieve desired biological activity and selectivity. Its derivatives are key intermediates in the synthesis of pharmaceuticals, including kinase inhibitors for oncology.[4][5]

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties is foundational for its application in a laboratory setting.

Core Properties
PropertyValueSource
Molecular Formula C₈H₈N₂[6][7]
Molecular Weight 132.16 g/mol [6]
Appearance Off-white to yellow solid/powder[8]
Melting Point 112-115 °C[6]
CAS Number 3176-62-3[6][9]
Safety and Handling

3-Methyl-1H-indazole is classified as harmful if swallowed and causes skin and eye irritation.[6][10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[10][12] All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[12]

GHS Hazard Statements:

  • H302: Harmful if swallowed[6]

  • H315: Causes skin irritation[10]

  • H319: Causes serious eye irritation[10]

  • H335: May cause respiratory irritation[10][13]

Synthesis and Purification

The synthesis of 3-methyl-1H-indazole is well-established, with the most common and reliable route proceeding from 2-aminoacetophenone. This method involves a diazotization followed by a reductive cyclization.

Synthetic Pathway Overview

The transformation from 2-aminoacetophenone to 3-methyl-1H-indazole is a robust, high-yielding process. The key steps involve the conversion of the primary amine to a diazonium salt, which is then reduced and cyclized in situ to form the indazole ring.

G A 2-Aminoacetophenone B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-10 °C   C 3-Methyl-1H-Indazole (Crude Product) B->C  SnCl₂·2H₂O  Reductive Cyclization   D Purified Product C->D  Recrystallization /  Column Chromatography  

Caption: General workflow for the synthesis of 3-methyl-1H-indazole.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[14][15]

Materials:

  • 2-Aminoacetophenone (1.0 eq)

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2-aminoacetophenone (e.g., 81 g) in concentrated hydrochloric acid (e.g., 600 mL).[14]

    • Cool the solution to 0-10 °C. The temperature control is critical here to ensure the stability of the diazonium salt intermediate and prevent unwanted side reactions.[8][15]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 80 g in 400 mL water) dropwise, maintaining the internal temperature below 10 °C.[14][15] The slow addition is necessary to manage the exothermic nature of the reaction.

    • Stir the resulting mixture for 1 hour at 0-10 °C.[15]

  • Reductive Cyclization:

    • In a separate vessel, prepare a solution of stannous chloride dihydrate (e.g., 200 g) in concentrated hydrochloric acid (e.g., 300 mL).[14]

    • Slowly add the stannous chloride solution to the diazonium salt mixture, again keeping the temperature controlled at 0-10 °C.

    • Once the addition is complete, allow the reaction to stir overnight, gradually warming to room temperature.[14]

  • Work-up and Isolation:

    • Pour the reaction mixture into a large beaker of ice water and stir.

    • Filter the solution to remove any tin salts.

    • Carefully adjust the pH of the filtrate to ~8 using a concentrated sodium hydroxide or ammonium hydroxide solution. This step neutralizes the acid and precipitates the product.[14]

    • A large amount of solid will precipitate. Collect the off-white solid by vacuum filtration.

    • Wash the solid thoroughly with cold water and dry under vacuum. This procedure typically yields the crude product in high purity (>90%).[14]

  • Purification (Optional):

    • For applications requiring higher purity, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized 3-methyl-1H-indazole is essential. The following data represent typical spectroscopic signatures for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

G cluster_0 Spectroscopic Analysis Workflow prep Sample Preparation (5-10 mg in CDCl₃ or DMSO-d₆) nmr NMR Acquisition (¹H, ¹³C, DEPT) ms Mass Spec Analysis (EI or ESI) ir IR Spectroscopy (ATR) data Data Interpretation & Structure Confirmation

Caption: A typical workflow for spectroscopic characterization.[16][17]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals for the aromatic protons and a sharp singlet for the methyl group.[18]

    • δ ~10.0-12.0 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the indazole ring. Its chemical shift can be variable and it may exchange with D₂O.

    • δ ~7.1-7.8 ppm (multiplet, 4H): These signals arise from the four protons on the fused benzene ring.

    • δ ~2.6 ppm (singlet, 3H): This is the characteristic signal for the methyl group protons at the C3 position.[18]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the presence of eight distinct carbon environments.[18]

    • δ ~141-144 ppm: Aromatic quaternary carbons (C3, C7a).

    • δ ~120-129 ppm: Aromatic CH carbons (C4, C5, C6, C7).

    • δ ~110 ppm: Aromatic CH carbon (often C7).

    • δ ~11-12 ppm: Methyl carbon (C-CH₃).[18]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • MS (EI, 70 eV): The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺).[6][18]

    • m/z = 132 (M⁺): Corresponds to the molecular weight of C₈H₈N₂.[6]

    • m/z = 131 (M-H)⁺: A common fragment from the loss of a hydrogen atom.[6]

    • m/z = 104: Corresponds to the loss of N₂.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • IR (KBr or ATR, cm⁻¹):

    • ~3100-3000 cm⁻¹ (broad): N-H stretching vibration.

    • ~2950-2850 cm⁻¹: C-H stretching from the methyl group.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic rings.[18][19]

Applications in Drug Discovery and Medicinal Chemistry

3-Methyl-1H-indazole is a cornerstone building block for the synthesis of a wide range of therapeutic agents. Its derivatives have been investigated for numerous biological activities.[1][2]

Key Therapeutic Areas:

  • Oncology: The indazole scaffold is a well-established template for designing potent kinase inhibitors.[4][20] Many small molecule drugs targeting kinases like VEGFR and PDGFR, which are crucial in cancer cell signaling and angiogenesis, incorporate the indazole motif.[4][5] The 3-methyl-indazole core can serve as a key fragment that binds to the hinge region of the kinase active site.[4]

  • Anti-inflammatory: Certain indazole derivatives have shown significant anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.[3][9]

  • Antibacterial Agents: Novel derivatives of 3-methyl-1H-indazole have been synthesized and shown to possess potent antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[1][9]

  • Neurodegenerative Diseases: The versatility of the indazole scaffold has led to its exploration in developing agents for diseases like Parkinson's and Alzheimer's.[1][3]

Sources

Exploratory

3-methyl-1H-indazole chemical and physical properties

An In-depth Technical Guide to 3-methyl-1H-indazole: Properties, Synthesis, and Applications Introduction 3-methyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family, a class of m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-methyl-1H-indazole: Properties, Synthesis, and Applications

Introduction

3-methyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family, a class of molecules featuring a fused benzene and pyrazole ring.[1] This scaffold is of significant interest in the field of medicinal chemistry, where it is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[2][3] The inherent tautomeric instability of the indazole ring, primarily existing in the more stable 1H-tautomer form, and its capacity for diverse chemical modifications make it a versatile building block in the synthesis of novel therapeutic agents.[1][4] This guide provides a comprehensive overview of the core chemical and physical properties of 3-methyl-1H-indazole, its synthesis, reactivity, and critical role as an intermediate in drug discovery and development.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reductive Cyclization cluster_end Final Product 2-Aminoacetophenone 2-Aminoacetophenone Reagents1 NaNO₂, HCl 0-10°C 2-Aminoacetophenone->Reagents1 Diazonium_Salt_Formation Formation of Diazonium Salt Reagents2 SnCl₂·H₂O, HCl Diazonium_Salt_Formation->Reagents2 Reagents1->Diazonium_Salt_Formation Cyclization Intramolecular Cyclization Product 3-methyl-1H-indazole Cyclization->Product Reagents2->Cyclization

Caption: Workflow for the synthesis of 3-methyl-1H-indazole.

Chemical Reactivity and Applications

The indazole ring is an electron-rich system that undergoes various chemical transformations, making 3-methyl-1H-indazole a valuable intermediate.

Key Reactions
  • Electrophilic Substitution : Indazoles readily undergo electrophilic substitution reactions such as nitration and halogenation. [1]For example, nitration of 3-methyl-1H-indazole can yield derivatives like 3-methyl-6-nitro-1H-indazole, an important intermediate for pharmaceuticals like Pazopanib. [5][6]* N-Alkylation and N-Arylation : The nitrogen atom in the pyrazole ring can be functionalized through alkylation, arylation, or acylation, allowing for the synthesis of a diverse library of derivatives. [7]* Palladium-Catalyzed Cross-Coupling : Halogenated derivatives of 3-methyl-1H-indazole are excellent substrates for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. [8]These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, essential for building complex molecular architectures in drug development. [8][9]

Role in Drug Development

The indazole scaffold is a key component in numerous clinically approved drugs due to its ability to mimic other functionalities and interact with biological targets. [2][3][10]

  • Pharmaceutical Intermediate : 3-methyl-1H-indazole and its derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). [11][5]It is a precursor for compounds with demonstrated antibacterial, antiviral, anti-inflammatory, and anticancer properties. [2][11][5]* Scaffold for Kinase Inhibitors : The indazole nucleus is a common feature in many kinase inhibitors used in oncology. For instance, the synthesis of Pazopanib, a tyrosine kinase inhibitor, utilizes a 3-methyl-indazole derivative. [6]

Safety and Handling

Proper handling of 3-methyl-1H-indazole is crucial to ensure laboratory safety.

  • GHS Hazard Classification :

    • Pictogram : GHS07 (Exclamation Mark) * Signal Word : Warning [12] * Hazard Statements : H302: Harmful if swallowed. [12]* Precautions for Safe Handling :

    • Avoid contact with skin and eyes. [13] * Do not breathe dust. [13] * Use in a well-ventilated area. [14] * Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [13]* Storage :

    • Store in a dry, cool, and well-ventilated place. [13] * Keep the container tightly closed. [13]

Conclusion

3-methyl-1H-indazole is a compound of fundamental importance in organic and medicinal chemistry. Its well-defined chemical and physical properties, accessible synthetic routes, and versatile reactivity make it an invaluable building block for the creation of complex molecules. For researchers and drug development professionals, a thorough understanding of this scaffold's characteristics is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

Sources

Foundational

3-methyl-1H-indazole molecular structure and numbering

An In-depth Technical Guide to the Molecular Structure and Numbering of 3-methyl-1H-indazole Introduction 3-methyl-1H-indazole is a heterocyclic aromatic organic compound that serves as a pivotal structural motif in medi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Numbering of 3-methyl-1H-indazole

Introduction

3-methyl-1H-indazole is a heterocyclic aromatic organic compound that serves as a pivotal structural motif in medicinal chemistry and drug discovery.[1] Its rigid bicyclic system, composed of a benzene ring fused to a pyrazole ring, offers a versatile scaffold for developing therapeutic agents targeting a wide range of biological targets, including kinases and other enzymes. This guide provides a comprehensive technical overview of the molecular structure, IUPAC numbering conventions, spectroscopic signature, and a validated synthesis protocol for 3-methyl-1H-indazole, intended for researchers, medicinal chemists, and professionals in drug development. The compound has a molecular formula of C₈H₈N₂ and a molecular weight of approximately 132.16 g/mol .[2][3][4][5]

Part 1: Elucidation of Molecular Structure & Tautomerism

The foundational structure of 3-methyl-1H-indazole is a benzopyrazole system, where a six-membered benzene ring is fused to a five-membered pyrazole ring.[6] A critical feature of the indazole core is its capacity for tautomerism—the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two primary tautomeric forms: 1H-indazole and 2H-indazole.[6][7]

  • 1H-Tautomer: The proton resides on the nitrogen atom at position 1. This is generally the more thermodynamically stable and, therefore, the predominant form for N-unsubstituted indazoles.[6][7]

  • 2H-Tautomer: The proton is located on the nitrogen atom at position 2.

For 3-methyl-indazole, the 1H-tautomer is the conventionally depicted and more stable isomer. The presence and position of the N-H proton are crucial, as it can act as a hydrogen bond donor, a key interaction in many biological systems.

Caption: Tautomeric forms of 3-methyl-indazole.

Part 2: IUPAC Numbering Convention

A standardized numbering system is essential for unambiguously identifying substituted indazole derivatives. According to IUPAC nomenclature, the numbering of the indazole ring begins at the protonated nitrogen (for the 1H-tautomer) and proceeds around the pyrazole ring first before continuing to the benzene ring. The primary objective is to assign the lowest possible locants to the heteroatoms and then to the substituents.

Causality of Numbering:

  • Position 1: Assigned to the nitrogen atom bearing the hydrogen in the stable 1H-tautomer.

  • Position 2: Assigned to the adjacent nitrogen atom.

  • Position 3: Assigned to the carbon bearing the methyl group. This position is part of the five-membered ring.

  • Positions 4, 5, 6, 7: The numbering continues sequentially around the carbons of the fused benzene ring.

This convention ensures that 3-methyl-1H-indazole is the unique and correct name for this structure.

Caption: IUPAC numbering for 3-methyl-1H-indazole.

Part 3: Spectroscopic Characterization for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of 3-methyl-1H-indazole.[8] The combination of NMR, IR, and Mass Spectrometry provides a complete fingerprint of the molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10]

  • ¹H NMR: The proton NMR spectrum is highly diagnostic. A broad singlet corresponding to the exchangeable N-H proton is typically observed at a high chemical shift (>10 ppm), especially in solvents like DMSO-d₆.[10] The methyl group protons appear as a sharp singlet around 2.5 ppm. The four aromatic protons on the benzene ring appear as a complex multiplet pattern between 6.9 and 7.7 ppm.[11]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule (six in the benzene ring, one at C3, and the methyl carbon).

Table 1: Summary of NMR Data for 3-methyl-1H-indazole

Technique Assignment Expected Chemical Shift (δ, ppm) Notes
¹H NMR NH (Position 1) ~13.2 (in CDCl₃)[11] Broad singlet, position is solvent-dependent.
Aromatic H (C4-C7) 6.90 - 7.65[11] Complex multiplets (doublets and triplets).
CH ₃ (Position 3) ~2.56[11] Sharp singlet.
¹³C NMR Aromatic C 108 - 142 Six distinct signals expected.
C 3 ~141

| | C H₃ | ~11-12 | |

Note: Precise chemical shifts can vary based on the solvent and instrument frequency. The data is compiled from reported values for 3-methyl-1H-indazole and its derivatives.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: A characteristic broad absorption band is expected in the region of 3100-3300 cm⁻¹ due to the N-H bond stretching of the pyrazole ring.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

  • C=C and C=N Ring Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations within the fused aromatic ring system.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[8]

  • Molecular Ion Peak (M⁺): The primary peak in the mass spectrum will correspond to the molecular weight of the compound. For 3-methyl-1H-indazole (C₈H₈N₂), the expected exact mass is ~132.07 Da, leading to a prominent molecular ion peak (M⁺) at m/z = 132.[2][11]

  • Fragmentation: Common fragmentation may involve the loss of a proton (M-1) or other small neutral molecules, providing further structural evidence. A significant fragment is often observed at m/z = 131.[2]

Part 4: Validated Synthesis Protocol

A common and efficient method for synthesizing 3-methyl-1H-indazole is the reductive cyclization of 2-aminoacetophenone.[3][11] This process involves two key chemical transformations: diazotization followed by an intramolecular reaction.

Experimental Protocol: Synthesis via Reductive Cyclization

Causality: This protocol relies on the initial formation of a diazonium salt from the primary amine of 2-aminoacetophenone. This highly reactive intermediate is not isolated but is immediately subjected to a reducing agent (stannous chloride), which facilitates an intramolecular cyclization reaction to form the stable indazole ring system.

Step-by-Step Methodology: [3][11]

  • Dissolution: Dissolve 2-aminoacetophenone (1.0 eq) in hydrochloric acid (37%) and cool the solution to 0-10 °C in an ice bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.2 eq) dropwise to the reaction mixture, ensuring the temperature is maintained between 0-10 °C. Stir the mixture for 1 hour at this temperature.

  • Reduction & Cyclization: In a separate flask, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in hydrochloric acid (37%). Slowly add this solution to the diazonium salt mixture, again maintaining the temperature at 0-10 °C.

  • Reaction Completion: Allow the reaction to stir overnight at the same temperature (0-10 °C).

  • Work-up: Pour the reaction mixture into ice water and filter to remove any solids.

  • Precipitation: Adjust the pH of the filtrate to ~8 using a suitable base (e.g., NaOH or NaHCO₃ solution). A large amount of solid product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield 3-methyl-1H-indazole as an off-white solid.[11]

G start 2-Aminoacetophenone step1 Step 1: Diazotization (HCl, NaNO₂, 0-10 °C) start->step1 intermediate In-situ Diazonium Salt step1->intermediate Reactive Intermediate step2 Step 2: Reductive Cyclization (SnCl₂·H₂O, HCl) intermediate->step2 product 3-methyl-1H-indazole step2->product

Caption: Workflow for the synthesis of 3-methyl-1H-indazole.

Part 5: Physicochemical and Safety Data

A summary of key properties and safety information is crucial for proper handling and application.

Table 2: Physicochemical and Safety Properties

Property Value Reference
Molecular Formula C₈H₈N₂ [2][3][4]
Molecular Weight 132.16 g/mol [2][3][4]
CAS Number 3176-62-3 [3][13]
Appearance Off-white to white solid [3][11]
IUPAC Name 3-methyl-1H-indazole [2]

| GHS Hazard | Warning: H302 (Harmful if swallowed) |[2][4] |

References

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Nitro Group in 3-Methyl-6-nitro-1H-indazole.
  • Supporting Information for a scientific publication. (n.d.).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 820804, 3-methyl-1H-indazole. Retrieved from [Link]

  • Google Patents. (2015). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • ResearchGate. (n.d.). Structure and synthesis of indazole. Retrieved from [Link]

  • PubChemLite. (2025). 3-methyl-1h-indazole (C8H8N2). Retrieved from [Link]

  • Liskon Biological. (2025). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21956337, 3-methyl-1H-indazol-6-amine. Retrieved from [Link]

  • BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Retrieved from [Link]

  • Liskon Biological. (2025). The detection methods for 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]

  • Mol-Instincts. (2025). 3-methyl-1H-indazole. Retrieved from [Link]

  • Shaikh, F., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • Liskon Biological. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11298049, 3-methyl-1H-indazol-5-amine. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 657476, methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Zavegepant. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 3-ethyl-1-methyl-1H-imidazol-3-ium.... Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. Retrieved from [Link]

  • BenchChem. (n.d.). Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery.

Sources

Exploratory

Introduction: The Significance of the Indazole Scaffold

An In-Depth Technical Guide to 3-Methyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. The 1H-tautomer is generally more stable and thus more prevalent in drug design.[1] 3-methyl-1H-indazole, in particular, serves as a crucial starting material and core fragment in the synthesis of numerous biologically active compounds, ranging from anti-inflammatory to anti-cancer agents.[3][4] This guide aims to provide a detailed exploration of its chemical identity, synthesis, and pivotal role in modern pharmaceutical research.

PART 1: Core Identifiers and Physicochemical Properties

Precise identification is the cornerstone of chemical research and development. 3-Methyl-1H-indazole is cataloged across multiple chemical databases, each providing a unique identifier. A comprehensive summary of these identifiers and its key physicochemical properties is presented below.

Table 1: Chemical Identifiers and Properties of 3-Methyl-1H-indazole

Identifier TypeValueSource(s)
CAS Number 3176-62-3[3][5][6]
Molecular Formula C₈H₈N₂[5][6][7]
Molecular Weight 132.16 g/mol [5][7]
IUPAC Name 3-methyl-1H-indazole[5]
SMILES CC1=C2C=CC=CC2=NN1[5][8]
InChI InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10)[5][7]
InChIKey FWOPJXVQGMZKEP-UHFFFAOYSA-N[5][7]
MDL Number MFCD00601361[6][7]
Physical Form Solid[7]
GHS Hazard Codes H302 (Harmful if swallowed)[5][9]

PART 2: Synthesis and Mechanistic Rationale

The most prevalent laboratory-scale synthesis of 3-methyl-1H-indazole involves a classical reaction sequence starting from 2-aminoacetophenone. This method leverages a diazotization reaction followed by reductive cyclization. Understanding the causality behind each step is critical for optimizing yield and purity.

Synthetic Pathway Overview

The transformation from 2-aminoacetophenone to 3-methyl-1H-indazole is a robust and well-documented process.[10][11] It begins with the conversion of the primary aromatic amine to a diazonium salt, which is then reduced in situ to facilitate an intramolecular cyclization, forming the stable indazole ring.

Synthesis_Workflow A 2-Aminoacetophenone C Reagents: NaNO₂, HCl (aq) Temperature: 0-10°C B Diazonium Salt Intermediate E Reducing Agent: SnCl₂·H₂O in HCl Conditions: Stir overnight C->B Formation of electrophile D 3-Methyl-1H-indazole F 1. Quench in ice water 2. Basify filtrate (pH 8) 3. Filter solid 4. Dry product D->F Isolation E->D Intramolecular attack & aromatization Applications cluster_derivatives Synthetic Derivatization cluster_targets Therapeutic Targets & Applications A 3-Methyl-1H-indazole (Core Scaffold) B N-Alkylation / N-Arylation A->B is a precursor for C Ring Functionalization (e.g., Nitration, Halogenation) A->C is a precursor for D Coupling Reactions A->D is a precursor for E Kinase Inhibition (Oncology) B->E leads to active compounds for F GPCR Antagonism (e.g., CGRP for Migraine) B->F leads to active compounds for G Enzyme Inhibition (Anti-inflammatory) B->G leads to active compounds for H Antimicrobial Agents B->H leads to active compounds for C->E leads to active compounds for C->F leads to active compounds for C->G leads to active compounds for C->H leads to active compounds for D->E leads to active compounds for D->F leads to active compounds for D->G leads to active compounds for D->H leads to active compounds for

Caption: Role of 3-methyl-1H-indazole as a versatile scaffold in drug discovery.

PART 4: Spectroscopic Characterization

Structural confirmation of the synthesized 3-methyl-1H-indazole is essential. Standard spectroscopic techniques provide a definitive fingerprint of the molecule. While specific spectra are instrument-dependent, the expected features can be predicted based on the molecular structure and data from analogous compounds. [12][13][14]

Table 2: Expected Spectroscopic Data for 3-Methyl-1H-indazole

TechniqueExpected Features
¹H NMR δ ~10-13 ppm: Broad singlet, 1H (N-H proton). δ ~7.0-8.0 ppm: Multiplets, 4H (aromatic protons). δ ~2.5 ppm: Singlet, 3H (C₃-methyl protons).
¹³C NMR δ ~140-145 ppm: Quaternary carbon (C₃). δ ~110-140 ppm: Aromatic carbons (6 signals). δ ~10-15 ppm: Methyl carbon.
IR (KBr) ~3100-3300 cm⁻¹: N-H stretching. ~2900-3000 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1500-1600 cm⁻¹: C=C and C=N stretching (aromatic ring).
Mass Spec (EI) m/z ~132: Molecular ion peak (M⁺). Fragmentation pattern would likely show loss of methyl group or other characteristic cleavages.
Protocol for Spectroscopic Analysis
  • Sample Preparation (NMR): Dissolve 5-10 mg of the solid 3-methyl-1H-indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. [13]DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.

  • Sample Preparation (IR): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition: Record spectra on a calibrated spectrometer. For NMR, use a standard proton and carbon acquisition program. For IR, scan over the range of 4000-400 cm⁻¹. [13]For mass spectrometry, use electron ionization (EI) to observe the parent ion and fragmentation.

PART 5: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. 3-Methyl-1H-indazole possesses specific hazards that require appropriate handling procedures.

Table 3: GHS Hazard and Safety Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[9]
Signal Word Warning[5][9]
Hazard Statements H302: Harmful if swallowed.[5][9]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P501: Dispose of contents/container to an approved waste disposal plant.[5]
Storage Class 11 - Combustible Solids[9]
Standard Operating Procedure for Safe Handling
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [15]2. Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [16]3. Handling: Avoid contact with skin and eyes. Avoid creating dust. After handling, wash hands thoroughly. [15][16]4. Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials. 5. Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, closed container for disposal. [16]6. Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. [16]

Conclusion

3-Methyl-1H-indazole is a foundational building block in medicinal chemistry, offering a reliable and versatile scaffold for the synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with its proven utility in a range of biologically active molecules, ensures its continued relevance in the field. This guide has provided a comprehensive overview of its identification, synthesis, characterization, applications, and safe handling, equipping researchers with the critical knowledge needed to effectively utilize this important compound in their work.

References

  • PubChem. (n.d.). 3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-methyl-1H-indazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Methyl-1H-indazol-7-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-1h-indazole (C8H8N2). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and synthesis of indazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-indazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • Supporting Information for an unspecified article, providing spectroscopic data for indazole derivatives.
  • PubChem. (n.d.). 3-methyl-1H-indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Knowledge - Protheragen. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Retrieved from [Link]

  • Wikidata. (n.d.). 1H-indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Shaikh, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2023). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2023). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? Retrieved from [Link]

  • Angene Chemical. (2023). Methyl 1-methyl-1H-indazole-6-carboxylate - Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Zavegepant. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information for Synthesis of 1H-Indazoles. Retrieved from [Link]

  • Elguero, J., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

Sources

Foundational

biological activity of 3-methyl-1H-indazole derivatives

An In-depth Technical Guide to the Biological Activity of 3-Methyl-1H-Indazole Derivatives Executive Summary: The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Methyl-1H-Indazole Derivatives

Executive Summary: The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2][3] Among its many variations, the 3-methyl-1H-indazole core serves as a crucial building block for a diverse range of therapeutic agents. These derivatives have demonstrated significant pharmacological potential, exhibiting potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4][5] This guide provides a comprehensive technical overview of the multifaceted biological activities of 3-methyl-1H-indazole derivatives, synthesizing data from preclinical and in vitro studies. We delve into their mechanisms of action, structure-activity relationships, and the key experimental workflows used to validate their therapeutic promise, offering a resource for researchers and drug development professionals.

The 3-Methyl-1H-Indazole Scaffold: A Profile

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[2][3][6] The addition of a methyl group at the C3 position creates the 3-methyl-1H-indazole core, a versatile and synthetically accessible starting point for creating extensive libraries of derivatives. This scaffold's rigidity, combined with its ability to participate in hydrogen bonding and other molecular interactions, makes it an ideal pharmacophore for engaging with a variety of biological targets.[5] Its significance is underscored by its inclusion in several FDA-approved drugs, such as the anticancer agents Pazopanib and Entrectinib.[1][2][7]

Synthetic Strategies and Evaluation Workflow

The generation of diverse 3-methyl-1H-indazole libraries is fundamental to exploring their therapeutic potential. Synthetic routes typically begin with a commercially available bromoindazole, which then undergoes various coupling reactions, such as the Suzuki-Miyaura coupling, to introduce substituents.[8] This foundational step is followed by a cascade of biological evaluations to identify and characterize lead compounds.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Validation Start 3-Methyl-1H-Indazole Precursor Synthesis Chemical Synthesis (e.g., Suzuki Coupling, C-H Amination) Start->Synthesis Library Derivative Library Synthesis->Library Screening High-Throughput In-Vitro Screening (e.g., Cytotoxicity, Enzyme Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Library Inactive Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Active In_Vivo In-Vivo Models (e.g., Xenograft, Inflammation Models) Lead_Opt->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical Efficacy & Safety Confirmed

Caption: General workflow for synthesis and biological evaluation of 3-methyl-1H-indazole derivatives.

Key Biological Activities and Mechanisms of Action

Anticancer Activity

The indazole scaffold is a prominent feature in many kinase inhibitors used in oncology.[1][7] Derivatives of 3-methyl-1H-indazole have been shown to exert potent antiproliferative effects across a wide range of cancer cell lines by modulating critical signaling pathways involved in cell growth, survival, and angiogenesis.[9][10]

Mechanisms of Action:

  • Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases. Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and components of the PI3K/AKT/mTOR pathway.[1][9][11] By blocking these kinases, the derivatives inhibit downstream signaling required for tumor growth and the formation of new blood vessels.

  • Apoptosis Induction: Certain compounds induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic Bax/Bcl-2 ratio and subsequent activation of caspases.[10][12][13]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[12][13]

G cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis Indazole 3-Methyl-1H-Indazole Derivative Indazole->RTK Indazole->PI3K mTOR mTOR Indazole->mTOR AKT AKT PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 3-methyl-1H-indazole derivatives.

Table 1: In Vitro Anticancer Activity of Representative Indazole Derivatives

Compound Class Target Cell Line IC50 (µM) Reference
1H-indazole-3-amine Derivative (6o) K562 (Leukemia) 5.15 [12][13]
1H-indazole-3-amine Derivative (6o) A549 (Lung) >50 [12]
1H-indazole-3-amine Derivative (6o) PC-3 (Prostate) >50 [12]
Indazole Derivative (2f) 4T1 (Breast) 0.23 [7][10]
Indazole Derivative (2f) A549 (Lung) 1.15 [7]

| 3-Ethynyl-1H-indazole (10) | PI3Kα (enzyme assay) | 0.361 |[11] |

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases.[14] Indazole derivatives have demonstrated significant anti-inflammatory effects, often comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).[15]

Mechanisms of Action:

  • COX-2 Inhibition: A primary mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[15]

  • Cytokine Modulation: These compounds can suppress the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[15] This is often achieved by inhibiting upstream signaling pathways like the NF-κB pathway.[14]

  • Mast Cell Stabilization: Certain indazole-3-carboxamides act as potent blockers of calcium-release activated calcium (CRAC) channels, which are critical for mast cell activation and the release of inflammatory mediators.[16]

G cluster_n Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Stimulus->IKK NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-1β) Indazole 3-Methyl-1H-Indazole Derivative Indazole->IKK Inhibition NFkB_in_Nuc NF-kB NFkB_in_Nuc->Gene

Caption: Inhibition of the NF-κB signaling pathway, a key mechanism for the anti-inflammatory effects of indazole derivatives.

Table 2: In Vitro Anti-inflammatory Activity of Representative Indazole Derivatives

Compound Assay IC50 (µM) Reference
5-Aminoindazole COX-2 Inhibition 12.32 [15]
6-Nitroindazole COX-2 Inhibition 23.42 [15]
Indazole TNF-α Inhibition 220.11 [15]

| Indazole-3-carboxamide (12d) | Calcium Influx Inhibition | < 1.0 |[16] |

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[17] Indazole derivatives, including 3-methyl-1H-indazoles, have shown promising activity against a range of bacteria and fungi.[4][8][18]

Spectrum of Activity:

  • Antibacterial: Activity has been reported against both Gram-positive (e.g., Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Xanthomonas campestris) bacteria.[4]

  • Antifungal: Derivatives have also demonstrated efficacy against fungal strains like Candida albicans.[4]

The precise mechanisms are still under investigation but may involve the disruption of microbial cellular processes. Structure-activity relationship studies indicate that the presence of electron-withdrawing groups can enhance antimicrobial potency.[19]

Neuroprotective and CNS Activities

Indazole derivatives are being explored for their potential in treating neurological disorders by inhibiting key enzymes or protecting neurons from damage.[20]

Mechanisms of Action:

  • Neuroprotection: In a mouse model of Parkinson's disease, 6-hydroxy-1H-indazole was shown to protect dopaminergic neurons from MPTP-induced toxicity, reduce behavioral impairment, and decrease the hyperphosphorylation of tau protein.[21]

  • Antidepressant Effects: The derivative FS-32, a 5-methyl-3-phenyl-1H-indazole, has shown thymoleptic (mood-elevating) properties in preclinical models, suggesting potential as an antidepressant.[22] Its activity is linked to the potentiation of catecholamines and inhibition of norepinephrine reuptake.[22]

Structure-Activity Relationship (SAR) Insights

The is highly dependent on the nature and position of substituents on the bicyclic ring system.

  • Position 1 (N1): Substitution at the N1 position with groups like benzyl or carbethoxyethyl can modulate anti-inflammatory and analgesic activities.[6][23]

  • Position 3: While the methyl group is the core of this guide, modifications at this position are critical. For instance, replacing it with an ethynyl group can confer potent PI3K inhibitory activity.[11] The regiochemistry of linkers at C3 is also crucial; an indazole-3-carboxamide was a potent anti-inflammatory, while its reverse amide isomer was inactive.[16]

  • Benzene Ring (Positions 4, 5, 6, 7): Substituents on the benzene portion of the scaffold significantly influence potency and selectivity. For anti-inflammatory activity, a 5-amino group was more potent than a 6-nitro group in COX-2 inhibition.[15] For anticancer activity, substitutions at these positions are key for optimizing kinase binding.

Key Experimental Protocols

The validation of biological activity relies on a suite of standardized in vitro and in vivo assays. The protocols described here are representative of the methodologies cited in the literature for evaluating 3-methyl-1H-indazole derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This method is a standard for assessing the antiproliferative activity of compounds against cancer cell lines.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-methyl-1H-indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory)

Principle: This is a classic and highly reproducible model for evaluating acute inflammation. The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its potential anti-inflammatory activity.[15]

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Sprague Dawley rats (150-200g). Acclimatize them for at least one week with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6):

    • Group 1: Vehicle Control (e.g., saline or 0.5% CMC).

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral).

    • Group 3-4: Test Groups (Indazole derivative at different doses, e.g., 50 and 100 mg/kg, oral).

  • Compound Administration: Administer the test compounds and controls orally 60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

Derivatives of 3-methyl-1H-indazole represent a highly versatile and pharmacologically significant class of compounds. The breadth of their biological activities—from anticancer and anti-inflammatory to antimicrobial and neuroprotective—confirms the therapeutic value of the indazole scaffold.[2][3] The potent kinase inhibitory and apoptosis-inducing effects make them particularly strong candidates for further development in oncology.[7][9][10] Similarly, their ability to modulate key inflammatory mediators like COX-2 and TNF-α positions them as promising leads for new anti-inflammatory drugs with potentially fewer side effects than current therapies.[15]

Future research should focus on synthesizing novel derivatives with improved selectivity and potency for specific biological targets. The application of computational modeling and structure-guided drug design will be instrumental in optimizing these scaffolds.[2][11] Furthermore, exploring their potential in combination therapies, particularly in cancer treatment, could unlock synergistic effects and overcome drug resistance. As our understanding of the molecular underpinnings of disease deepens, the adaptable and potent nature of the 3-methyl-1H-indazole core ensures it will remain a focal point of drug discovery efforts for years to come.

References

  • A Comparative Guide to the Anticancer Activity of Indazole Deriv
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed.
  • A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers - Benchchem.
  • Synthesis and biological evaluation of indazole deriv
  • Synthesis and biological evaluation of indazole deriv
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole deriv
  • A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
  • Synthesis and biological activities of a novel series of indazole derivatives - ResearchG
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling p
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchG
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ
  • Importance of Indazole against Neurological Disorders - OUCI.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Public
  • Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed.
  • Pharmacological studies on a new thymoleptic antidepressant, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) - PubMed.
  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applic
  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv

Sources

Exploratory

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Pharmacological Properties of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals. Introduction: The Emergence of a Versatile Pharmacophore The indazol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Properties of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Emergence of a Versatile Pharmacophore

The indazole nucleus, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has risen to prominence as a "privileged scaffold" in medicinal chemistry.[1][2] While rarely occurring in nature, synthetic derivatives of indazole have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into numerous clinically approved drugs and investigational agents.[2][3][4][5] This guide provides a comprehensive technical overview of the multifaceted pharmacological properties of substituted indazoles, with a deep dive into their applications as anti-cancer, anti-inflammatory, and neuroprotective agents, as well as modulators of the cannabinoid system. We will explore the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that have paved the way for their therapeutic success.

The versatility of the indazole ring, with its different positions for substitution, allows for the fine-tuning of physicochemical and pharmacological properties, enabling the design of potent and selective agents targeting a wide array of biological targets.[6][7] Marketed drugs such as the anti-cancer agents Pazopanib and Axitinib, the anti-inflammatory drug Benzydamine, and the antiemetic Granisetron underscore the therapeutic significance of this heterocyclic core.[2][3][8]

I. Substituted Indazoles as Potent Anti-Cancer Agents

The application of substituted indazoles in oncology represents one of the most successful areas of their therapeutic exploitation.[1][9] These compounds exert their anti-proliferative effects through diverse mechanisms, most notably the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[10]

A. Mechanism of Action: Targeting Key Oncogenic Pathways

1. Kinase Inhibition: A significant number of indazole-based anti-cancer agents function as inhibitors of various protein kinases, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and Bruton's tyrosine kinase (Btk).[3][10] For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor that has received FDA approval for the treatment of renal cell carcinoma.[3] Similarly, Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[2] The indazole scaffold often serves as a hinge-binding motif, crucial for anchoring the inhibitor to the ATP-binding pocket of the kinase.

2. Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, certain substituted indazoles have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[11] One study demonstrated that a novel series of polysubstituted indazoles triggered apoptosis and caused a block in the S phase of the cell cycle in human cancer cell lines.[11] Another compound was found to induce apoptosis in breast cancer cells, associated with the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[12]

The following diagram illustrates a simplified workflow for evaluating the anti-cancer activity of novel substituted indazoles.

Anti-Cancer Evaluation Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Synthesis of Substituted Indazole Library B Cell Viability Assays (e.g., MTT, SRB) on various cancer cell lines A->B Screening C Determination of IC50 Values B->C Quantification D Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) C->D Mechanistic Studies E Cell Cycle Analysis (Flow Cytometry) C->E G Selection of Lead Compound(s) C->G Lead Identification F Kinase Inhibition Assays (Biochemical or Cellular) D->F H Xenograft/Orthotopic Tumor Models in Mice G->H I Evaluation of Tumor Growth Inhibition H->I J Pharmacokinetic & Toxicological Studies I->J Anti-Inflammatory Mechanisms cluster_stimuli Inflammatory Stimuli cluster_cellular Cellular Response cluster_inhibitors Indazole Inhibition Stimuli Pathogens, Injury Macrophages Macrophages Stimuli->Macrophages PLA2 Phospholipase A2 Macrophages->PLA2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophages->Cytokines ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Cytokines->Inflammation Indazoles Substituted Indazoles Indazoles->COX Indazoles->LOX Indazoles->Cytokines

Caption: Mechanisms of anti-inflammatory action of substituted indazoles.

B. Structure-Activity Relationship (SAR) Highlights

The anti-inflammatory activity of indazole derivatives is influenced by the substitution pattern. For instance, in a series of N2-substituted 1,2-dihydro-3H-indazol-3-ones, the nature of the substituent at the N2 position was found to be crucial for activity, with one compound showing superior anti-inflammatory effects compared to diclofenac. [13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (substituted indazoles) or the reference drug (e.g., indomethacin) orally or intraperitoneally one hour before carrageenan injection. A control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

III. Neuroprotective Effects of Substituted Indazoles

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. Recent research has highlighted the potential of substituted indazoles as neuroprotective agents. [9]

A. Mechanism of Action: Targeting Neurological Pathways

The neuroprotective effects of indazole derivatives are thought to be mediated through multiple mechanisms, including:

  • Monoamine Oxidase (MAO) Inhibition: A series of 5-substituted-1H-indazoles have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B). [14]Inhibition of MAO-B can increase the levels of dopamine in the brain, which is beneficial in Parkinson's disease.

  • Protection against Oxidative Stress: Some indazole-based compounds have shown the ability to protect neuronal cells from oxidative stress-induced damage. [14]

B. Promising Neuroprotective Indazole Derivatives

A recent study identified a 1,2,4-oxadiazole-containing indazole derivative as a potent and selective MAO-B inhibitor with an IC50 of 52 nM. [14]This compound also demonstrated neuroprotective effects in cell-based models against hydrogen peroxide-induced toxicity. [14]

IV. Substituted Indazoles as Cannabinoid Receptor Modulators

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a well-established therapeutic target for a range of conditions including pain, inflammation, and metabolic disorders. Substituted indazoles have emerged as a versatile scaffold for the development of potent and selective cannabinoid receptor modulators. [8][15]

A. Mechanism of Action and Therapeutic Potential

Indazole-3-carboxamide derivatives have been extensively investigated as CB1 receptor agonists. [16]The potency and efficacy of these compounds can be modulated by substitutions on the indazole core and the carboxamide moiety. [8]For example, certain synthetic cannabinoids with an indazole scaffold have shown high affinity for the CB1 receptor. [8]Conversely, tetrahydroindazole derivatives have been developed as potent and peripherally selective CB1 receptor inverse agonists, which have potential applications in the treatment of metabolic disorders without the central nervous system side effects associated with brain-penetrant CB1 antagonists. [15]

B. Structure-Activity Relationship (SAR) in Cannabinoid Receptor Modulation

The affinity and activity of indazole-based cannabinoid receptor modulators are highly sensitive to structural modifications. For instance, the nature of the substituent at the N1 position of the indazole ring and the amino acid residue in the carboxamide side chain significantly influence CB1 receptor potency. [8]Halogenation at the 5-position of the indazole core has also been shown to modulate CB1 receptor activity. [17]

Conclusion and Future Perspectives

The indazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of novel therapeutic agents. The diverse pharmacological activities of substituted indazoles, ranging from anti-cancer and anti-inflammatory to neuroprotective and cannabinoid receptor modulation, highlight the remarkable versatility of this heterocyclic system. The ability to readily modify the indazole core at multiple positions provides medicinal chemists with a powerful tool to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the exploration of novel mechanisms of action for anti-cancer and anti-inflammatory effects, and the design of next-generation neuroprotective agents and cannabinoid receptor modulators with improved safety profiles. The continued application of structure-based drug design, combinatorial chemistry, and advanced screening technologies will undoubtedly lead to the discovery of new and innovative indazole-based therapeutics for a wide range of human diseases. [2]

References

  • Cai, L., Liu, Y., & Zhang, J. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4991. [Link]

  • Tse, E., Butner, L., Huang, Y., & Hall, I. H. (1996). The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie, 329(1), 35-40. [Link]

  • Kaur, H., & Kumar, V. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 315-327. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 957-961. [Link]

  • Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1-8. [Link]

  • El-Kashef, H., et al. (2020). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Archiv der Pharmazie, 353(9), e2000173. [Link]

  • Allen, J. G., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(16), 7274-7286. [Link]

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(28), 19343-19365. [Link]

  • Sravanthi, G., & Kumar, M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Various Authors. (2025). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

  • Singh, S., & Banerjee, S. K. (2020). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 26(33), 4115-4127. [Link]

  • Grimaldi, M., et al. (2018). Indazole derivatives as modulators of the cannabinoid system.
  • Boiani, M., & González, M. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(11), 1015-1024. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(5), 2919-2926. [Link]

  • Vincent, F., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3647-3651. [Link]

  • Faria, J. V. (2012). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Organic Chemistry, 2(3), 236-246. [Link]

  • Zhang, Y., et al. (2013). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 23(11), 3278-3282. [Link]

  • Various Authors. (2019). Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. [Link]

  • University of St Andrews. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. University of St Andrews Research Portal. [Link]

  • Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Various Authors. (2023). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1438-1456. [Link]

  • Sridhar, M., Thirupathirao, N., & Rao, J. V. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research, 10(9), FF01-FF06. [Link]

  • Various Authors. (2023). Structure of our indazole derivatives. ResearchGate. [Link]

  • Singh, S., et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-cancer agents in medicinal chemistry, 20(14), 1644-1665. [Link]

  • Zhang, H., et al. (2016). Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3687-3691. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4930. [Link]

  • Liu, G., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4789-4792. [Link]

  • Deventer, M. H., et al. (2023). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Forensic Toxicology, 41(2), 226-237. [Link]

  • Various Authors. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

  • Various Authors. (2023). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]

  • Various Authors. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115396. [Link]

  • Various Authors. (2015). Synthesis and cannabinoid activity of 1-substituted-indole-3-oxadiazole derivatives: Novel agonists for the CB1 receptor. ResearchGate. [Link]

  • Rivera, G., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 27(19), 6537. [Link]

  • Li, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience, 15(9), 1836-1848. [Link]

  • Various Authors. (2020). Selected examples of biologically active substituted indazoles. ResearchGate. [Link]

Sources

Foundational

3-methyl-1H-indazole mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of 3-Methyl-1H-Indazole Derivatives in Cancer Cells Authored by a Senior Application Scientist Foreword: The Indazole Scaffold as a Privileged Structure in Oncology...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Methyl-1H-Indazole Derivatives in Cancer Cells

Authored by a Senior Application Scientist

Foreword: The Indazole Scaffold as a Privileged Structure in Oncology

The 1H-indazole core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bond interactions, particularly with the hinge region of protein kinases, have made it a cornerstone in the design of targeted anti-cancer therapeutics.[1][2] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this core, underscoring its clinical significance.[1][3] This guide focuses on derivatives of 3-methyl-1H-indazole, a foundational block within this class, to provide a comprehensive understanding of their mechanisms of action in cancer cells. We will dissect the key signaling pathways they modulate, the cellular responses they elicit, and the validated experimental protocols required to elucidate these mechanisms.

Primary Mechanism: Multi-Targeted Kinase Inhibition

The most extensively documented mechanism of action for indazole derivatives is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer and play a pivotal role in cell signaling, proliferation, and survival.[4] The 3-methyl-1H-indazole moiety serves as an efficient hinge-binding template, anchoring the molecule within the ATP-binding pocket of various kinases.[2][5]

Targeting Receptor Tyrosine Kinases (RTKs)

Derivatives of 3-amino-1H-indazole have been shown to potently inhibit RTKs from the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[5] This inhibition disrupts downstream signaling cascades crucial for angiogenesis (the formation of new blood vessels that supply tumors) and tumor cell proliferation.

Inhibition of Downstream Serine/Threonine Kinases

Beyond RTKs, indazole derivatives target critical downstream kinases:

  • p21-Activated Kinase 1 (PAK1): Aberrant PAK1 activation is a hallmark of numerous cancers, promoting oncogenic signaling and cell motility.[1][6] Certain 1H-indazole-3-carboxamide derivatives are potent and selective PAK1 inhibitors, suppressing cancer cell migration and invasion.[7]

  • Transforming Growth Factor-β Activated Kinase (TAK1): TAK1 is often upregulated in cancers like multiple myeloma. Specific 3-(3-Methyl-1H-indazol-5-yl) derivatives have been developed as potent TAK1 inhibitors, demonstrating significant growth inhibition in multiple myeloma cell lines.[8]

The following diagram illustrates the central role of indazole derivatives in blocking kinase-mediated signaling.

Kinase_Inhibition_Pathway RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) PI3K PI3K RTK->PI3K Activates Indazole_RTK 3-Amino-Indazole Derivatives Indazole_RTK->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Angiogenesis Cell Proliferation Survival mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK TAK1 TAK1 TAK1->Proliferation Indazole_TAK1 3-Methyl-Indazole Derivatives Indazole_TAK1->TAK1 Inhibits PAK1 PAK1 Metastasis Cell Migration Invasion Metastasis PAK1->Metastasis Indazole_PAK1 Indazole-3-Carboxamide Derivatives Indazole_PAK1->PAK1 Inhibits

Fig 1. Inhibition of key oncogenic kinases by 3-methyl-1H-indazole derivatives.

Induction of Apoptosis: The Intrinsic Pathway

A crucial anti-cancer mechanism for indazole compounds is the induction of programmed cell death, or apoptosis. Evidence points to the activation of the intrinsic (mitochondrial) pathway, governed by the Bcl-2 family of proteins.

Modulation of Bcl-2 Family Proteins

Successful induction of apoptosis hinges on shifting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Studies on indazole derivatives show they achieve this by:

  • Downregulating Bcl-2: Decreasing the levels of the anti-apoptotic protein Bcl-2.[3][9]

  • Upregulating Bax: Increasing the levels of the pro-apoptotic protein Bax.[3][10]

This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

Caspase Activation and PARP Cleavage

The culmination of the apoptotic signal is the activation of executioner caspases, such as caspase-3. Activated caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. Treatment with indazole derivatives results in a dose-dependent increase in cleaved caspase-3 and cleaved PARP.[3][11]

The diagram below outlines the induction of apoptosis.

Apoptosis_Pathway Indazole 3-Methyl-Indazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes MOMP CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow Start Cancer Cell Line Culture & Maintenance Treatment Treat cells with Indazole Derivative (Dose-Response & Time-Course) Start->Treatment MTT Cell Viability Assay (MTT / LDH) Treatment->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining via Flow Cytometry) IC50->Apoptosis Use IC50 concentration for mechanistic assays CellCycle Cell Cycle Analysis (PI Staining via Flow Cytometry) IC50->CellCycle Western Protein Expression Analysis (Western Blotting for Bcl-2, Caspase-3, p53, etc.) IC50->Western Conclusion Elucidate Mechanism of Action Apoptosis->Conclusion CellCycle->Conclusion Western->Conclusion

Fig 3. A validated workflow for elucidating the mechanism of action.
Protocol: Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [12] Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, K562) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the 3-methyl-1H-indazole derivative in culture medium. The final concentrations should bracket the expected IC50 value. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Protect the plate from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol: Apoptosis Analysis by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of late apoptotic/necrotic cells with compromised membranes. [10] Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the indazole derivative (at its IC50 concentration) and a vehicle control for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

    • FITC- / PI-: Live cells

    • FITC+ / PI-: Early apoptotic cells

    • FITC+ / PI+: Late apoptotic cells

    • FITC- / PI+: Necrotic cells

Protocol: Protein Expression by Western Blotting

Principle: This technique allows for the detection and semi-quantification of specific proteins in a cell lysate, providing direct evidence of pathway modulation.

Methodology:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to normalize the data. [10]

Conclusion and Future Directions

Derivatives of 3-methyl-1H-indazole represent a versatile and potent class of anti-cancer agents. Their primary mechanism of action is rooted in the inhibition of key protein kinases that drive oncogenesis, leading to the downstream induction of apoptosis and cell cycle arrest. The experimental framework provided herein offers a robust system for researchers to further characterize these and other novel indazole-based compounds. Future work should focus on identifying more selective inhibitors to minimize off-target effects and on exploring their potential in combination therapies to overcome drug resistance, ultimately advancing this privileged scaffold toward new clinical applications.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis - Benchchem. (URL: )
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Synthesis and biological evaluation of indazole deriv
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (URL: )
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. (URL: )
  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Deriv
  • 6 - RSC Medicinal Chemistry. (URL: )
  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. (URL: )
  • 7-Methyl-1H-indazole-3-carboxamide: An In-Depth Technical Guide on Mechanism of Action Hypotheses - Benchchem. (URL: )
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. (URL: )
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Application Note and Protocol: Cell-Based Assay for Determining the Cytotoxicity of 7-Methyl-1H-indazole-3-carboxamide - Benchchem. (URL: )
  • Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine deriv
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
  • Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma. Oncotarget. (URL: )
  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. PMC - NIH. (URL: )
  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evalu

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Targets of 3-Methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Methyl-1H-indazole is a heterocyclic organic compound built upon the indazole scaffold, a structure of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-1H-indazole is a heterocyclic organic compound built upon the indazole scaffold, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2][3] This guide provides a detailed exploration of the known and putative biological targets of 3-methyl-1H-indazole, with a primary focus on its well-documented inhibitory activity against nitric oxide synthases (NOS). We will delve into the mechanistic underpinnings of this inhibition, discuss isoform selectivity, and present validated experimental protocols for assessing target engagement. Furthermore, this guide will explore secondary targets, including indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase (COX) enzymes, to provide a comprehensive landscape of the compound's pharmacological profile. The overarching goal is to equip researchers and drug developers with the foundational knowledge required to effectively investigate and harness the therapeutic potential of 3-methyl-1H-indazole and its derivatives.

Introduction to 3-Methyl-1H-indazole: A Scaffold of Therapeutic Interest

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is considered a "privileged scaffold" in drug discovery.[4] This is due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[1][2] 3-Methyl-1H-indazole, a simple derivative of this core structure, serves as a valuable chemical probe and a foundational molecule for synthetic chemistry programs aimed at developing novel therapeutics.[5] Its biological activity is intrinsically linked to its ability to modulate key enzymatic pathways involved in signaling and disease pathogenesis.

Primary Target Family: Nitric Oxide Synthases (NOS)

The most extensively characterized biological targets of indazole-based compounds, including 3-methyl-1H-indazole, are the nitric oxide synthase (NOS) enzymes.[1] NOS are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, vasodilation, and immune responses.[6][7]

Overview of NOS Isoforms

There are three main isoforms of NOS, each with distinct tissue distribution and regulatory mechanisms:[6]

  • Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue, nNOS is a Ca2+/calmodulin-dependent enzyme that plays a crucial role in synaptic plasticity, learning, and memory.[6][8]

  • Endothelial NOS (eNOS or NOS-3): Also Ca2+/calmodulin-dependent, eNOS is expressed in endothelial cells and is vital for regulating blood pressure through vasodilation.[7]

  • Inducible NOS (iNOS or NOS-2): This isoform is calcium-independent and is typically expressed in immune cells like macrophages in response to inflammatory stimuli.[9] It produces large, cytotoxic amounts of NO as a defense mechanism.

Overproduction of NO, particularly by nNOS and iNOS, is implicated in a range of pathological conditions, including neurodegenerative diseases, inflammation, and septic shock, making NOS inhibitors attractive therapeutic candidates.[10]

Mechanism of NOS Inhibition

Indazole derivatives, such as the well-studied 7-nitroindazole, function as competitive inhibitors of NOS.[11][12] They compete with the natural substrate, L-arginine, for binding to the active site of the enzyme.[13] The indazole ring mimics the guanidinium group of L-arginine, allowing it to occupy the catalytic pocket and prevent the synthesis of NO. While direct kinetic data for 3-methyl-1H-indazole is not as prevalent in the literature as for its nitrated counterparts, the shared indazole scaffold strongly suggests a similar competitive inhibition mechanism.

The core process of NO synthesis involves the oxidation of L-arginine to L-citrulline and NO.[6] This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[6] Inhibitors like 3-methyl-1H-indazole interrupt this process at the substrate-binding step.

Signaling Pathway: The Role of NOS and Point of Inhibition

Nitric oxide produced by NOS isoforms initiates a cascade of signaling events, primarily through the activation of soluble guanylyl cyclase (sGC). This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) to mediate downstream effects like smooth muscle relaxation or modulation of neuronal activity.[7][9] 3-Methyl-1H-indazole acts upstream in this pathway by directly inhibiting the production of NO, thereby preventing the activation of sGC and subsequent signaling.

NOS_Pathway cluster_upstream Upstream Regulation cluster_enzyme Enzyme Action cluster_downstream Downstream Signaling Ca_Calmodulin Ca²⁺/Calmodulin nNOS nNOS Ca_Calmodulin->nNOS Activates L_Arginine L-Arginine L_Arginine->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Neuromodulation) PKG->Physiological_Effects Phosphorylates Targets Inhibitor 3-Methyl-1H-indazole Inhibitor->nNOS Inhibits (Competitive)

Caption: nNOS signaling pathway and the inhibitory action of 3-methyl-1H-indazole.

Experimental Validation of NOS Inhibition

To assess the inhibitory potential of 3-methyl-1H-indazole on NOS isoforms, a combination of in vitro enzymatic assays and cell-based models can be employed.

Validation_Workflow A Compound Synthesis & Characterization (3-Methyl-1H-indazole) B In Vitro Enzymatic Assay (e.g., Griess Assay) A->B C Determine IC₅₀ Values for nNOS, eNOS, iNOS B->C D Cell-Based Assay (e.g., HEK293T-nNOS cells) C->D Proceed if potent E Assess Cellular Potency & Bioavailability D->E F In Vivo Model (e.g., Neuroinflammation model) E->F Proceed if active G Evaluate Efficacy & Pharmacodynamic Effects F->G

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction 3-methyl-1H-indazole is a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-indazole is a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, making the indazole core a privileged structure in the development of novel therapeutic agents.[1] Accurate structural elucidation is the bedrock of chemical research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules in solution.[2]

This technical guide, designed for researchers and professionals in the chemical sciences, provides an in-depth analysis of the ¹H and ¹³C NMR spectral data of 3-methyl-1H-indazole. By delving into the causality behind spectral features and providing detailed experimental protocols, this document aims to serve as a practical resource for the unambiguous characterization of this important molecule.

Molecular Structure and Tautomerism

The indazole ring system is an aromatic bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring. For 3-methyl-1H-indazole, the presence of a mobile proton on the nitrogen atoms of the pyrazole ring leads to the possibility of annular tautomerism. The two primary tautomeric forms are the 1H- and 2H-isomers. Theoretical calculations and experimental evidence have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H form, and is the predominant species in solution.[3] This guide will, therefore, focus on the spectral data of the 1H-tautomer.

For clarity in spectral assignments, the standard IUPAC numbering system for the indazole ring is used, as illustrated in the diagram below.

Caption: Molecular structure of 3-methyl-1H-indazole with atom numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 3-methyl-1H-indazole provides a wealth of information for its structural confirmation. The spectrum is characterized by signals from the methyl group protons, the aromatic protons on the benzene ring, and the N-H proton of the pyrazole ring. The chemical shifts and coupling patterns are influenced by the electronic environment of each proton.

Expected ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for 3-methyl-1H-indazole in common deuterated solvents, chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ is particularly advantageous for observing the exchangeable N-H proton, which often appears as a broad signal.[4]

Proton AssignmentExpected Chemical Shift (δ) in CDCl₃ (ppm)Expected Chemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityCoupling Constant (J) (Hz)
1-H (NH)~10.0 - 13.0 (often broad)~12.5br s-
3-CH₃~2.55~2.50s-
4-H~7.65~7.70d~8.1
5-H~7.10~7.05t~7.5
6-H~7.30~7.35t~7.8
7-H~7.40~7.50d~8.4

Note: The exact chemical shifts can vary depending on the concentration and temperature.

Interpretation of the ¹H NMR Spectrum
  • N-H Proton (1-H): This proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it may be a very broad signal or not observed at all, while in a hydrogen-bond accepting solvent like DMSO-d₆, it typically appears as a distinct broad singlet at a downfield chemical shift (δ > 10 ppm).[5]

  • Methyl Protons (3-CH₃): The three protons of the methyl group at the C3 position are equivalent and appear as a sharp singlet, typically around δ 2.5-2.6 ppm. This upfield chemical shift, relative to the aromatic protons, is characteristic of a methyl group attached to an aromatic system.

  • Aromatic Protons (4-H, 5-H, 6-H, 7-H): The four protons on the benzene ring form a complex spin system.

    • 7-H: This proton is adjacent to the electron-donating nitrogen atom (N1) and is typically the most deshielded of the aromatic protons, appearing as a doublet due to coupling with 6-H.

    • 4-H: This proton is in a peri position to the N-H group and is also significantly deshielded, appearing as a doublet from coupling to 5-H.

    • 5-H and 6-H: These protons are in the middle of the aromatic region and typically appear as triplets (or more accurately, as a doublet of doublets that may appear as a triplet if the coupling constants are similar) due to coupling with their respective neighbors. 2D NMR techniques such as COSY (Correlation Spectroscopy) are invaluable for unambiguously assigning these coupled protons.[2]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of 3-methyl-1H-indazole will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ) in CDCl₃ (ppm)Predicted Chemical Shift (δ) in DMSO-d₆ (ppm)
3-CH₃~12~11
3-C~142~141
3a-C~123~122
4-C~120~119
5-C~121~120
6-C~127~126
7-C~110~109
7a-C~140~140
Interpretation of the ¹³C NMR Spectrum
  • Methyl Carbon (3-CH₃): This aliphatic carbon will appear at the most upfield region of the spectrum, typically around δ 10-15 ppm.

  • Aromatic and Heterocyclic Carbons: The seven carbons of the indazole ring system will resonate in the aromatic region (δ 110-145 ppm).

    • C3 and C7a: These are quaternary carbons bonded to nitrogen atoms and are expected to be the most downfield signals in the spectrum.

    • C3a: This is another quaternary carbon at the ring junction.

    • C4, C5, C6, and C7: These are protonated aromatic carbons. Their chemical shifts are influenced by the substitution pattern and the electronic effects of the pyrazole ring. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between quaternary carbons and those bearing protons.[4] 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the definitive assignment of each carbon signal by correlating them to their directly attached or long-range coupled protons.[2]

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Analyte Purity: Ensure the 3-methyl-1H-indazole sample is of high purity, as impurities will complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice will depend on the solubility of the compound and the desired information (e.g., observation of the N-H proton).[4]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.5-0.7 mL, e.g., CDCl₃, DMSO-d₆) weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std filter Filter into NMR Tube add_std->filter spectrometer Place Sample in Spectrometer filter->spectrometer lock_shim Lock and Shim spectrometer->lock_shim setup_1H Set up ¹H Experiment (Pulse sequence, SW, NS) lock_shim->setup_1H setup_13C Set up ¹³C Experiment (Proton decoupled, SW, NS) lock_shim->setup_13C acquire_1H Acquire ¹H Spectrum setup_1H->acquire_1H ft Fourier Transform (FID to Spectrum) acquire_1H->ft acquire_13C Acquire ¹³C Spectrum setup_13C->acquire_13C acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate ¹H Spectrum calibrate->integrate for ¹H peak_pick Peak Picking calibrate->peak_pick

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Recommended Spectrometer Parameters

While optimal parameters can vary between instruments, the following provides a general guideline for a 400 MHz spectrometer:

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Spectral Width (SW): -2 to 14 ppm

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Number of Scans (NS): 8-16 (depending on concentration)

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Spectral Width (SW): 0 to 160 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 1024 or more (due to low sensitivity)

Conclusion

The ¹H and ¹³C NMR spectra of 3-methyl-1H-indazole provide a definitive fingerprint for its structural verification. A thorough understanding of the chemical shifts, coupling constants, and the influence of the molecular structure on these parameters is essential for researchers in organic synthesis and medicinal chemistry. By following standardized experimental protocols and employing 1D and 2D NMR techniques, scientists can confidently characterize this important heterocyclic compound, ensuring the integrity and validity of their research. This guide serves as a foundational resource, empowering researchers to leverage the full potential of NMR spectroscopy in their scientific endeavors.

References

  • Supporting Information for a scientific article providing NMR data for various 3-methyl-1H-indazole derivatives.
  • Journal of Heterocyclic Chemistry. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1999). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. [Link]

  • The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Wiley-VCH. (2007). Supporting Information for a scientific article.
  • The Royal Society of Chemistry. (2014). Supporting Information for "A Pyrene-Functionalized Zinc(II)-BPEA Complex: Sensing and Discrimination of ATP, ADP and AMP".
  • ResearchGate. (2016). 13C NMR of indazoles. [Link]

  • The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6) - Supporting Information.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • PubChem. methyl 1H-indazole-3-carboxylate. [Link]

  • National Center for Biotechnology Information. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • LinkedIn. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. [Link]

  • SpectraBase. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Interpreting Mass Spectrometry Results for 3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the mass spectrometric behavior of 3-methyl-1H-indazole, a signif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric behavior of 3-methyl-1H-indazole, a significant scaffold in medicinal chemistry. As researchers and drug development professionals, a deep understanding of its ionization and fragmentation patterns is crucial for unambiguous identification, structural elucidation of its derivatives, and metabolite profiling. This document moves beyond a simple recitation of data to explain the underlying principles that govern the molecule's behavior in the mass spectrometer, ensuring a solid foundation for interpreting complex spectra.

Foundational Principles: Understanding the Ionization of 3-methyl-1H-indazole

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique profoundly impacts the resulting mass spectrum. For a heterocyclic molecule like 3-methyl-1H-indazole, two common techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Ionization Approach

EI is a classic, highly robust ionization method that imparts significant energy to the analyte molecule.[1] A high-energy electron beam (typically 70 eV) bombards the sample, causing the ejection of an electron to form a molecular ion radical (M•+).[1][2] This high internal energy often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1][2] Due to its reproducible fragmentation patterns, EI is invaluable for library matching and structural confirmation of small, volatile molecules.[1]

Electrospray Ionization (ESI): The Soft Ionization Alternative

In contrast, ESI is a "soft" ionization technique that gently transfers ions from solution into the gas phase.[3] This method is ideal for less volatile or thermally labile compounds. For N-heterocycles like 3-methyl-1H-indazole, ESI typically results in the formation of protonated molecules, [M+H]+, in the positive ion mode.[3] The low energy nature of ESI often results in minimal fragmentation, making it excellent for determining the molecular weight of a compound.[3] Tandem mass spectrometry (MS/MS) can then be employed to induce and analyze fragmentation for structural elucidation.

Deciphering the Electron Ionization (EI) Mass Spectrum of 3-methyl-1H-indazole

The EI mass spectrum of 3-methyl-1H-indazole is characterized by a distinct pattern of peaks that reveal the molecule's structure. The key to interpretation lies in understanding the stability of the resulting fragments.

Expected EI Mass Spectrum Data

m/z Proposed Fragment Identity Relative Abundance
132Molecular Ion [M]•+High
131[M-H]+High
104[M-N₂]•+ or [M-HCN-H]•+Moderate

Data sourced from PubChem CID 820804.[4]

The Molecular Ion (m/z 132)

With a molecular formula of C₈H₈N₂, the monoisotopic mass of 3-methyl-1H-indazole is 132.0687 u.[4] The presence of a strong peak at m/z 132 in the EI spectrum confirms the molecular weight and indicates a relatively stable molecular ion, which is characteristic of aromatic systems.

The Base Peak (m/z 131): Formation of the Stable Methylidene-Indazolium Ion

The most abundant peak (the base peak) in the spectrum is typically observed at m/z 131. This corresponds to the loss of a single hydrogen atom from the molecular ion. This facile loss is driven by the formation of a highly stable, resonance-stabilized cation, the methylidene-indazolium ion.[5] The positive charge is delocalized over the aromatic system, accounting for its high abundance.

The Key Fragment at m/z 104: Unraveling the Ring Fragmentation

A significant peak at m/z 104 points to a more complex fragmentation of the indazole core. This fragment arises from the loss of 28 Da from the molecular ion. This loss corresponds to the elimination of a neutral nitrogen molecule (N₂). This type of fragmentation, involving the cleavage of the pyrazole ring, is a known pathway for some N-heterocyclic compounds. The resulting C₈H₈•+ radical cation would then likely rearrange to a more stable structure.

An alternative, though less direct, pathway to an ion at m/z 104 could involve the loss of a hydrogen atom followed by the loss of hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing aromatic rings. However, the direct loss of N₂ is a more commonly cited fragmentation pathway for similar heterocyclic systems.

Visualizing the EI Fragmentation Pathway

EI_Fragmentation M 3-Methyl-1H-indazole [M]•+ m/z 132 M_H [M-H]+ (Methylidene-indazolium ion) m/z 131 M->M_H - H• M_N2 [M-N₂]•+ m/z 104 M->M_N2 - N₂ ESI_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Sample Dissolve 3-methyl-1H-indazole in suitable solvent (e.g., Methanol/Water with 0.1% Formic Acid) ESI Electrospray Ionization (Positive Mode) Sample->ESI MS1 MS1 Scan (Detect [M+H]+ at m/z 133) ESI->MS1 Isolation Isolate m/z 133 MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Detect Fragment Ions) CID->MS2

Caption: A typical ESI-MS/MS workflow for 3-methyl-1H-indazole.

Experimental Protocols: A Practical Approach

To ensure the acquisition of high-quality, interpretable data, the following protocols are recommended.

Protocol 1: GC-EI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of 3-methyl-1H-indazole (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or ethyl acetate.

  • Gas Chromatography (GC) Method:

    • Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Protocol 2: LC-ESI-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of 3-methyl-1H-indazole (approximately 10-100 µg/mL) in the mobile phase, typically a mixture of water and methanol or acetonitrile containing 0.1% formic acid for positive ion mode.

  • Liquid Chromatography (LC) Method:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% B to 95% B over 5-10 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be optimized).

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Isolate the precursor ion at m/z 133 and apply a suitable collision energy to induce fragmentation.

Conclusion: A Self-Validating Approach to Interpretation

The structural elucidation of 3-methyl-1H-indazole and its analogues via mass spectrometry is a robust process when founded on a clear understanding of the underlying chemical principles. By employing both "hard" (EI) and "soft" (ESI) ionization techniques, a comprehensive and self-validating dataset can be generated. The characteristic fragmentation pattern in EI-MS, particularly the formation of the stable methylidene-indazolium ion at m/z 131 and the ring cleavage product at m/z 104, provides a unique fingerprint for this molecule. ESI-MS, on the other hand, offers an unambiguous determination of the molecular weight. By methodically applying the protocols and interpretive logic outlined in this guide, researchers can confidently identify and characterize this important heterocyclic compound in a variety of complex matrices.

References

Sources

Foundational

Introduction: The Structural Significance of 3-methyl-1H-indazole

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-methyl-1H-indazole 3-methyl-1H-indazole is a heterocyclic aromatic compound of considerable interest in medicinal chemistry, serving as a crucial scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-methyl-1H-indazole

3-methyl-1H-indazole is a heterocyclic aromatic compound of considerable interest in medicinal chemistry, serving as a crucial scaffold for the synthesis of a wide array of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated activities including anti-tumor, anti-inflammatory, and neuroprotective properties.[4] Given its foundational role, the unambiguous structural confirmation and quality assessment of 3-methyl-1H-indazole are paramount.

Infrared (IR) spectroscopy provides a powerful, non-destructive, and highly specific method for this purpose.[5] By probing the vibrational modes of a molecule's constituent bonds, an IR spectrum serves as a unique molecular "fingerprint," allowing for rapid verification of identity, functional group analysis, and insights into intermolecular interactions such as hydrogen bonding. This guide provides a comprehensive analysis of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of 3-methyl-1H-indazole, tailored for researchers and drug development professionals.

Theoretical Principles: Predicting the Vibrational Spectrum

The infrared spectrum of 3-methyl-1H-indazole is dictated by the vibrational modes of its distinct functional groups. The molecule's structure, comprising a bicyclic aromatic indazole core and a methyl substituent, gives rise to a series of characteristic absorption bands. A critical consideration for indazoles is annular tautomerism; however, extensive studies confirm that the 1H-tautomer is the thermodynamically more stable and predominant form in most conditions due to its benzenoid character.[1][6] Our analysis, therefore, focuses on this stable 1H-tautomer.

The key vibrational modes expected are:

  • N-H Stretching: The N-H bond in the pyrazole ring is a defining feature. In the solid state, strong intermolecular hydrogen bonding (N-H···N) occurs between indazole molecules. This interaction significantly broadens the N-H stretching band and shifts it to a lower wavenumber, typically observed in the 3200-2800 cm⁻¹ range.

  • Aromatic C-H Stretching: The C-H bonds on the benzene ring undergo stretching vibrations at frequencies above 3000 cm⁻¹. These bands are typically of weak to medium intensity and appear in the 3100-3000 cm⁻¹ region.[7][8][9]

  • Aliphatic C-H Stretching: The methyl (CH₃) group provides characteristic aliphatic C-H stretching signals. These vibrations occur at frequencies just below 3000 cm⁻¹ and are split into two distinct bands: an asymmetric stretch (νₐₛ) near 2962 cm⁻¹ and a symmetric stretch (νₛ) near 2872 cm⁻¹.[9]

  • C=C and C=N Ring Stretching: The aromatic rings contain a conjugated system of C=C and C=N bonds. Their stretching vibrations, often referred to as ring modes or skeletal vibrations, produce a series of medium to strong absorption bands in the 1620-1400 cm⁻¹ region.[8][9]

  • C-H Bending: The spectrum will also contain bands from C-H bending vibrations. The methyl group exhibits an asymmetric bend around 1450 cm⁻¹ and a symmetric "umbrella" bend near 1375 cm⁻¹.[10] Aromatic C-H out-of-plane ("oop") bending vibrations produce strong bands in the 900-675 cm⁻¹ region, the exact position of which can be diagnostic of the substitution pattern on the benzene ring.[7]

Experimental Protocols: Acquiring a High-Fidelity Spectrum

For a solid sample like 3-methyl-1H-indazole, proper sample preparation is critical to obtain a high-quality, interpretable spectrum by minimizing light scattering and avoiding contamination.[11][12] The two most reliable and common methods are the Potassium Bromide (KBr) pellet and the Nujol mull techniques.

Protocol 1: The Potassium Bromide (KBr) Pellet Method

This method is often preferred as KBr is transparent throughout the mid-IR range (4000-400 cm⁻¹), providing an unobstructed view of the sample's spectrum. Its primary challenge is the hygroscopic nature of KBr, which can introduce water absorption bands.[13][14]

Methodology:

  • Material Preparation: Use spectroscopy-grade KBr powder, dried in an oven at ~110°C for 2-3 hours and stored in a desiccator.[12][14] Gently warm the agate mortar, pestle, and die set under a heat lamp to drive off adsorbed moisture.[13]

  • Sample Grinding: Place 1-2 mg of 3-methyl-1H-indazole into the agate mortar and grind it to a fine, flour-like powder. The goal is to reduce particle size to less than the wavelength of the IR radiation to prevent scattering.[15]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[14] Mix gently but thoroughly with the sample using the pestle to ensure a homogeneous dispersion. Avoid overly aggressive grinding at this stage, which can increase the surface area of KBr and promote moisture absorption.[16]

  • Pellet Pressing: Transfer the mixture to the collar of a 13 mm pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[13][17] This "cold-flows" the KBr into a solid, transparent, or translucent disc.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the spectrum. A background spectrum using a pure KBr pellet should also be run for correction.[14]

Protocol 2: The Nujol Mull Method

This technique is faster and less susceptible to moisture issues. However, the mulling agent (Nujol, a mineral oil) has its own IR absorption bands (primarily C-H stretches ~2924, 2853 cm⁻¹ and bends ~1462, 1377 cm⁻¹) which will be superimposed on the sample spectrum.[11][18]

Methodology:

  • Sample Grinding: Place 2-5 mg of 3-methyl-1H-indazole in an agate mortar and grind thoroughly to a fine powder.[11]

  • Mull Creation: Add 1-2 drops of Nujol to the ground sample. Continue grinding until the mixture forms a uniform, viscous, and translucent paste.[11][18]

  • Mounting: Using a spatula, transfer a small amount of the mull onto the face of a salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate it to spread the mull into a thin, even film.

  • Analysis: Place the salt plate "sandwich" into the sample holder of the spectrometer and acquire the spectrum. The pathlength can be adjusted by gently squeezing the plates. A background spectrum of the clean salt plates should be acquired first.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_kbr KBr Pellet cluster_nujol Nujol Mull cluster_analysis FTIR Analysis start Solid Sample (3-methyl-1H-indazole) grind Grind to Fine Powder (Agate Mortar) start->grind mix_kbr Mix with Dry KBr (1:100 ratio) grind->mix_kbr mix_nujol Mix with Nujol (1-2 drops) grind->mix_nujol press Press into Pellet (8-10 tons) mix_kbr->press acquire Acquire Spectrum (Run Sample & Background) press->acquire spread Spread on Salt Plate mix_nujol->spread spread->acquire process Process Data (Baseline Correction) acquire->process interpret Interpret Spectrum (Assign Peaks) process->interpret

Caption: Workflow for IR analysis of 3-methyl-1H-indazole.

Spectral Analysis and Interpretation

The following table summarizes the expected key absorption bands for 3-methyl-1H-indazole and their assignments based on established group frequencies and data from related heterocyclic compounds.

Wavenumber (cm⁻¹)Vibrational ModeDescription / Comments
~3100 - 3000ν(N-H)Broad band, indicative of strong intermolecular hydrogen bonding in the solid state.[19][20]
~3080 - 3010ν(C-H) aromaticWeak to medium sharp peaks. Characteristic of C-H bonds on the benzene ring.[7][8]
~2965 - 2950νₐₛ(C-H) methylAsymmetric stretch of the CH₃ group. Typically stronger than the symmetric stretch.[9]
~2875 - 2865νₛ(C-H) methylSymmetric stretch of the CH₃ group.[9]
~1620 - 1580ν(C=C) / ν(C=N)Strong to medium intensity bands from skeletal vibrations of the aromatic rings.[7][9]
~1510 - 1470ν(C=C) / ν(C=N)Further ring stretching modes. The pattern in this region is highly characteristic.[8][9]
~1460 - 1440δₐₛ(C-H) methylAsymmetric bending (scissoring) of the CH₃ group.[10]
~1380 - 1370δₛ(C-H) methylSymmetric bending (umbrella mode) of the CH₃ group.[10]
< 1300Fingerprint RegionComplex region containing C-N stretching, C-H in-plane bending, and other skeletal vibrations. While difficult to assign individually, the overall pattern is unique to the molecule.
~850 - 750δ(C-H) oopStrong bands from C-H out-of-plane bending of the aromatic ring. Their exact position is diagnostic of the substitution pattern.

Molecular Structure and Key Vibrational Modes

Caption: Key vibrational modes of 3-methyl-1H-indazole.

Conclusion

Infrared spectroscopy is an indispensable analytical technique in the workflow of chemical synthesis and drug development. For 3-methyl-1H-indazole, it provides a rapid and definitive method for structural verification. The key diagnostic features in its IR spectrum are the broad N-H stretching band confirming the presence of the 1H-tautomer and its associated hydrogen bonding, the distinct aromatic and aliphatic C-H stretching bands on either side of 3000 cm⁻¹, and the characteristic pattern of skeletal vibrations in the fingerprint region. By following robust experimental protocols and understanding the theoretical underpinnings of its vibrational modes, researchers can confidently use IR spectroscopy to ensure the identity, purity, and structural integrity of this vital chemical building block.

References

  • Kintek Solution. (n.d.). What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Mulling (spectroscopy). Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Specac. (n.d.). How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Applied Spectroscopy. (n.d.). The Internally Standardized Nujol Mull As A Method of Quantitative Infrared Spectroscopy. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • SlidePlayer. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-89. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and synthesis of indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Li, W., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 26(11), 3321. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer. Retrieved from [Link]

  • International Journal of ChemTech Research. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. International Journal of ChemTech Research, 8(4), 1845-1853. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. Retrieved from [Link]

  • Society for Applied Spectroscopy. (2006). Spectra–Structure Correlations in the Mid- and Far-infrared. Retrieved from [Link]

  • ResearchGate. (n.d.). The observed and calculated vibrational frequencies of the title.... Retrieved from [Link]

  • ResearchGate. (n.d.). An expanded view of the free NH vibrational stretching region of higher.... Retrieved from [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • ChemBase. (2025). 3-methyl-1H-indazole. Retrieved from [Link]

  • Kintek Solution. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Retrieved from [Link]

  • HITRAN. (n.d.). Vibrational Modes. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Band Assignments for the 2900 cm Region Methyl Group Vibrations.... Retrieved from [Link]

  • Spectroscopy Online. (2025). The Big Review IV: Hydrocarbons. Retrieved from [Link]

  • Fritz Haber Institute. (n.d.). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]

  • Semantic Scholar. (2006). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14193-14207. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). Retrieved from [Link]

  • PubMed. (n.d.). C-H stretching vibrations of methyl, methylene and methine groups at the vapor/alcohol (N = 1-8) interfaces. Retrieved from [Link]

  • ResearchGate. (n.d.). NH stretching spectra of imidazole monomers (insets illustrating the n...). Retrieved from [Link]

Sources

Exploratory

safety, handling, and GHS information for 3-methyl-1H-indazole

An In-depth Technical Guide to the Safe Handling and Management of 3-Methyl-1H-Indazole For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-1H-indazole is a heterocyclic organic compound...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Management of 3-Methyl-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indazole is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents and other biologically active molecules.[1] Its derivatives have shown promise for their anti-inflammatory and antimicrobial properties.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the , grounded in established safety principles and regulatory standards.

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. According to information provided to the European Chemicals Agency (ECHA), 3-methyl-1H-indazole is classified as follows:

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement References
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed[2]

This classification indicates a moderate acute toxicity if ingested. While this is the primary harmonized classification, researchers should be aware that due to the limited toxicological data available for this specific compound, other potential hazards should not be entirely dismissed. For instance, some safety data sheets for structurally similar indazole derivatives also indicate risks of skin irritation, serious eye irritation, and respiratory tract irritation.[3][4][5] Therefore, a cautious approach to handling is warranted.

Prudent Handling and Storage Protocols

The key to safely working with 3-methyl-1H-indazole lies in minimizing exposure and preventing accidental release. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment, often referred to as the hierarchy of controls.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment:

  • Ventilation: All handling of solid 3-methyl-1H-indazole that could generate dust, and any work with its solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is crucial to avoid the inhalation of any aerosols or fine particles.

  • Emergency Equipment: An easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent direct contact with 3-methyl-1H-indazole:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[7][8] A face shield should be worn in situations with a higher risk of splashing, such as when transferring solutions.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use.[3][9] Contaminated gloves should be removed and disposed of properly, avoiding contact between the contaminated outer surface and skin.[9]

  • Skin and Body Protection: A lab coat is mandatory to protect against accidental spills.[3] Ensure that all skin is covered.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator (such as an N95 dust mask for particulates) should be used.[9][10]

Safe Storage

Proper storage is vital for maintaining the chemical's integrity and preventing accidents:

  • Container: Store in a tightly sealed, light-resistant container to prevent degradation.[6][11]

  • Conditions: The storage area should be a dry, cool, and well-ventilated place.[3][6] For long-term storage, refrigeration (2-8°C) may be considered.[11]

  • Incompatibilities: Store separately from strong oxidizing agents and foodstuff containers.[6]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
  • Ingestion: If swallowed, rinse the mouth with water.[6] Do not induce vomiting.[6] Seek immediate medical attention and show the safety data sheet to the attending physician.[4]

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen.[6] If breathing has stopped, give artificial respiration.[6] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

Accidental Release Measures

For minor spills, the following protocol should be followed:

  • Evacuate and Secure: Alert others in the vicinity and ensure the area is well-ventilated.[6] Remove all sources of ignition.[6]

  • Containment: Prevent further spread of the material.[12] Do not allow the chemical to enter drains or waterways.[6]

  • Clean-up: Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[13][14] Place the spilled material into a suitable, labeled container for hazardous waste disposal.[13]

  • Decontamination: Clean the spill area thoroughly.

Spill_Response_Workflow cluster_spill Accidental Spill Protocol start Spill Detected alert Alert Personnel & Secure Area start->alert Immediate Action ppe Don Appropriate PPE alert->ppe contain Contain the Spill (Prevent Spread) ppe->contain cleanup Clean Up Spill (Avoid Dust) contain->cleanup disposal Collect in Labeled Hazardous Waste Container cleanup->disposal decontaminate Decontaminate Spill Area disposal->decontaminate end Resume Work decontaminate->end

Workflow for responding to an accidental spill.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Waste Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations. 3-methyl-1H-indazole and any contaminated materials should be collected in a designated, properly labeled hazardous waste container.[13] Disposal should be handled through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]

Toxicological and Ecological Information

The toxicological properties of 3-methyl-1H-indazole have not been extensively investigated.[4][15] The primary known hazard is acute oral toxicity.[2] There is limited information available regarding its ecological effects. Therefore, it is imperative to prevent its release into the environment.[6][12]

Conclusion

While 3-methyl-1H-indazole is a valuable compound in research and development, it necessitates careful and informed handling. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this chemical safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the available data, is the cornerstone of responsible chemical research.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for 3-Methyl-1H-Indazole elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) admin->ppe

Hierarchy of controls for minimizing exposure.

References

  • 3-methyl-1H-indazole | C8H8N2 | CID 820804. PubChem - NIH. Available from: [Link]

  • methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476. PubChem. Available from: [Link]

  • material safety data sheet - chemical product and company identification. 魏氏试剂. Available from: [Link]

  • Safety Data Sheet. Angene Chemical. Available from: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available from: [Link]

  • 1-Methyl-1H-indazole | C8H8N2 | CID 139456. PubChem. Available from: [Link]

  • SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Tautomeric Forms of 3-Methyl-1H-indazole

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Tautomerism in Drug Discovery Tautomerism, the dynamic equilibrium between two or more interconverting st...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for medicinal chemistry.[1][2] In heterocyclic compounds, tautomerism influences a molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capacity.[3][4] These properties, in turn, dictate a compound's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety. For drug development professionals, a thorough understanding of the tautomeric behavior of a lead compound is therefore not merely an academic exercise but a critical component of rational drug design.

This guide focuses on the annular tautomerism of 3-methyl-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[5][6] We will delve into the structural nuances of its principal tautomeric forms, explore the factors governing their equilibrium, and provide a detailed overview of the experimental and computational methodologies employed for their characterization.

The Annular Tautomerism of 3-Methyl-1H-indazole

Indazole, a bicyclic heteroaromatic system, can theoretically exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[7] For 3-methyl-indazole, the two principal and observable tautomers are 3-methyl-1H-indazole and 3-methyl-2H-indazole. The 3H-tautomer is considered significantly less stable and is not commonly observed.[5][8]

The equilibrium between the 1H and 2H forms is a prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1]

Fig. 1: Tautomeric equilibrium between 3-methyl-1H-indazole and 3-methyl-2H-indazole.
Thermodynamic Stability: The Predominance of the 1H-Tautomer

Extensive experimental and theoretical studies have unequivocally established that the 1H-tautomer of indazole and its derivatives is thermodynamically more stable than the 2H-tautomer.[6][7][9] This enhanced stability is primarily attributed to the greater aromaticity of the 1H-form, which possesses a benzenoid structure, in contrast to the quinonoid-like structure of the 2H-form.[9]

Table 1: Comparison of Physicochemical Properties of Methyl-Substituted Indazole Isomers

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleReference
Basicity (pKb) 0.422.02[10]
Dipole Moment (D) 1.503.4[7][10]

The lower basicity and smaller dipole moment of the 1-methyl-1H-indazole compared to its 2-methyl counterpart are direct consequences of the electronic distribution within the more stable benzenoid system.[7][10]

Spectroscopic Characterization: A Multi-faceted Approach

The unambiguous identification and characterization of the tautomeric forms of 3-methyl-1H-indazole rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure and electronic environment of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the 1H and 2H tautomers of indazoles.[11] Both 1H and 13C NMR provide distinct chemical shift patterns for the two forms.

2.1.1. 1H NMR Spectroscopy

In the 1H NMR spectrum of 3-methyl-1H-indazole, the presence of a broad signal corresponding to the N-H proton is a key diagnostic feature.[11] The chemical shift of the protons, particularly H-3, is also informative. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to the 1H-isomer.[11]

2.1.2. 13C NMR Spectroscopy

13C NMR spectroscopy offers further confirmation of the tautomeric form. The chemical shifts of the carbon atoms in the pyrazole ring are particularly sensitive to the position of the proton. A study on various pyrazoles and indazoles demonstrated that 13C chemical shifts, both in solution and in the solid state, can be used to determine the predominant tautomer.[12]

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation : Dissolve 5-10 mg of the 3-methyl-1H-indazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry 5 mm NMR tube.[13]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[11]

  • 1H NMR Acquisition :

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-15 ppm).[11]

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition :

    • Acquire a proton-decoupled 13C NMR spectrum.

    • A significantly larger number of scans will be necessary compared to 1H NMR due to the lower natural abundance of the 13C isotope.[11]

  • Data Processing :

    • Perform Fourier transformation, phase correction, and baseline correction on the raw data using appropriate software.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectra of 1H- and 2H-indazoles exhibit distinct absorption patterns. The UV-Vis spectrum of 1H-indazole is nearly identical to that of 1-methyl-1H-indazole but differs significantly from the spectrum of 2-methyl-2H-indazole.[14] Specifically, the 2H-tautomer of indazole absorbs light more strongly than the 1H-tautomer at certain wavelengths.[15] This difference in absorption characteristics can be exploited to qualitatively assess the tautomeric composition of a sample.

X-ray Crystallography

For crystalline samples, single-crystal X-ray diffraction provides definitive structural information, including the precise location of the proton on the nitrogen atom, thereby unambiguously identifying the tautomeric form present in the solid state.[16][17][18][19] The crystal structure of 3-methyl-1H-indazole would be expected to show the proton located on the N1 position of the pyrazole ring.

Computational Chemistry: A Predictive and Corroborative Tool

In conjunction with experimental techniques, computational chemistry offers a powerful means to investigate the tautomerism of 3-methyl-1H-indazole. Quantum mechanical calculations can be employed to:

  • Determine the relative energies of the tautomers : Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can accurately predict the energy difference between the 1H and 2H forms, corroborating the experimental observation of the 1H-tautomer's greater stability.[9][20][21][22][23][24]

  • Predict spectroscopic properties : Computational methods can calculate NMR chemical shifts and UV-Vis absorption spectra, which can then be compared with experimental data to aid in spectral assignment and structural confirmation.[23]

Computational_Workflow start Define Tautomeric Structures (1H and 2H forms) geom_opt Geometry Optimization (e.g., B3LYP/6-31G**) start->geom_opt freq_calc Frequency Calculation (Confirm minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (e.g., MP2/cc-pVTZ) geom_opt->energy_calc nmr_calc NMR Chemical Shift Calculation (GIAO method) geom_opt->nmr_calc uv_calc UV-Vis Spectra Calculation (TD-DFT) geom_opt->uv_calc analysis Comparative Analysis (Relative Stabilities & Spectroscopic Data) energy_calc->analysis nmr_calc->analysis uv_calc->analysis

Fig. 2: A generalized computational workflow for studying indazole tautomerism.

Synthesis of 3-Methyl-1H-indazole

The synthesis of 3-methyl-1H-indazole is typically achieved through the cyclization of a suitable precursor. A common method involves the diazotization of 2-aminoacetophenone followed by reductive cyclization.[25][26]

Experimental Protocol: Synthesis from 2-Aminoacetophenone [25]

  • Diazotization : Add 2-aminoacetophenone to hydrochloric acid and cool the mixture to 0-10 °C.

  • Slowly add an aqueous solution of sodium nitrite (NaNO2) while maintaining the low temperature.

  • Reductive Cyclization : Add a solution of stannous chloride (SnCl2·2H2O) in hydrochloric acid to the reaction mixture.

  • Stir the reaction overnight.

  • Work-up : Pour the reaction mixture into ice water and filter.

  • Adjust the pH of the filtrate to approximately 8 to precipitate the product.

  • Filter, wash, and dry the solid to obtain 3-methyl-1H-indazole.

The regioselectivity of indazole synthesis is a critical consideration, as different synthetic routes can favor the formation of either the 1H or 2H isomer.[6][10][27][28] However, for the synthesis of the parent 3-methyl-indazole, the thermodynamic preference for the 1H-tautomer generally ensures its formation as the major product.

Conclusion

The tautomeric behavior of 3-methyl-1H-indazole is a well-defined system where the 1H-tautomer is the overwhelmingly predominant form due to its greater aromatic stability. A comprehensive characterization of this and other heterocyclic systems is best achieved through a synergistic approach that combines high-resolution spectroscopic techniques, particularly NMR, with the predictive power of computational chemistry. For professionals in drug discovery and development, a deep understanding of these principles is essential for the successful design and optimization of novel therapeutics based on the indazole scaffold.

References

  • . Benchchem.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Core Concept: The 1H- and 2H-Indazole Tautomeric Equilibrium. Benchchem.
  • Explain tautomerism in heterocycles. Filo.
  • A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. Benchchem.
  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. NIH.
  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Benchchem.
  • A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Benchchem.
  • Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed.
  • a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole...
  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules.
  • A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. PDF.
  • Indazole synthesis. Organic Chemistry Portal.
  • Tautomer. Wikipedia.
  • Prototropic tautomerism of heteroarom
  • Tautomerism In Heterocyclic Compounds/B.Sc and M.Sc chemistry. YouTube.
  • The two tautomers of indazole, with atom numbering.
  • 3-methyl-1H-indazole. PubChem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.
  • Product Class 2: 1 H - and 2 H -Indazoles. Science of Synthesis.
  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2.
  • Theoretical estimation of the annular tautomerism of indazoles.
  • Different tautomeric forms of indazole nuclei.
  • 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. PubMed.
  • 3-METHYL-1H-INDAZOLE synthesis. ChemicalBook.
  • Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Hetero
  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Semantic Scholar.
  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b).
  • The synthesis technique of 3 methyl 1H indazoles.
  • 1-Methyl-1H-indazole-3-carboxylic acid. PMC.
  • 1-Methyl-1H-indazole-3-carboxylic acid.

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Applications of 3-Methyl-1H-Indazole in Modern Medicinal Chemistry

Abstract The 1H-indazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. This technical guide focuses on a key d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. This technical guide focuses on a key derivative, 3-methyl-1H-indazole, a versatile building block for the synthesis of novel therapeutic agents. We provide an in-depth exploration of its applications across various disease areas, substantiated by detailed, field-proven experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 3-methyl-1H-indazole scaffold.

Introduction: The Significance of the Indazole Moiety

Indazoles are bicyclic aromatic heterocycles, bioisosteres of indole, that exist in three tautomeric forms: 1H, 2H, and 3H, with the 1H-tautomer being the most thermodynamically stable.[1] This structural feature, combined with its ability to participate in various non-covalent interactions, makes the indazole nucleus a cornerstone in the design of compounds targeting a diverse range of biological entities.[1][2] The addition of a methyl group at the 3-position yields 3-methyl-1H-indazole, a compound that serves as a crucial intermediate in the synthesis of numerous biologically active molecules with potential applications as anti-inflammatory, anticancer, antibacterial, and neuroprotective agents.[2][3][4][5]

Many clinically approved drugs and late-stage clinical candidates feature the indazole core, highlighting its importance in drug discovery.[6][7] The versatility of the 3-methyl-1H-indazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.

Synthesis of 3-Methyl-1H-Indazole: A Detailed Protocol

The synthesis of 3-methyl-1H-indazole can be efficiently achieved from commercially available 2-aminoacetophenone. The following protocol outlines a reliable and scalable method.[6][8]

Protocol 1: Synthesis of 3-Methyl-1H-Indazole

Materials:

  • 2-Aminoacetophenone

  • Hydrochloric acid (37%)

  • Sodium nitrite (NaNO₂)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ice

  • Deionized water

  • Sodium hydroxide (NaOH) or other suitable base for pH adjustment

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus)

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-aminoacetophenone (1.0 eq) in hydrochloric acid (37%).

    • Cool the solution to 0-10 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature between 0-10 °C.

    • Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.[6][8]

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of stannous chloride dihydrate (2.5 eq) in hydrochloric acid (37%).

    • Slowly add the stannous chloride solution to the diazonium salt solution from step 1, while maintaining the temperature at 0-10 °C.

    • After the addition is complete, allow the reaction to stir overnight at the same temperature.[6][8]

  • Work-up and Isolation:

    • Pour the reaction mixture into ice water and filter to remove any insoluble impurities.

    • Carefully adjust the pH of the filtrate to ~8 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indazole as an off-white solid.[6][8]

Expected Yield: ~90%[6]

Characterization: The identity and purity of the synthesized 3-methyl-1H-indazole should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Oncology: Targeting Kinases

The 3-methyl-1H-indazole scaffold is a prominent feature in the design of potent kinase inhibitors, a class of targeted cancer therapeutics.[6][9] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Pim Kinase Inhibition

Pim kinases are a family of serine/threonine kinases that are overexpressed in various hematological and solid tumors, playing a crucial role in cell survival and proliferation.[9] 3-(Pyrazin-2-yl)-1H-indazoles have been identified as potent pan-Pim kinase inhibitors.[9]

This protocol is adapted for a high-throughput screening format to identify and characterize Pim-1 inhibitors.[10]

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide (e.g., S6K substrate)

  • ATP

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the 3-methyl-1H-indazole derivatives in DMSO and dispense into the wells of a 384-well plate.

  • Enzyme Addition: Add the diluted Pim-1 enzyme to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[10]

  • Initiate Kinase Reaction: Add a mixture of the substrate peptide and ATP to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[11]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a dose-response curve.

Data Presentation:

CompoundPim-1 IC₅₀ (nM)
Reference Inhibitor X
3-methyl-1H-indazole Derivative 1 Y
3-methyl-1H-indazole Derivative 2 Z

Table 1: Inhibitory activity of 3-methyl-1H-indazole derivatives against Pim-1 kinase.

p21-activated kinase 1 (PAK1) Inhibition

PAK1 is another serine/threonine kinase implicated in cancer progression, influencing cell motility and proliferation.[3] The indazole-3-carboxamide scaffold is a key feature of PAK1 inhibitors.[12]

This protocol outlines a method to assess the inhibitory activity of compounds against PAK1.[3]

Materials:

  • Recombinant PAK1 enzyme

  • PAKtide substrate

  • ATP

  • Kinase buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Luminometer

Procedure:

  • Add test compounds at various concentrations to the wells of a 384-well plate.

  • Add the recombinant PAK1 enzyme solution to each well and incubate at 30°C for 60 minutes.[3]

  • Initiate the kinase reaction by adding a solution containing the PAKtide substrate and ATP. Incubate at 30°C for 60 minutes.[3]

  • Terminate the reaction by adding a stop solution.

  • Measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[3]

  • Calculate the IC₅₀ value by fitting the dose-response data.

Assessing Anticancer Activity in Cell Lines

The cytotoxic effects of novel 3-methyl-1H-indazole derivatives on cancer cells can be determined using the MTT assay.[13]

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Cell Treatment: Treat the cells with serial dilutions of the 3-methyl-1H-indazole derivatives for a specified period (e.g., 72-96 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed Cells C Treat Cells A->C B Prepare Compound Dilutions B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Figure 1: Experimental workflow of the MTT assay for cytotoxicity.

Applications in Inflammatory Diseases

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. The indazole scaffold is present in commercially available anti-inflammatory drugs like Benzydamine.[7] Derivatives of 3-methyl-1H-indazole have also shown promise as anti-inflammatory agents.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[14]

Materials:

  • Sprague Dawley rats

  • Carrageenan (1% w/v in saline)

  • Test compounds (3-methyl-1H-indazole derivatives)

  • Vehicle control

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or digital caliper

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, vehicle, or standard drug to the respective groups of rats (typically via oral or intraperitoneal route).

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[14]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

AntiInflammatory_Workflow A Administer Test Compound B Inject Carrageenan A->B C Measure Paw Volume at Time Intervals B->C D Calculate % Inhibition C->D

Figure 2: Workflow for the carrageenan-induced paw edema assay.

Potential in Neurodegenerative Disorders

Indazole derivatives are being explored for their therapeutic potential in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[5][15] They have been shown to inhibit key enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3), which are implicated in the pathology of these disorders.[5] The development of isoform-selective JNK3 inhibitors based on the indazole scaffold has also shown promise for the treatment of Parkinson's disease.[16]

Emerging Applications: CRAC Channel Inhibition

Calcium release-activated calcium (CRAC) channels are important regulators of intracellular calcium signaling, and their dysregulation is linked to inflammatory and autoimmune diseases.[17] Indazole analogs have been investigated as CRAC channel inhibitors.

Protocol 6: In Vitro CRAC Channel Inhibition Assay (Fluorescence-Based)

This assay measures the ability of compounds to block calcium influx through CRAC channels.[17]

Materials:

  • Immune cell line (e.g., Jurkat)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Thapsigargin (store-depleting agent)

  • Calcium-containing buffer

  • Test compounds

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating and Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive dye.

  • Baseline Fluorescence: Record the baseline fluorescence.

  • Store Depletion: Induce endoplasmic reticulum store depletion by adding thapsigargin.

  • Calcium Influx: Add calcium-containing buffer to initiate store-operated calcium entry (SOCE) and record the rise in fluorescence.

  • Compound Treatment: Pre-treat cells with various concentrations of the 3-methyl-1H-indazole derivatives before inducing SOCE.

  • Data Analysis: Analyze the data by measuring the peak fluorescence intensity or the area under the curve after calcium addition. Calculate the percent inhibition for each compound concentration.

Conclusion and Future Perspectives

The 3-methyl-1H-indazole scaffold continues to be a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive core for medicinal chemists. Future research will likely focus on the development of more potent and selective inhibitors for various targets, as well as the exploration of novel therapeutic applications. The integration of computational chemistry and advanced screening technologies will undoubtedly accelerate the discovery of new drug candidates based on this remarkable heterocyclic system.

References

  • Shaikh, F., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Efficacy Testing of Novel CRAC Inhibitors. BenchChem.
  • BenchChem. (2025). Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
  • BenchChem. (2025).
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. Available at: [Link]

  • Roche. (n.d.).
  • Winter, C. A., et al. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Google Patents. (2015). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. Google Patents.
  • Kumar, R., et al. (2022). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hepatology, Medicine and Policy, 7(1), 1-10.
  • BenchChem. (2025). Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for PIM1-IN-2 in High-Throughput Screening Assays. BenchChem.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8639. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Pal, D., & Sahu, S. (2022). Importance of Indazole against Neurological Disorders. Current Medicinal Chemistry, 29(29), 4867-4883.
  • Promega. (n.d.). PAK1/CDC42 Kinase Assay. Promega.
  • Molecular Devices. (n.d.). Measure calcium release-activated Ca2+ (CRAC)
  • Hosseinzadeh, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 292-298. Available at: [Link]

  • Li, Y., et al. (2023). Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 66(4), 2898-2915.
  • Promega. (n.d.). PIM1 Kinase Assay. Promega.
  • Al-Bogami, A. S., et al. (2016). Indazole-based antiinflammatory and analgesic drugs. Journal of Chemical and Pharmaceutical Research, 8(4), 856-863.
  • Khan, I., et al. (2023). Importance of Indazole against Neurological Disorders. Request PDF on ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 3-Methyl-1H-Indazole as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals. Introduction: The Ascendancy of the Indazole Scaffold in Medicinal Chemistry The 1H-indazole ring system, a bicyclic heterocycle composed of a benzene ring...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Ascendancy of the Indazole Scaffold in Medicinal Chemistry

The 1H-indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its unique combination of structural rigidity, aromaticity, and hydrogen bonding capabilities allows it to mimic endogenous ligands and interact with a wide array of biological targets.[2] The 3-methyl-1H-indazole variant, in particular, serves as a versatile and strategically vital starting material for the synthesis of numerous active pharmaceutical ingredients (APIs).

This document provides an in-depth guide to the application of 3-methyl-1H-indazole as a pharmaceutical intermediate. It moves beyond simple procedural outlines to explain the underlying chemical principles that govern its reactivity, offering detailed, field-proven protocols for its most critical synthetic transformations.

Section 1: Core Applications in Oncology Drug Synthesis

The true value of 3-methyl-1H-indazole is demonstrated by its central role in the architecture of several blockbuster oncology drugs. The indazole core often serves as a hinge-binding motif in kinase inhibitors, a testament to its bioisosteric relationship with purine bases.

Axitinib (Inlyta®): A VEGFR Tyrosine Kinase Inhibitor

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), crucial targets in angiogenesis-dependent cancers like renal cell carcinoma.[3] The synthesis of Axitinib relies on a functionalized indazole core, where the 3-methyl-1H-indazole derivative is a key precursor.[4] The indazole's N1-H acts as a critical hydrogen bond donor, anchoring the drug molecule into the ATP-binding pocket of the kinase. The synthesis involves key steps such as C-S coupling to attach the benzamide moiety and a subsequent Heck-type reaction at the C3 position.[3][5]

Niraparib (Zejula®): A PARP Inhibitor

Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and breast cancers, particularly in patients with BRCA mutations.[6][7] The 2H-indazole-7-carboxamide structure is the pharmacophore responsible for its activity.[7] Synthetic routes to Niraparib often start from 3-methyl-2-nitrobenzoic acid, which is cyclized to form the indazole ring system.[8][9] This highlights the adaptability of the indazole scaffold, where functional group manipulation on the benzene ring portion is as critical as reactions on the pyrazole ring.

Section 2: Foundational Synthetic Methodologies and Protocols

Mastery of a few key transformations is essential for leveraging 3-methyl-1H-indazole in a drug discovery program. The following protocols detail robust methods for functionalizing the indazole core, with an emphasis on explaining the causality behind procedural choices.

Protocol 1: Regioselective N1-Alkylation via Strong Base Deprotonation

The N-alkylation of indazoles is a fundamental yet challenging transformation due to the presence of two nucleophilic nitrogen atoms (N1 and N2), often leading to mixtures of regioisomers.[10] The biological activity of the final compound is profoundly dependent on the position of the alkyl group.[11] For many kinase inhibitors, the N1-alkylated isomer is the desired product.

Causality and Experimental Rationale: This protocol achieves high N1-selectivity by employing a strong, non-coordinating base (Sodium Hydride, NaH) in a non-polar aprotic solvent (Tetrahydrofuran, THF).[12] NaH irreversibly deprotonates the indazole at the N1 position, which is the more thermodynamically acidic proton.[13] The resulting sodium salt is then alkylated. The use of THF prevents the solvation of the cation, which might otherwise coordinate to the N2 position and promote undesired alkylation at that site.[12][14]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 3-methyl-1H-indazole in anhydrous THF under N2 B 2. Cool solution to 0 °C A->B C 3. Add NaH (1.2 eq) portion-wise (Caution: H2 evolution) B->C D 4. Stir at 0 °C for 30 min (Complete deprotonation) C->D E 5. Add alkyl halide (1.1 eq) slowly D->E F 6. Warm to RT and stir until completion (Monitor by TLC/LC-MS) E->F G 7. Quench with sat. aq. NH4Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, dry, and concentrate H->I J 10. Purify by silica gel chromatography I->J

Caption: Workflow for N1-Selective Alkylation.

Step-by-Step Protocol:

  • To a dry, nitrogen-flushed round-bottom flask, add 3-methyl-1H-indazole (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 15 mL per gram of indazole).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the indazole anion.

  • Slowly add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until completion is confirmed by TLC or LC-MS analysis.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, typically using a hexanes/ethyl acetate gradient, to isolate the pure N1-alkylated product.[11]

Quantitative Data Summary:

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )
3-Methyl-1H-indazole1.0132.16
Sodium Hydride (60%)1.240.00 (for 100%)
Alkyl Halide (e.g., Benzyl Bromide)1.1171.04

Typical yields for this reaction range from 75-95%, with N1:N2 selectivity often exceeding >99:1.[12]

Protocol 2: Palladium-Catalyzed Cross-Coupling for C-H Functionalization

Directly functionalizing the C3 position of the indazole ring is a powerful strategy for building molecular complexity. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are indispensable tools for this purpose.[15][16] These reactions enable the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance.[17][18]

Causality and Experimental Rationale: The mechanism for these reactions revolves around a Pd(0)/Pd(II) catalytic cycle.[15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halide bond (e.g., on an aryl halide), forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki/Stille): The organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand (e.g., Xantphos, SPhos) is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[16][19]

Key Synthetic Transformations Diagram:

G Indazole 3-Methyl-1H-Indazole (Protected) N_Alkylated N1-Alkylated Indazole Indazole->N_Alkylated N-Alkylation (NaH, R-X) N_Arylated N1-Arylated Indazole Indazole->N_Arylated N-Arylation (CuI, Ar-X) C3_Coupled C3-Functionalized Indazole Derivative N_Alkylated->C3_Coupled Pd Cross-Coupling (Pd(OAc)2, Ligand, Ar'-X) N_Arylated->C3_Coupled API Final API (e.g., Axitinib) C3_Coupled->API Further Steps

Caption: Key reactions for indazole functionalization.

General Protocol for Suzuki-Miyaura Cross-Coupling (Conceptual): Note: This protocol assumes a pre-functionalized indazole (e.g., 3-iodo-1H-indazole) is used.

  • To a reaction vessel, add the N-protected 3-halo-indazole (1.0 eq), the arylboronic acid or ester (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a suitable phosphine ligand like Xantphos (0.1 eq).[19]

  • Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a solvent system, often a mixture like 1,4-dioxane and water.

  • Purge the vessel with an inert gas (N₂ or Argon) and heat the mixture (e.g., to 80-100 °C) with stirring for several hours until the starting material is consumed (monitored by TLC/LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the C3-arylated indazole product.

Protocol 3: Copper-Catalyzed N-Arylation

While palladium catalysts are highly effective, copper-catalyzed N-arylation (Ullmann condensation) provides a cost-effective alternative for forming C-N bonds between the indazole nitrogen and an aryl halide.[20] Modern protocols often use diamine ligands to facilitate the reaction at lower temperatures than traditional Ullmann conditions.[20]

Principles: The reaction typically involves a Cu(I) catalyst, a ligand (e.g., N,N'-dimethylethylenediamine), a base (e.g., K₂CO₃ or K₃PO₄), and a polar aprotic solvent like DMF or DMSO.[20][21] The ligand accelerates the reaction by increasing the solubility and reactivity of the copper species. This method is particularly useful for coupling electron-rich heterocycles like indazole with aryl halides.[22]

Conclusion

3-Methyl-1H-indazole is more than a simple heterocyclic compound; it is a cornerstone intermediate that enables the efficient and scalable synthesis of complex, life-saving pharmaceuticals. Its strategic value lies in the diverse reactivity of its scaffold, allowing for precise functionalization at its nitrogen and carbon centers. A thorough understanding of the principles governing its N-alkylation, N-arylation, and cross-coupling reactions empowers medicinal chemists to rationally design and execute synthetic routes for next-generation therapeutics. The protocols and insights provided herein serve as a robust foundation for researchers aiming to harness the full potential of this remarkable building block.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole.
  • NINGBO INNO PHARMCHEM CO., LTD. (2025). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates.
  • BenchChem. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.
  • NIH National Library of Medicine. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Research Explorer. (n.d.). Production of Niraparib using Imine Reductases.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • NIH National Library of Medicine. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives.
  • SpringerLink. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
  • ChemicalBook. (n.d.). Axitinib synthesis.
  • Google Patents. (n.d.). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • New Drug Approvals. (2015). AXITINIB.
  • NIH National Library of Medicine. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ChemicalBook. (n.d.). Niraparib synthesis.
  • Google Patents. (n.d.). CN103387565B - The preparation method of Axitinib.
  • NIH National Library of Medicine. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (2019). Palladium-Catalyzed C−H/C−H Cross Coupling by Mechanochemistry: Direct Alkenylation and Heteroarylation of N1-Protected 1H-Indazoles.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • NIH National Library of Medicine. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • NIH National Library of Medicine. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.

Sources

Method

Application Notes and Protocols: 3-Methyl-1H-Indazole Derivatives as BRD4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Epigenetic Reader BRD4 Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, has...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Epigenetic Reader BRD4

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, has emerged as a pivotal target in therapeutic development, particularly in oncology.[1][2] BRD4 acts as an epigenetic "reader," recognizing and binding to acetylated lysine residues on histone tails.[3][4] This interaction is crucial for recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin.[5] This process facilitates the expression of key genes involved in cell cycle progression and proliferation, including potent oncogenes like MYC.[1][3][5] Dysregulation of BRD4 function is a hallmark of various cancers, making its inhibition a compelling therapeutic strategy.[6][7][8]

Small molecule inhibitors that competitively bind to the bromodomains of BRD4 disrupt its ability to anchor to chromatin, leading to the transcriptional repression of its target genes.[1][5] This guide focuses on a promising chemical class of BRD4 inhibitors: the 3-methyl-1H-indazole derivatives. These compounds have been the subject of intensive research, leading to the development of potent and selective agents for interrogating BRD4 biology and for potential clinical application.[3][4]

Mechanism of Action: Disrupting Transcriptional Activation

BRD4 contains two tandem bromodomains, BD1 and BD2, which serve as the binding pockets for acetylated lysines.[2][9] In many cancers, BRD4 is recruited to super-enhancers, which are large clusters of enhancers that drive high-level expression of lineage-defining genes and oncogenes.[6][7] By binding to acetylated histones at these sites, BRD4 acts as a scaffold to assemble the transcriptional apparatus, leading to robust gene expression that fuels cancer cell proliferation and survival.[1]

3-Methyl-1H-indazole inhibitors function by occupying the acetyl-lysine binding pocket within the bromodomains of BRD4. This competitive inhibition displaces BRD4 from chromatin, preventing the recruitment of P-TEFb and subsequent phosphorylation of RNA Polymerase II. The ultimate result is the downregulation of critical oncogenes like MYC, leading to cell cycle arrest and apoptosis in cancer cells.[5][8][10]

BRD4_Mechanism_of_Action cluster_0 Normal Transcriptional Activation cluster_1 Inhibition by 3-Methyl-1H-Indazole Derivative Histone Acetylated Histone (AcK) BRD4 BRD4 Protein Histone->BRD4 binds to PTEFb P-TEFb Complex BRD4->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Oncogene Transcription (e.g., MYC) RNAPII->Transcription initiates Inhibitor 3-Methyl-1H-Indazole Inhibitor BRD4_Inhib BRD4 Protein Inhibitor->BRD4_Inhib competitively binds NoTranscription Transcription Blocked BRD4_Inhib->NoTranscription leads to Histone_Inhib Acetylated Histone (AcK) BRD4_Inhib->Histone_Inhib binding blocked

Figure 1. Mechanism of BRD4 inhibition by 3-methyl-1H-indazole derivatives.

Key Compounds and Structure-Activity Relationships

Through structure-based design and optimization, several 3-methyl-1H-indazole derivatives have been identified with potent inhibitory activity against BRD4.[3] The table below summarizes the activity of representative compounds from this class.

Compound IDTargetBiochemical IC50 (nM)Cellular Antiproliferative GI50 (µM) (MV4;11 cells)Reference
9d BRD4-BD11200.45[3]
9u BRD4-BD1800.23[3]
9w BRD4-BD1900.31[3]
JQ1 Pan-BET77 (BD1)~0.91[11]
  • IC50 (Inhibitory Concentration 50%): The concentration of the inhibitor required to reduce the biochemical activity (e.g., binding) by 50%.

  • GI50 (Growth Inhibition 50%): The concentration of the inhibitor required to inhibit cancer cell growth by 50%.

  • MV4;11: A human acute myeloid leukemia (AML) cell line known to be dependent on MYC expression.[3]

Expert Insight on Structure-Activity Relationship (SAR): The development of the 3-methyl-1H-indazole series often involves strategic modifications to enhance potency and selectivity. Key insights from medicinal chemistry efforts show that modifications at specific positions of the indazole core and its appended moieties can significantly impact binding affinity to the BRD4 bromodomains. For instance, the introduction of appropriate hydrophobic groups can improve interactions within the deep binding pocket, while adding hydrophilic groups can enhance engagement with the solvent-exposed regions, often leading to improved selectivity and pharmacokinetic properties.[12]

Application Protocols

The following protocols provide a framework for characterizing 3-methyl-1H-indazole derivatives as BRD4 inhibitors, from initial biochemical validation to cellular functional assessment.

Protocol 1: Biochemical BRD4 Binding Assay (TR-FRET)

This protocol measures the direct binding of an inhibitor to the BRD4 bromodomain (BD1) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is a robust, high-throughput method for determining inhibitor potency (IC50).[13][14]

Principle: The assay relies on the FRET between a terbium (Tb)-labeled donor (e.g., BRD4 protein) and a dye-labeled acceptor (e.g., a fluorescently tagged acetyl-histone peptide ligand).[13][14] When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. A competitive inhibitor will disrupt the BRD4-ligand interaction, leading to a decrease in the FRET signal.

TR_FRET_Workflow cluster_workflow TR-FRET Experimental Workflow A 1. Prepare Reagents: - Test Inhibitor (serial dilution) - BRD4-Tb Donor - Ligand-Acceptor Mix - Assay Buffer B 2. Dispense Reagents into 384-well Plate: - 2 µL Inhibitor/DMSO - 5 µL Donor - 5 µL Acceptor A->B C 3. Add BRD4 Protein: - 3-10 µL of diluted BRD4 to initiate reaction B->C D 4. Incubate: 60-120 minutes at room temperature, protected from light C->D E 5. Read Plate: Measure TR-FRET signal (λex ~340 nm, λem 620 nm & 665 nm) D->E F 6. Analyze Data: - Calculate 665/620 nm ratio - Plot vs. [Inhibitor] - Determine IC50 E->F

Figure 2. General workflow for a BRD4 TR-FRET assay.

Materials:

  • Recombinant BRD4 protein (e.g., BD1 domain, aa 49-170) labeled with a Terbium (Tb) donor.[13]

  • Biotinylated BET Bromodomain Ligand (e.g., acetylated H4 peptide).

  • Dye-labeled acceptor (e.g., Streptavidin-d2).

  • Test Compound (3-methyl-1H-indazole derivative) dissolved in DMSO.

  • Positive Control Inhibitor (e.g., JQ1).[15]

  • 3x BRD TR-FRET Assay Buffer.[13]

  • White, low-volume, non-binding 384-well microtiter plates.[13]

  • TR-FRET capable microplate reader.

Procedure:

  • Prepare 1x Assay Buffer: Dilute the 3x BRD TR-FRET Assay Buffer with distilled water. Prepare only the amount needed for the experiment.

  • Prepare Inhibitor Plate: Create a serial dilution of the test compound in 1x Assay Buffer. A typical starting concentration is 100 µM, diluted in 1:3 steps. Also, prepare wells for "Positive Control" (e.g., 10 µM JQ1) and "Negative Control" (buffer with DMSO).[15]

  • Dispense Inhibitor: Add 2 µL of the diluted inhibitor solutions or controls to the 384-well plate.

  • Prepare Master Mix: Prepare a master mix of the Tb-labeled BRD4 donor and the dye-labeled acceptor in 1x Assay Buffer at the concentrations recommended by the supplier.

  • Dispense Master Mix: Add 10 µL of the master mix to each well.

  • Initiate Reaction: Add 3-10 µL of diluted BRD4 protein (e.g., to a final concentration of ~3 ng/µL) to all wells.[13]

  • Incubate: Cover the plate and incubate at room temperature for 60-120 minutes, protected from light.[13][14]

  • Read Plate: Measure the fluorescence using a TR-FRET reader. Read the emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[13] Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement & Functional Readout (Western Blot & qPCR for MYC)

This protocol validates that the inhibitor engages BRD4 in a cellular context and produces the expected downstream effect: the downregulation of MYC expression.[5]

Principle: After treating cancer cells with the inhibitor, changes in protein and mRNA levels of the key BRD4 target gene, MYC, are quantified. Western blotting measures the MYC protein level, while quantitative PCR (qPCR) measures MYC mRNA transcripts. A potent inhibitor should reduce both.[8][16]

Materials:

  • MYC-dependent cancer cell line (e.g., MV4;11, MM.1S, HeLa).[3][5]

  • Complete cell culture medium.

  • Test Inhibitor and DMSO (vehicle control).

  • For Western Blot: RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-MYC, anti-BRD4, anti-GAPDH/β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate.

  • For qPCR: RNA extraction kit (e.g., TRIzol), cDNA synthesis kit, qPCR master mix, primers for MYC and a housekeeping gene (e.g., GAPDH).

Procedure:

Part A: Cell Treatment

  • Seed Cells: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency during the treatment period.[5]

  • Treat Cells: The next day, treat the cells with a dose-range of the inhibitor (e.g., 0.1 µM, 0.5 µM, 1 µM) or vehicle control (DMSO).[11]

  • Incubate: Incubate for a specified time course (e.g., 6, 12, or 24 hours). A 24-hour time point is often sufficient to observe significant changes in MYC levels.[5][8]

Part B: Western Blot Analysis

  • Lyse Cells: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Quantify Protein: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies (e.g., anti-MYC and anti-GAPDH as a loading control) overnight at 4°C. The next day, wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect the signal using a chemiluminescent substrate. Quantify band intensities and normalize the MYC signal to the loading control.

Part C: qPCR Analysis

  • RNA Extraction: Lyse cells directly in the well using an RNA extraction reagent and purify total RNA according to the manufacturer's protocol.[5]

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.

  • qPCR Reaction: Set up qPCR reactions using cDNA, qPCR master mix, and primers for MYC and a housekeeping gene.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in MYC mRNA expression in inhibitor-treated samples relative to the vehicle control.

Troubleshooting and Data Interpretation

  • High background in TR-FRET: Ensure the use of non-binding plates and check for buffer compatibility. Some compounds may autofluoresce; run a control with the compound alone to check for interference.

  • No change in MYC levels: The inhibitor may have poor cell permeability or be rapidly metabolized. Confirm target engagement using a cellular thermal shift assay (CETSA) or NanoBRET assay. Alternatively, the chosen cell line may not be sensitive to BRD4 inhibition.[16]

  • Discrepancy between protein and mRNA reduction: A reduction in mRNA (qPCR) followed by a delayed reduction in protein (Western blot) is expected. If protein levels remain high despite mRNA suppression, investigate protein stability and turnover rates.

Conclusion

The 3-methyl-1H-indazole scaffold represents a valuable starting point for the development of potent and selective BRD4 inhibitors. The protocols outlined in this guide provide a robust framework for their preclinical evaluation, from confirming direct biochemical binding to validating their intended biological effect in cancer cells. By systematically applying these methods, researchers can effectively characterize novel derivatives and advance the development of next-generation epigenetic therapies.

References

  • What are BRD4 inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction - AccScience Publishing.
  • BRD4 and Cancer: going beyond transcriptional regulation - Frederick National Lab for Cancer Research.
  • Transcriptional Mechanism of BRD4 in Solid Tumor - Ming-Ming Zhou - Grantome.
  • The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC.
  • Data Sheet BRD4 (BD1) TR-FRET Assay Kit - AMSBIO.
  • Validating BRD4 Inhibitor Activity on c-Myc Downregulation: A Comparative Guide - Benchchem.
  • Design, Synthesis and Anticancer Evaluation of 3-Methyl-1H-Indazole Derivatives as Novel Selective Bromodomain-containing Protein 4 Inhibitors - ResearchGate.
  • BRD4 bromodomain 1 TR-FRET Assay Kit - Cayman Chemical.
  • Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC - NIH. (2019).
  • BRD4 (BD1) TR-FRET Assay Kit - BPS Bioscience.
  • Application Notes and Protocols for In Vitro Studies with BRD4 Inhibitors - Benchchem.
  • Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - ResearchGate. (2019).
  • Inhibition of BRD4 attenuates tumor cell self-renewal and suppresses stem cell signaling in MYC driven medulloblastoma - PubMed Central.
  • Bromodomain 4 inhibition leads to MYCN downregulation in Wilms tumor - PMC - NIH.
  • BRD4 (BD1+BD2) TR-FRET Assay Kit - BPS Bioscience.
  • Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors - GenScript. (2021).
  • Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - NIH.
  • A patent review of BRD4 inhibitors (2013-2019) - PubMed. (2020).
  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. (2023).
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. (2020).

Sources

Application

The Role of the 3-Methyl-1H-Indazole Scaffold in Modern Kinase Inhibitor Design: Application Notes &amp; Protocols

An Application Guide for Drug Discovery Professionals This guide provides a comprehensive overview of the 3-methyl-1H-indazole scaffold's application in developing potent and selective kinase inhibitors. As a privileged...

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Drug Discovery Professionals

This guide provides a comprehensive overview of the 3-methyl-1H-indazole scaffold's application in developing potent and selective kinase inhibitors. As a privileged structure in medicinal chemistry, this moiety serves as a foundational building block for a multitude of clinical and preclinical drug candidates.[1][2] We will explore the chemical rationale behind its efficacy, detail its application against key kinase targets, and provide actionable protocols for synthesis and evaluation.

Part 1: Foundational Concepts

The Kinase Superfamily: High-Value Targets in Oncology

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating cellular processes like growth, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where it can drive tumor growth, metastasis, and therapeutic resistance.[4][5] This makes kinases a highly attractive class of targets for drug development.

The Indazole Moiety: A Privileged Scaffold for Kinase Inhibition

The indazole core is recognized as a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets.[1][6] In the context of kinase inhibition, its bicyclic aromatic structure is particularly adept at forming key interactions within the ATP-binding site of various kinases.[2][7] This versatility allows medicinal chemists to use the indazole core as a starting point for developing inhibitors against a wide range of kinase targets.[6]

The 1H-indazole-3-amine structure, for instance, has been identified as a highly effective "hinge-binding" fragment, anchoring the inhibitor to the kinase's hinge region, a critical interaction for potent inhibition.[8]

Strategic Value of the 3-Methyl Substitution

The methyl group at the C3 position of the indazole ring is not merely a passive feature. Its presence can significantly influence the compound's physicochemical properties and binding interactions.[7] While the core indazole provides the primary anchor, the 3-methyl group can contribute to hydrophobic interactions within the ATP pocket, potentially enhancing binding affinity and influencing selectivity across the kinome. Further derivatization at this position, such as with an ethynyl group, has been shown to yield inhibitors of the PI3K pathway.[9][10]

Part 2: Key Kinase Targets & Inhibitor Data

The 3-methyl-1H-indazole scaffold has been successfully employed to develop inhibitors for numerous critical oncogenic kinases.

AXL Receptor Tyrosine Kinase

AXL is a receptor tyrosine kinase whose overexpression is implicated in cancer progression, metastasis, and the development of drug resistance.[4][7] As such, AXL is a promising target for cancer therapy.[4] The 3-methyl-1H-indazole scaffold serves as a key component in several AXL inhibitors, where it typically occupies the ATP-binding domain.[4][7]

AXL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 AXL_Receptor AXL Receptor Gas6->AXL_Receptor Binds PI3K PI3K AKT AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation GRB2 GRB2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RAS_RAF_MEK_ERK->Proliferation Inhibitor 3-Methyl-1H-Indazole Inhibitor

Caption: AXL signaling cascade and the point of intervention for 3-methyl-1H-indazole inhibitors.

PIM Kinases

The PIM family consists of three serine/threonine kinases (PIM1, PIM2, PIM3) that regulate signaling pathways fundamental to tumorigenesis, making them attractive targets for cancer therapy.[3][11] Derivatives of 3-(pyrazin-2-yl)-1H-indazole have been developed as potent, pan-PIM kinase inhibitors.[11][12]

Compound IDTarget Kinase(s)IC50 (nM)Reference
59a PIM1, PIM2, PIM33, 11, 3[2]
59c PIM1, PIM2, PIM33, 70, 10[2]
PI3K/AKT/mTOR Pathway

This pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9] Its frequent dysregulation in cancer makes it a prime target for drug development. A series of 3-ethynyl-1H-indazoles has been synthesized and shown to inhibit key components of this pathway, including PI3K, PDK1, and mTOR.[9][10]

Compound IDTarget KinaseIC50 (nM)Reference
10 PI3Kα361[9]
9 PI3Kα1850[9]
6 PI3Kα1050[9]
Other Notable Kinase Targets

The versatility of the indazole scaffold extends to other important kinase families.

  • p21-Activated Kinase 1 (PAK1): Aberrant PAK1 activation is linked to tumor progression. 1H-indazole-3-carboxamide derivatives have been developed as potent and highly selective PAK1 inhibitors.[13][14]

  • Apoptosis Signal-regulating Kinase 1 (ASK1): As a member of the MAPK signaling pathway, ASK1 is involved in cellular stress responses and apoptosis, making it a target for inflammatory diseases.[15]

  • Extracellular Signal-Regulated Kinase (ERK1/2): Indazole amide-based inhibitors have been developed that demonstrate potent inhibition of ERK1/2 enzyme activity.[16]

Part 3: Methodologies & Experimental Protocols

Strategy for Structure-Activity Relationship (SAR) Exploration

The development of potent and selective kinase inhibitors from the 3-methyl-1H-indazole scaffold is a systematic process. The core typically serves as an anchor in the kinase hinge region, while modifications at other positions are used to optimize interactions with surrounding pockets and improve drug-like properties.

Common Modification Points:

  • N1-Position: Substitution at this position can be used to engage with the solvent-exposed region, often allowing for the introduction of groups that enhance solubility and permeability.[17]

  • C3-Position: While this guide focuses on the 3-methyl group, exploration of other small substituents can fine-tune potency.[9]

  • C5-Position: This position often points towards the back pocket of the kinase active site. Introducing aryl or other hydrophobic groups via cross-coupling reactions can significantly enhance potency and selectivity.[8][14][17]

SAR_Workflow A Start with Core Scaffold (e.g., 3-Methyl-1H-indazole) B Synthesize Library of Analogs (Vary R1, R2, R3 groups) A->B Rational Design C Primary Screening: In Vitro Kinase Assay (IC50) B->C D Analyze SAR Data: Identify Key Moieties C->D E Secondary Screening: Cell-Based Assays (e.g., Anti-proliferative) C->E Potent Hits D->B Iterative Design F Selectivity Profiling (Test against panel of kinases) E->F G Lead Optimization: Improve ADME Properties F->G H In Vivo Studies G->H Lead Candidate

Caption: A generalized workflow for the iterative process of SAR-driven lead optimization.

Protocol: Synthesis of a C5-Aryl-Substituted 3-Methyl-1H-Indazole Derivative

This protocol describes a representative Suzuki coupling reaction to install an aryl group at the C5 position of the indazole core, a common strategy for exploring the kinase back pocket. This is adapted from general procedures for indazole synthesis.[18]

Materials:

  • 5-Bromo-3-methyl-1H-indazole

  • Aryl boronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)2]

  • Cesium fluoride (CsF) or another suitable base

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 5-Bromo-3-methyl-1H-indazole (1 equivalent), the aryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the anhydrous, degassed solvent to the flask.

  • Add the palladium catalyst (e.g., Pd(OAc)2, 0.05-0.1 equivalents). If required, a suitable phosphine ligand may also be added.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[18]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-3-methyl-1H-indazole derivative.

  • Characterize the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase. The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.[19]

Principle: The assay is performed in two steps. First, the kinase reaction is performed, where the kinase phosphorylates a substrate using ATP, generating ADP. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light generated is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

Kinase_Assay_Workflow A Prepare Reagents: Kinase, Substrate, ATP, Test Compound Dilutions B Dispense Kinase, Substrate, and Compound to Microplate A->B C Initiate Reaction: Add ATP B->C D Incubate at Controlled Temp (e.g., 30°C) C->D E Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent D->E F Convert ADP to ATP & Detect: Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Data Analysis: Calculate % Inhibition and Determine IC50 G->H

Caption: Step-by-step workflow for determining IC50 values using the ADP-Glo™ assay format.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 3-methyl-1H-indazole test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Reaction Setup: In a 384-well microplate, add the following to each well:

    • Target kinase solution

    • Peptide substrate specific to the kinase

    • Test compound dilution (final DMSO concentration should be ≤1%)

    • Control wells should include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[6]

  • Stop Reaction: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Part 4: Conclusion and Future Perspectives

The 3-methyl-1H-indazole scaffold is a validated and highly versatile starting point for the design of kinase inhibitors. Its favorable interactions with the kinase hinge region, combined with multiple sites for synthetic modification, have enabled the development of potent and selective inhibitors against a wide array of clinically relevant kinases.[2][6]

Future efforts will likely focus on leveraging this scaffold to tackle emerging challenges in oncology, such as acquired drug resistance. By applying advanced medicinal chemistry strategies and structure-based drug design, novel 3-methyl-1H-indazole derivatives can be developed to inhibit mutant kinases or target novel signaling pathways, further cementing the importance of this privileged structure in the drug discovery pipeline.

References

Method

Experimental Protocols for Regioselective N-Alkylation of Indazoles: A Guide for Medicinal Chemists

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] The biological activity of these compounds is often critically depend...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] The biological activity of these compounds is often critically dependent on the substitution pattern of the indazole ring, particularly the position of N-alkylation. The inherent presence of two nucleophilic nitrogen atoms (N-1 and N-2) presents a significant synthetic challenge, frequently leading to mixtures of regioisomers and complicating purification processes.[1][2][5] This comprehensive guide provides detailed, field-proven experimental protocols for the regioselective N-alkylation of indazoles, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind various synthetic strategies, offering a framework for achieving high selectivity for either the N-1 or N-2 position.

The Crucial Role of Regioselectivity in Indazole Alkylation

The N-alkylation of indazoles is a pivotal transformation in the synthesis of a vast array of biologically active molecules. The choice between N-1 and N-2 alkylation is not trivial, as the resulting regioisomers often exhibit markedly different pharmacological profiles. Therefore, the development of robust and selective alkylation methods is of paramount importance in drug discovery and development campaigns.[2][6]

The regiochemical outcome of indazole alkylation is a delicate interplay of several factors, including:

  • Electronic and Steric Effects of Substituents: The nature and position of substituents on the indazole ring can significantly influence the nucleophilicity of the nitrogen atoms and sterically hinder the approach of the alkylating agent.[1][7]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in dictating the reaction pathway, often determining whether the reaction is under kinetic or thermodynamic control.[2]

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent also contribute to the observed regioselectivity.[1]

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[4][5][8] This intrinsic stability can be harnessed to favor the formation of the N-1 alkylated product under conditions that allow for equilibration.[2][5] Conversely, conditions that favor kinetic control can lead to the preferential formation of the N-2 isomer.

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Regiochemical Outcomes Indazole Substrate Indazole Substrate N1-Alkylated Indazole N1-Alkylated Indazole Indazole Substrate->N1-Alkylated Indazole Thermodynamic Control N2-Alkylated Indazole N2-Alkylated Indazole Indazole Substrate->N2-Alkylated Indazole Kinetic Control Reaction Conditions Reaction Conditions Reaction Conditions->N1-Alkylated Indazole Reaction Conditions->N2-Alkylated Indazole Alkylating Agent Alkylating Agent Alkylating Agent->N1-Alkylated Indazole Alkylating Agent->N2-Alkylated Indazole

Caption: Key factors governing the regioselectivity of indazole N-alkylation.

Protocols for Selective N-1 Alkylation

Achieving high selectivity for the N-1 position often relies on conditions that favor the formation of the thermodynamically more stable product.

Method A: Sodium Hydride in Tetrahydrofuran (THF)

This protocol is a widely adopted and reliable method for achieving high N-1 regioselectivity, particularly for indazoles bearing electron-withdrawing groups at the C-3 position.[1][7] The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as THF is key to this selectivity.[2][7]

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).[5]

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1–0.2 M).[5]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.[5][7]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed.[5]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).[7]

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.[7]

Method B: Cesium Carbonate in Dioxane

This method provides an alternative for achieving N-1 selectivity, particularly with substrates like methyl 5-bromo-1H-indazole-3-carboxylate.[7]

Step-by-Step Protocol:

  • Setup: In a sealed vial or flask, combine the indazole (1.0 equiv) and cesium carbonate (Cs₂CO₃, 2.0 equiv) in dioxane (e.g., 0.1 M concentration).[7]

  • Electrophile Addition: Add the alkyl tosylate (1.5 equiv).[7]

  • Heating: Heat the reaction mixture to 90 °C.[7]

  • Reaction Time: Stir for 2 hours or until reaction completion is confirmed by LC-MS.[7]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[7]

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the N-1 substituted product.[7]

Protocols for Selective N-2 Alkylation

Selectivity for the N-2 position often requires conditions that favor kinetic control or employ specific catalytic systems.

Method A: Triflic Acid (TfOH) Catalyzed Alkylation with Diazo Compounds

This modern, metal-free approach offers excellent yields and high N-2 regioselectivity (N-2/N-1 ratios up to 100/0).[5][9]

Step-by-Step Protocol:

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).[5]

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1–0.2 equiv) dropwise.[5]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.[5]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Extraction: Separate the layers and extract the aqueous phase with DCM.[5]

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[5]

  • Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.[5]

Method B: Mitsunobu Reaction

The Mitsunobu reaction is a well-established method that shows a strong preference for the formation of the N-2 regioisomer.[2][5] For example, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions resulted in an N-1:N-2 ratio of 1:2.5.[2][8]

Step-by-Step Protocol:

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[5]

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[5]

  • Concentration: Remove the solvent under reduced pressure.[5]

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.[5]

Non-Selective Alkylation and Other Methodologies

In some instances, particularly when using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF), the alkylation of indazoles can result in a mixture of N-1 and N-2 isomers.[5] While not ideal for achieving high selectivity, this method is straightforward and can be useful if the isomers are readily separable.[5]

Potassium Carbonate in DMF

Step-by-Step Protocol:

  • Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1–2.0 equiv) in anhydrous DMF.[5]

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.[5]

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).[5]

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[5]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a green and efficient alternative for N-alkylation, often allowing for the use of milder bases and a wider range of solvents.[10][11] This technique can be particularly advantageous for large-scale synthesis.[12]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved reproducibility.[13][14][15] This technology can be effectively applied to the N-alkylation of indazoles, providing a more sustainable and efficient synthetic route.[13][16]

G Start Start Indazole Indazole Start->Indazole Base & Solvent Selection Base & Solvent Selection Indazole->Base & Solvent Selection N1-Selective Conditions N1-Selective Conditions Base & Solvent Selection->N1-Selective Conditions NaH/THF N2-Selective Conditions N2-Selective Conditions Base & Solvent Selection->N2-Selective Conditions TfOH/Diazo or Mitsunobu Mixed Isomers Mixed Isomers Base & Solvent Selection->Mixed Isomers K2CO3/DMF Alkylation Alkylation N1-Selective Conditions->Alkylation N2-Selective Conditions->Alkylation Mixed Isomers->Alkylation Workup & Purification Workup & Purification Alkylation->Workup & Purification End End Workup & Purification->End

Caption: General experimental workflow for the N-alkylation of indazoles.

Comparative Data on Regioselectivity

The following table summarizes the regioselectivity observed for the N-alkylation of various indazoles under different reaction conditions.

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-Carboxymethyl-1H-indazoleAlkyl bromideNaHTHF>99:1[1]
3-tert-Butyl-1H-indazoleAlkyl bromideNaHTHF>99:1[1]
3-COMe-1H-indazoleAlkyl bromideNaHTHF>99:1[1]
3-Carboxamide-1H-indazoleAlkyl bromideNaHTHF>99:1[1]
7-NO₂-1H-indazoleAlkyl bromideNaHTHFHighly N-2 selective (≥96%)[1][2]
7-CO₂Me-1H-indazoleAlkyl bromideNaHTHFHighly N-2 selective (≥96%)[1][2]
Methyl 1H-indazole-3-carboxylaten-PentanolPPh₃/DIADTHF1:2.5[2][8]
1H-IndazoleDiazo compoundsTfOHDCMUp to 0:100[5][9]
1H-IndazoleIsobutyl bromideK₂CO₃DMF58:42[17]

Conclusion

The regioselective N-alkylation of indazoles is a critical and often challenging step in the synthesis of medicinally important compounds. By carefully selecting the appropriate reaction conditions, including the base, solvent, and alkylating agent, it is possible to achieve high selectivity for either the N-1 or N-2 position. This guide provides a range of validated protocols and a mechanistic framework to empower researchers in the rational design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

  • BenchChem. (2025).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Synthesis of 2-Alkyl-2H-Indazoles.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.).
  • Beilstein Journals. (2024).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). 2H-Indazole synthesis. Synthesis, 54, 3215-3226.
  • Semantic Scholar. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • National Institutes of Health. (2024).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Thieme.
  • BenchChem. (2025).
  • National Institutes of Health. (2024).
  • Chemical Reviews. (n.d.).
  • ResearchGate. (2025).
  • RSC Publishing. (2024).
  • PubMed. (2010).
  • Journal of Chemical Health Risks. (2025).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.).

Sources

Application

A Comprehensive Guide to Determining the Solubility of 3-methyl-1H-indazole in Organic Solvents

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 3-Methyl-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently appearin...

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently appearing as a core scaffold in active pharmaceutical ingredients (APIs).[1] Its solubility in various organic solvents is a critical physicochemical parameter that dictates process efficiency in synthesis, purification, formulation, and ultimately, bioavailability.[2][3] This application note provides a comprehensive, field-proven guide for accurately determining the thermodynamic (equilibrium) solubility of 3-methyl-1H-indazole. We present a detailed protocol based on the gold-standard isothermal saturation shake-flask method, coupled with robust High-Performance Liquid Chromatography (HPLC) for quantification.[4][5] This guide emphasizes the causality behind experimental choices, offers insights into data interpretation, and provides a framework for generating reliable and reproducible solubility data essential for drug development and process chemistry.

Introduction: The "Why" of Solubility

In pharmaceutical development, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process development and formulation science.[6] For a molecule like 3-methyl-1H-indazole, solubility data governs:

  • Reaction Kinetics: Most chemical reactions are carried out in solution to ensure reactants are in the same phase, allowing for effective molecular collision and transformation.

  • Crystallization and Purification: Selecting an appropriate solvent system—one where the compound has high solubility at elevated temperatures but low solubility at cooler temperatures—is fundamental to effective purification by recrystallization.[2]

  • Formulation Development: The ability to dissolve the API in a suitable solvent is the first step in creating viable dosage forms, from oral solutions to injectable preparations.[7][8]

  • Predictive Modeling: Experimental solubility data is used to validate and refine computational models, such as COSMO-RS, which can accelerate solvent screening for new compounds.[7]

3-Methyl-1H-indazole (C₈H₈N₂, MW: 132.16 g/mol ) is a moderately polar molecule.[9] Its structure contains a bicyclic aromatic system, a hydrophobic methyl group, and a pyrazole ring with both a hydrogen bond donor (N-H) and acceptor (N) site. This amphiphilic nature suggests a complex solubility profile, making experimental determination essential.

The Principle of Isothermal Saturation

To generate meaningful and thermodynamically relevant data, we must measure the equilibrium solubility . This is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid solute.[5] The most reliable technique for this is the isothermal saturation method , often referred to as the shake-flask method.[4][10]

The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the liquid phase is measured. Demonstrating that equilibrium has been reached is a critical, self-validating step of the protocol.[11]

Strategic Solvent Selection

The choice of solvents is critical and should be guided by both chemical principles and practical, industry-relevant considerations. Solvents can be categorized by their polarity and their classification in pharmaceutical manufacturing guidelines, such as those from the International Council for Harmonisation (ICH).[8][12]

A recommended starting panel of solvents could include:

Solvent Name Class (ICH Q3C) Type Rationale
Water -Polar ProticBaseline for aqueous solubility.
Ethanol Class 3Polar ProticCommon, low-toxicity solvent in formulations.[8]
Isopropanol Class 3Polar ProticAlternative alcohol with slightly different polarity.
Acetone Class 3Dipolar AproticVersatile ketone used in synthesis and cleaning.[6]
Ethyl Acetate Class 3Dipolar AproticCommon ester for extraction and chromatography.
Acetonitrile Class 2Dipolar AproticCommon solvent for analysis (HPLC) and synthesis.
Dichloromethane Class 2Dipolar AproticA less polar solvent, useful for specific syntheses.
Toluene Class 2Nonpolar AproticRepresents aromatic hydrocarbon solvents.
Heptane/Hexane Class 3Nonpolar AproticRepresents aliphatic hydrocarbon solvents.

Detailed Experimental Protocol: Isothermal Saturation Method

This protocol details the steps to reliably measure the solubility of 3-methyl-1H-indazole.

Materials and Reagents
  • Solute: 3-Methyl-1H-indazole (purity >98%)

  • Solvents: HPLC-grade or equivalent purity solvents from the selected panel.

  • Equipment:

    • Analytical balance (4 decimal places)

    • 2-8 mL glass vials with PTFE-lined screw caps

    • Orbital shaker with temperature control or a thermostatted water bath with magnetic stirrers

    • Syringes (1-5 mL)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

    • Volumetric flasks and pipettes for dilutions

    • HPLC system with a UV detector

    • Autosampler vials

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Sampling & Analysis A 1. Add Excess Solid Weigh ~20 mg of 3-methyl-1H-indazole into a labeled glass vial. B 2. Add Solvent Add a known volume (e.g., 2 mL) of the test solvent. A->B C 3. Agitate at Constant T Place vials in an orbital shaker at 25°C (298.15 K) for 24-48h. B->C D 4. Verify Equilibrium Check for undissolved solid. (Optional: test samples at 24h and 48h). C->D E 5. Sample & Filter Withdraw supernatant and immediately filter through a 0.22 µm syringe filter. D->E F 6. Dilute Accurately Perform a precise serial dilution into the mobile phase. E->F G 7. Quantify by HPLC Inject the diluted sample and analyze against a calibration curve. F->G H 8. Calculate Solubility Use dilution factor to determine the original concentration. G->H

Caption: Workflow for the Isothermal Saturation Solubility Protocol.

Step-by-Step Methodology
  • Preparation of Vials: Add an excess of solid 3-methyl-1H-indazole (e.g., 15-20 mg) to a series of 4 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[5]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials. Place them in an orbital shaker or stirring plate set to a constant temperature (e.g., 25 °C / 298.15 K). Agitate the samples for at least 24 hours.

    • Expert Insight (Trustworthiness): True thermodynamic equilibrium can be slow to achieve. For a robust measurement, it is recommended to take samples at multiple time points (e.g., 24h and 48h). If the measured concentration does not change between these points, equilibrium has likely been reached.[11]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for 30 minutes in the same temperature-controlled environment to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm or 0.45 µm syringe filter into a clean vial.

    • Causality: This filtration step is critical to remove all undissolved microscopic particles, which would otherwise lead to a gross overestimation of solubility.[13] The filter material must be chemically compatible with the solvent.

  • Dilution: Perform an accurate, pre-planned serial dilution of the filtered saturate. The sample must be diluted into a solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of the analytical calibration curve. Record the dilution factor precisely.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in Section 5.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the preferred method for its specificity and sensitivity, especially when dealing with a variety of solvents.[3][14]

  • Instrumentation: An HPLC system with a UV-Vis detector (e.g., Agilent 1100 or similar).[3]

  • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is common. An isocratic method is often sufficient. For 3-methyl-1H-indazole, a mobile phase of 50:50 Acetonitrile:Water should provide good peak shape and retention.

  • Detection: 3-Methyl-1H-indazole contains an aromatic system and should have a strong UV absorbance. A wavelength of ~254 nm or ~280 nm is a typical starting point; for best results, determine the λ-max by running a UV scan.

  • Calibration Curve:

    • Prepare a high-concentration stock solution of 3-methyl-1H-indazole in the mobile phase (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of your diluted samples (e.g., 0.1 to 50 µg/mL).

    • Inject each standard and plot the peak area versus concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).[14]

Data Analysis and Presentation

Calculation

The solubility is calculated from the concentration determined by HPLC, accounting for the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

To convert to molarity (mol/L):

Solubility (mol/L) = [Solubility (mg/mL) / 132.16 ( g/mol )] × 1000

Example Data Presentation

The results should be summarized in a clear, tabular format. The following is an illustrative example.

Solvent Solvent Class Temperature (K) Solubility (mg/mL) Solubility (mol/L)
HeptaneNonpolar Aprotic298.15< 0.1< 0.0008
TolueneNonpolar Aprotic298.1515.20.115
Ethyl AcetateDipolar Aprotic298.1585.50.647
AcetoneDipolar Aprotic298.15155.31.175
EthanolPolar Protic298.15210.81.595
WaterPolar Protic298.151.20.009
Interpreting Solubility Trends

The solubility of a compound is governed by the principle of "like dissolves like".[15] The interplay between the solute's properties and the solvent's properties determines the outcome.

G cluster_solute Solute: 3-Methyl-1H-Indazole cluster_solvents Solvent Classes cluster_solubility Expected Solubility Trend Solute Moderately Polar H-Bond Donor/Acceptor Solvents Polar Protic (e.g., Ethanol) Dipolar Aprotic (e.g., Acetone) Non-Polar (e.g., Heptane) Solute:f1->Solvents:f0 Strong H-Bonding Interaction Solute:f0->Solvents:f1 Favorable Dipole-Dipole Interaction Solute:f0->Solvents:f2 Mismatched Polarity (Unfavorable) Solubility High Moderate Low Solvents:f0->Solubility:f0 Solvents:f1->Solubility:f1 Solvents:f2->Solubility:f2

Caption: Relationship between solvent class and expected solubility.

  • Polar Protic Solvents (e.g., Ethanol): These solvents can engage in hydrogen bonding with both the N-H donor and the N acceptor of the indazole ring, leading to high solubility.

  • Dipolar Aprotic Solvents (e.g., Acetone): These solvents have strong dipoles that can interact favorably with the polar indazole ring, but they lack H-bond donor capabilities, often resulting in moderate to high solubility.

  • Non-Polar Solvents (e.g., Heptane): The significant mismatch in polarity results in weak solute-solvent interactions, leading to very low solubility.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for 3-methyl-1H-indazole and all solvents before use.[16]

  • 3-Methyl-1H-indazole is classified as harmful if swallowed (Acute Tox. 4) and may cause skin and eye irritation.[9][17]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

References

Method

Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-methyl-1H-indazole Purity

Introduction: The Critical Need for Purity Assessment 3-methyl-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry and the synthesis of fine chemicals.[1] Its structural motif is found in a variet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity Assessment

3-methyl-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry and the synthesis of fine chemicals.[1] Its structural motif is found in a variety of pharmacologically active compounds, making its purity a critical parameter that directly impacts the safety, efficacy, and reproducibility of downstream applications in drug development.[2] The presence of impurities, which can arise from starting materials, side reactions during synthesis, or degradation upon storage, must be rigorously controlled and quantified.[3][4]

This guide provides a comprehensive framework for the analytical characterization of 3-methyl-1H-indazole, grounded in the principle of orthogonality. By employing a suite of independent analytical techniques, each interrogating different physicochemical properties, a robust and reliable purity profile can be established.[5] We will detail field-proven protocols for chromatographic separation, spectroscopic identification, and thermal analysis, adhering to the principles of method validation outlined by the International Council for Harmonisation (ICH).[6][7]

Orthogonal Strategy for Comprehensive Analysis

A single analytical method is rarely sufficient to declare a substance as "pure." An orthogonal approach, combining multiple techniques, provides a more complete picture. For instance, a chromatographic method may quantify impurities, while spectroscopic methods confirm the identity of the main peak and elucidate the structure of unknown impurities. This multi-pronged strategy is the cornerstone of modern pharmaceutical quality control.[5]

cluster_Purity Purity & Quantification cluster_Identity Identity & Structure cluster_Physical Physical & Thermal Properties HPLC HPLC (Primary Purity Assay) MS Mass Spectrometry (Molecular Weight) HPLC->MS LC-MS for Impurity ID GC GC (Residual Solvents, Volatile Impurities) GC->MS GC-MS for Impurity ID NMR NMR (¹H, ¹³C) (Definitive Structure) NMR->HPLC Confirms identity of main peak FTIR FTIR (Functional Groups) DSC DSC (Melting Point, Purity Check) TGA TGA (Thermal Stability, Solvates) Compound 3-methyl-1H-indazole (Sample) Compound->HPLC Separates based on polarity Compound->GC Separates based on volatility Compound->NMR Confirms covalent structure Compound->MS Confirms mass Compound->FTIR Confirms bond vibrations Compound->DSC Measures heat flow Compound->TGA Measures mass loss

Caption: Relationship between orthogonal analytical methods.

Chromatographic Methods: The Foundation of Purity Analysis

Chromatographic techniques are fundamental for separating the target compound from process-related impurities and degradation products.[5]

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Expertise & Experience: HPLC, particularly in the reverse-phase mode, is the industry-standard method for purity assessment of non-volatile organic molecules like 3-methyl-1H-indazole.[3] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By calculating the area percent of the main peak relative to the total peak area, a quantitative measure of purity is obtained.[8]

Protocol 1: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[8]

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of 3-methyl-1H-indazole in 10 mL of diluent (e.g., 50:50 Acetonitrile/Water) to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    Parameter Recommended Value Causality/Justification
    Column C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) Provides excellent retention and separation for moderately polar heterocyclic compounds.
    Mobile Phase A 0.1% Formic Acid in Water Acid modifier improves peak shape and provides protons for mass spectrometry if using LC-MS.[5]
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier with good UV transparency and elution strength.[5]
    Gradient 10% B to 90% B over 20 min, then re-equilibrate A gradient ensures elution of both polar and non-polar impurities.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing analysis time and resolution.
    Column Temp. 30 °C Maintains consistent retention times and improves peak symmetry.
    Injection Vol. 10 µL A typical volume to avoid column overloading while ensuring good sensitivity.

    | Detection | UV at 254 nm | The aromatic indazole core exhibits strong absorbance at this wavelength.[9] |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of 3-methyl-1H-indazole by the total area of all peaks and multiplying by 100. Impurities at or above the 0.1% reporting threshold should be identified and quantified.[3]

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (~10 mg) Dissolve Dissolve in Diluent (10 mL) Weigh->Dissolve Filter Filter with 0.45 µm Filter Dissolve->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject Sample (10 µL) Vial->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report (Purity, Impurities) Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Gas Chromatography (GC) for Residual Solvents

Expertise & Experience: While HPLC is superior for non-volatile impurities, GC is the definitive technique for identifying and quantifying residual solvents from the manufacturing process.[3][4] The ICH Q3C guideline provides strict limits for various solvents based on their toxicity.[10] Headspace GC is often preferred as it introduces only the volatile components into the system, protecting the column from non-volatile sample matrix.

Protocol 2: GC for Residual Solvent Analysis

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Sample Preparation: Accurately weigh ~100 mg of 3-methyl-1H-indazole into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO, DMF) that does not co-elute with the analytes of interest. Crimp the vial securely.

  • Chromatographic Conditions:

    Parameter Recommended Value Causality/Justification
    Column e.g., DB-624 or equivalent phase Designed for the separation of residual solvents.
    Carrier Gas Helium or Hydrogen Inert carrier for sample transport.
    Oven Program Start at 40°C (hold 5 min), ramp to 240°C at 10°C/min Separates a wide range of solvents based on boiling points.
    Injector Temp. 250 °C Ensures complete volatilization of analytes.
    Detector Temp. 260 °C (FID) Prevents condensation and provides a stable signal.

    | Headspace | Vial Temp: 80°C; Loop Temp: 90°C; Transfer Line: 100°C | Optimized to drive volatile solvents into the vapor phase for injection. |

  • Data Analysis: Quantify solvents against a calibrated reference standard. Compare results to ICH Q3C limits.

Spectroscopic Methods: Unambiguous Identity Confirmation

Spectroscopic techniques provide detailed information about the molecular structure, confirming that the main peak observed in the chromatogram is indeed 3-methyl-1H-indazole.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation.[11][12] ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. The chemical shifts, integrations, and coupling patterns provide a unique fingerprint of the molecule.[8]

Protocol 3: NMR Structural Confirmation

  • Instrumentation: A Fourier-Transform NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[12]

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. Other experiments like DEPT, COSY, or HSQC can be run if further structural confirmation is needed.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Compare the observed chemical shifts and coupling constants to known literature values or predicted spectra for 3-methyl-1H-indazole and its isomers.[13][14]

Mass Spectrometry (MS)

Expertise & Experience: MS confirms the molecular weight of the compound.[15] When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes an indispensable tool for identifying unknown impurities by providing their molecular weights, which can suggest their elemental composition.[4][5][8]

Protocol 4: LC-MS Molecular Weight Confirmation

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[8]

  • Method: Use the HPLC method described in Protocol 1. The mobile phase containing 0.1% formic acid is ideal for positive-ion ESI.

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Confirm the presence of the protonated molecule [M+H]⁺ for 3-methyl-1H-indazole (C₈H₈N₂, calculated exact mass: 132.07).[16] Examine the mass spectra of impurity peaks to aid in their identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid technique used to confirm the presence of key functional groups.[15] For 3-methyl-1H-indazole, this includes N-H, aromatic C-H, and C=C stretching vibrations, providing a characteristic molecular fingerprint.[8]

Protocol 5: FTIR Functional Group Analysis

  • Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.[8]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[5][8]

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[5]

  • Data Analysis: Identify characteristic absorption bands and compare them to a reference spectrum if available.

Thermal Analysis: Assessing Physical Properties

Thermal analysis techniques provide insights into the physical properties of the material, such as melting point and thermal stability, which are also indicators of purity.[17][18]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, a key physical constant. Pure crystalline compounds exhibit a sharp, well-defined melting endotherm. Impurities typically depress and broaden the melting range.[19]

Protocol 6: DSC for Melting Point and Purity

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Method: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range encompassing the melting point.

  • Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm. A sharp peak is indicative of high purity.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in a sample's mass as a function of temperature.[18] It is highly effective for quantifying the amount of residual volatiles (like water or solvents) and determining the decomposition temperature, which indicates thermal stability.[17][19]

Protocol 7: TGA for Volatiles and Decomposition

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature beyond its decomposition point.

  • Data Analysis: Analyze the resulting curve for mass loss steps. A step at low temperatures (<150°C) typically corresponds to the loss of water or residual solvent. The onset of major mass loss at higher temperatures indicates thermal decomposition.

Method Validation and System Suitability

Trustworthiness: Every protocol described must be validated to ensure it is fit for its intended purpose. According to ICH Q2(R2) guidelines, key validation parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range must be assessed.[6][7][20] For example, specificity in the HPLC method ensures that impurity peaks are well-resolved from the main component peak.[20] Before any analysis, system suitability tests (e.g., replicate injections of a standard to check for consistent retention time and peak area) must be performed to verify that the analytical system is operating correctly.

Conclusion

The comprehensive characterization of 3-methyl-1H-indazole requires a scientifically sound, multi-faceted analytical strategy. The integration of high-resolution chromatographic techniques for purity quantification, spectroscopic methods for definitive structural confirmation, and thermal analysis for physical property assessment provides a robust and self-validating data package. This orthogonal approach ensures a high degree of confidence in the material's identity, purity, and quality, which is essential for its successful application in research and drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 3-Methyl-6-nitro-1H-indazole.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole.
  • Proclinical. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Supporting Information. (n.d.). 3 - Supporting Information.
  • Liskon Biological. (2025, January 9). The detection methods for 3-Methyl-6-nitro-1H-indazole.
  • Liskon Biological. (2024, March 8). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?.
  • Benchchem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • Liskon Biological. (2025, April 29). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
  • National Center for Biotechnology Information. (n.d.). 3-methyl-1H-indazole. PubChem.
  • Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408.
  • Naredla, S. T., Nagasree, K. P., Pooja, Y., Maheswari, V. U., Manjusha, M., Sony, K., & Panda, J. (2024, August 8). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Benchchem. (n.d.). Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Comparative Guide.
  • Stolarczyk, B., Stolarczyk, K., & Rejmak, P. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.
  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS.
  • G. N. V. S. S. S. P., et al. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • ChemicalBook. (2025, July 16). 3-METHYL-1H-INDAZOLE.
  • Singh, T., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

Application

HPLC and TLC analysis of 3-methyl-1H-indazole reactions

An Application Note and Protocol for the Chromatographic Analysis of 3-Methyl-1H-Indazole Reactions Authored by: Gemini, Senior Application Scientist Abstract 3-Methyl-1H-indazole is a privileged heterocyclic scaffold fu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chromatographic Analysis of 3-Methyl-1H-Indazole Reactions

Authored by: Gemini, Senior Application Scientist

Abstract

3-Methyl-1H-indazole is a privileged heterocyclic scaffold fundamental to the synthesis of numerous pharmacologically active agents, including kinase inhibitors used in oncology.[1][2] The synthetic derivatization of the indazole core, particularly through N-alkylation, is a critical step in drug discovery, but it often yields a mixture of N1 and N2 regioisomers.[1][3][4][5] The distinct biological activities of these isomers necessitate robust, reliable, and validated analytical methods to monitor reaction progress, assess product purity, and quantify isomeric ratios. This document provides a comprehensive guide with detailed protocols for the analysis of 3-methyl-1H-indazole reactions using Thin-Layer Chromatography (TLC) for rapid, qualitative reaction monitoring and High-Performance Liquid Chromatography (HPLC) for quantitative purity and isomer analysis.

Introduction: The Analytical Imperative in Indazole Chemistry

The indazole ring system features two nucleophilic nitrogen atoms (N1 and N2), leading to potential tautomerism and the formation of regioisomers during substitution reactions like N-alkylation.[2][6] The 1H-tautomer is generally more thermodynamically stable.[5][6] However, reaction conditions (base, solvent, temperature) can be tuned to favor either the thermodynamic (N1) or kinetic (N2) product.[1][4][5] Consequently, precise analytical control is not merely a quality check but an essential tool for process development and optimization.

  • Thin-Layer Chromatography (TLC): Serves as a rapid, cost-effective method for real-time reaction monitoring. It allows chemists to qualitatively assess the consumption of starting materials and the formation of products at the bench.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation, enabling the accurate quantification of the starting material, products, and critical regioisomers.[9][10] A validated HPLC method is indispensable for determining the final purity of an active pharmaceutical ingredient (API) intermediate.[11][12][13]

This guide will use the N-alkylation of 3-methyl-1H-indazole as a model reaction to illustrate these indispensable analytical techniques.

Part I: Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is an indispensable tool for quickly visualizing the progress of a chemical reaction. By separating components based on polarity, it provides an instant snapshot of the relative amounts of starting material and product(s).[8]

The Causality Behind TLC Choices
  • Stationary Phase: Silica gel (SiO₂) is the standard choice. Its slightly acidic surface interacts with polar functional groups, slowing their movement up the plate.[8] For highly base-sensitive compounds, neutral alumina can be an alternative.[8]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation.[14] A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common. By varying their ratio, the polarity of the mobile phase is adjusted to achieve optimal separation, ideally with R_f values between 0.2 and 0.8.[8]

  • Visualization: Since many indazole derivatives are aromatic, they are readily visualized under UV light (254 nm). For compounds that are not UV-active or for better visualization, chemical stains like Ceric Ammonium Molybdate (CAM) can be used, which react with functional groups to produce colored spots upon heating.[8]

Experimental Protocol: Monitoring N-Alkylation of 3-Methyl-1H-Indazole

This protocol describes how to monitor the conversion of 3-methyl-1H-indazole to its N-alkylated products.

  • Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a light origin line about 1 cm from the bottom.

  • Sample Application:

    • Lane 1 (Starting Material - SM): Dissolve a small amount of 3-methyl-1H-indazole in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to apply a small spot onto the origin line in the first lane.

    • Lane 2 (Co-spot - C): Apply a spot of the starting material as in Lane 1. Directly on top of it, carefully apply a spot of the reaction mixture. This lane is crucial for confirming the identity of the starting material spot in the reaction lane.

    • Lane 3 (Reaction Mixture - R): Use a capillary tube to take a small aliquot from your ongoing reaction and spot it in the third lane.

  • Development:

    • Prepare a developing chamber by adding a suitable mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate) to a depth of about 0.5 cm.

    • To ensure the chamber atmosphere is saturated with solvent vapors, which leads to better and more reproducible chromatograms, line the chamber with a piece of filter paper soaked in the eluent.[14]

    • Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

    • When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

  • Visualization & Interpretation:

    • Allow the solvent to evaporate completely.

    • Visualize the plate under a UV lamp (254 nm) and circle the observed spots with a pencil.

    • Analysis: The starting material is typically more polar than the N-alkylated products due to the N-H bond. Therefore, the spot for 3-methyl-1H-indazole will have a lower Retention Factor (R_f) than the product spots. As the reaction progresses, the SM spot in the 'R' lane will diminish, and the product spot(s) will intensify. The reaction is considered complete when the SM spot is no longer visible in the reaction mixture lane.

    • Calculate the R_f value for each spot: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Visualization & Data

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis plate 1. Prepare Silica Plate spot 2. Spot SM, Co-spot, Reaction plate->spot chamber 3. Place in Saturated Chamber spot->chamber elute 4. Elute with Mobile Phase chamber->elute dry 5. Dry Plate elute->dry visualize 6. Visualize (UV/Stain) dry->visualize interpret 7. Interpret R_f & Completion visualize->interpret

CompoundTypical R_f (7:3 Hexanes:EtOAc)Notes
3-Methyl-1H-indazole (SM)~ 0.30More polar due to the N-H group, leading to stronger interaction with silica.
N1-Alkyl-3-methyl-indazole~ 0.55Less polar than the starting material.
N2-Alkyl-3-methyl-indazole~ 0.60Often slightly less polar than the N1 isomer, but may be difficult to resolve from the N1 isomer by TLC alone.[15]

Part II: HPLC for Purity and Isomer Analysis

While TLC is excellent for monitoring, HPLC is the gold standard for quantitative analysis. For indazole reactions, its primary roles are to determine the purity of the final product and, critically, to separate and quantify the N1 and N2 regioisomers, which often have very similar polarities.[9][15][16]

The Causality Behind HPLC Choices
  • Mode and Stationary Phase: Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode. A C18 (octadecylsilyl) column is the workhorse for separating moderately polar compounds like indazole derivatives. The non-polar stationary phase retains compounds based on their hydrophobicity.[9][17]

  • Mobile Phase: A mixture of water and an organic solvent, typically acetonitrile or methanol, is used.[17] Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial. It protonates acidic silanol groups on the silica backbone and suppresses the ionization of the analytes, resulting in sharper, more symmetrical peaks.[9]

  • Elution Method: A gradient elution, where the proportion of the organic solvent is increased over time, is often superior to an isocratic (constant composition) method. A gradient allows for the elution of compounds with a wider range of polarities and provides better resolution between closely eluting peaks, such as the N1 and N2 isomers.

  • Detection: A UV-Vis detector is used, typically set at a wavelength where the aromatic indazole core has strong absorbance, such as 254 nm, to ensure high sensitivity.[9][17]

Experimental Protocol: Purity and Isomer Ratio by RP-HPLC
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude reaction product or purified sample.

    • Dissolve the sample in 1.0 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

    • Vortex or sonicate briefly to ensure complete dissolution.[9]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column or instrument.[9]

  • HPLC System and Method Parameters:

    • Set up the HPLC system according to the parameters in the table below.

    • Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes or until a stable baseline is achieved.

  • Data Acquisition and Analysis:

    • Inject 5-10 µL of the prepared sample into the HPLC system.

    • Acquire the chromatogram for the duration of the run.

    • Integrate the peaks in the resulting chromatogram.

    • Purity Calculation: The purity is typically calculated using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Isomer Ratio: The ratio of N1 to N2 isomers is calculated from their respective peak areas: N1:N2 Ratio = (Area of N1 Peak) / (Area of N2 Peak).

Visualization & Data

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample (~1 mg) dissolve 2. Dissolve in Diluent (1 mL) weigh->dissolve filter 3. Filter (0.45 µm) dissolve->filter inject 4. Inject into HPLC filter->inject separate 5. Separate on C18 Column inject->separate detect 6. Detect by UV (254 nm) separate->detect integrate 7. Integrate Chromatogram detect->integrate calculate 8. Calculate Purity & Isomer Ratio integrate->calculate report 9. Generate Report calculate->report

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of small organic molecules.[9][17][18]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; acid improves peak shape.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase; acid improves peak shape.[9]
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar components and resolves closely related isomers.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmWavelength of high absorbance for the indazole aromatic system.[9][17]
Injection Vol. 5 µL
CompoundTypical Retention Time (min)
3-Methyl-1H-indazole~ 8.5
N1-Alkyl-3-methyl-indazole~ 12.1
N2-Alkyl-3-methyl-indazole~ 12.5

Note: Absolute retention times will vary based on the specific alkyl group, HPLC system, and column used. The N2 isomer is often slightly more retained than the N1 isomer in typical RP-HPLC conditions.

Part III: Principles of Method Validation

For use in a regulated drug development environment, any analytical method must be validated to ensure it is fit for its intended purpose.[19] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of a specific substance.[12][13][20]

Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:[12][19]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components).[13] This is demonstrated by showing that there is no interference at the retention time of the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by a series of 5-6 concentrations and evaluating the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration (a reference standard) and calculating the percent recovery.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts), and reproducibility (between laboratories).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). These are critical for impurity analysis.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[19]

A full validation protocol is beyond the scope of this note, but adherence to these principles is mandatory for methods used in quality control and regulatory submissions.

Conclusion

The effective synthesis of 3-methyl-1H-indazole derivatives is critically dependent on the rigorous application of chromatographic techniques. TLC provides the essential real-time feedback needed for reaction optimization at the bench, while a well-developed and validated RP-HPLC method is the ultimate arbiter of product quality, providing the high-resolution data required to confirm purity and resolve challenging regioisomers. Together, these methods form a robust analytical framework that supports the entire lifecycle of drug development, from initial discovery to final quality control.

References

  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological.
  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological.
  • Liskon Biological. (2025). The detection methods for 3-Methyl-6-nitro-1H-indazole. Liskon Biological.
  • Barreca, M. L., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
  • ChemicalBook. (n.d.). 3-METHYL-1H-INDAZOLE synthesis. ChemicalBook.
  • Pranati, P. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. A Blog.
  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
  • Google Patents. (n.d.). The synthesis technique of 3 methyl 1H indazoles.
  • Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • National Institutes of Health. (n.d.). 3-methyl-1H-indazole. PubChem.
  • Benchchem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Merck. (n.d.). TLC Tips and Tricks. Merck.
  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy & Life Sciences, 4(3), 1489-1497.
  • ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Semantic Scholar. (2018). Validation of Analytical Methods : A Review. Semantic Scholar.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

Sources

Method

Application Notes and Protocols for In Vitro Antiproliferative Assays of Indazole Compounds

Authored by: Senior Application Scientist, Advanced Therapeutics Division Date: December 30, 2025 Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved ant...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Therapeutics Division

Date: December 30, 2025
Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer agents such as axitinib and pazopanib.[1][2][3] These compounds often exert their effects by targeting key regulators of cell proliferation, such as protein kinases.[3][4][5] Consequently, robust and reproducible in vitro antiproliferative assays are fundamental to the discovery and development of novel indazole-based therapeutics. This guide provides a comprehensive overview of commonly employed assays, detailing not only the step-by-step protocols but also the underlying principles and critical considerations for their successful implementation. We aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret these essential experiments.

Introduction: The Significance of Indazoles in Oncology

Indazole-containing compounds have emerged as a significant class of therapeutics in oncology, largely due to their ability to function as kinase inhibitors.[4][6] Protein kinases play a pivotal role in cell signaling pathways that govern cell growth, differentiation, and survival.[5] Dysregulation of these pathways is a hallmark of cancer, making kinases attractive targets for therapeutic intervention.[7] Indazole derivatives have been successfully developed to target various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases, thereby inhibiting tumor angiogenesis and proliferation.[3][5]

The initial assessment of a novel indazole compound's potential as an anticancer agent invariably begins with in vitro antiproliferative assays.[8] These assays serve as the first-line screen to determine a compound's efficacy in inhibiting cancer cell growth and to establish a dose-response relationship.[9] The data generated from these assays, particularly the half-maximal inhibitory concentration (IC50), are critical for lead optimization and for making go/no-go decisions in the drug discovery pipeline.

Choosing the Right Antiproliferative Assay: A Decision Framework

The selection of an appropriate antiproliferative assay is contingent upon several factors, including the specific research question, the cell type, the compound's mechanism of action, and available resources.[8][10] A multi-assay approach is often recommended to obtain a comprehensive understanding of a compound's biological activity.

Table 1: Comparison of Common Antiproliferative Assays
Assay Principle Endpoint Measured Advantages Disadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.Metabolic activity (indirectly cell viability).[11]Inexpensive, well-established, high-throughput compatible.[12]Can be affected by compounds that alter mitochondrial respiration; requires a solubilization step.[11]
SRB Assay Staining of total cellular protein with sulforhodamine B.[13]Total biomass (indirectly cell number).[14]Inexpensive, reproducible, less affected by metabolic changes, endpoint is stable.[13]Fixation step required; may not distinguish between cytostatic and cytotoxic effects.[15]
Colony Formation Assay Ability of a single cell to proliferate into a colony.[16]Long-term cell survival and reproductive integrity.[17][18]"Gold standard" for assessing clonogenic survival; distinguishes between cytostatic and cytotoxic effects.[16]Time-consuming (1-3 weeks), lower throughput, manual counting can be subjective.[17][18]
Cell Cycle Analysis Staining of DNA with a fluorescent dye (e.g., Propidium Iodide) and analysis by flow cytometry.[19]Distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).Provides mechanistic insights into how a compound affects cell cycle progression.[20]Requires specialized equipment (flow cytometer), more complex data analysis.[21]
Apoptosis Assay Detection of markers of programmed cell death (e.g., Annexin V binding to phosphatidylserine).Induction of apoptosis.[22]Provides specific information on the mode of cell death.[23]Requires flow cytometry; may not capture other forms of cell death.[24]
Detailed Protocols and Methodologies
3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12]

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Allow Cells to Adhere (24h) A->B C 3. Prepare Serial Dilutions of Indazole Compound D 4. Treat Cells with Compound (e.g., 48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & IC50 H->I

MTT Assay Workflow Diagram.
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the indazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.[14]

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[25]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[14]

3.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.

SRB_Workflow cluster_prep Preparation & Treatment cluster_fix Fixation cluster_stain Staining cluster_analysis Data Analysis A 1. Seed & Treat Cells B 2. Fix Cells with Cold TCA A->B C 3. Incubate (1h at 4°C) B->C D 4. Wash & Air Dry C->D E 5. Stain with SRB Solution D->E F 6. Wash with Acetic Acid E->F G 7. Air Dry & Solubilize Dye F->G H 8. Read Absorbance (510-565 nm) G->H I 9. Calculate % Viability & IC50 H->I

SRB Assay Workflow Diagram.
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[15]

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[15]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[15]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[15]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at approximately 565 nm.[26]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

3.3. Colony Formation (Clonogenic) Assay

This assay assesses the ability of a single cell to undergo indefinite proliferation and form a colony.[16] It is considered the gold standard for measuring the long-term effects of cytotoxic agents on cell survival and reproductive capability.[16][17]

  • Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates.[27]

  • Compound Treatment: Allow cells to attach for a few hours, then treat with the indazole compound for a specified period (e.g., 24 hours).

  • Incubation: Remove the compound-containing medium, wash with PBS, and add fresh medium. Incubate for 1-3 weeks, until visible colonies are formed in the control wells.[17]

  • Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 10% formalin or pure methanol. Stain with a 0.5% crystal violet solution.

  • Colony Counting: Wash the plates with water and allow them to dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).[17]

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to assess the compound's long-term antiproliferative effect.

Mechanistic Insights: Beyond Proliferation

While the primary antiproliferative assays provide crucial data on a compound's efficacy, further investigation into the mechanism of action is often necessary. Indazole compounds frequently induce cell cycle arrest or apoptosis.[28][29]

4.1. Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells, allowing for their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M) to be determined.[19] Treatment with an effective antiproliferative agent often leads to an accumulation of cells in a specific phase, indicating cell cycle arrest.

CellCycle_Workflow A 1. Treat Cells with Indazole Compound B 2. Harvest & Wash Cells A->B C 3. Fix Cells in Cold Ethanol B->C D 4. Stain with Propidium Iodide (PI) & RNase C->D E 5. Acquire Data on Flow Cytometer D->E F 6. Analyze DNA Content Histograms E->F

Cell Cycle Analysis Workflow.
  • Cell Treatment and Harvesting: Treat cells with the indazole compound for the desired time. Harvest both adherent and floating cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.[20]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye like propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[21][30]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Generate DNA content histograms to visualize the cell cycle distribution and quantify the percentage of cells in each phase.[30]

4.2. Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[22] The Annexin V/PI assay is a widely used method to detect and quantify apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[23] Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.[22]

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (often due to mechanical injury)[22]

Data Interpretation and Validation

For any in vitro assay, robust data analysis and validation are paramount.[9]

  • IC50 Determination: The IC50 value, the concentration of a compound that inhibits a biological process by 50%, should be calculated from a sigmoidal dose-response curve with a sufficient number of data points.

  • Selectivity Index (SI): To assess the potential for therapeutic window, it is crucial to test the indazole compounds on non-malignant cell lines. The SI is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value is desirable.[31]

  • Reproducibility: All experiments should be performed with appropriate biological and technical replicates to ensure the reproducibility of the results.

Conclusion

The in vitro antiproliferative assays described herein are indispensable tools in the preclinical evaluation of novel indazole compounds. A thoughtful and systematic approach, beginning with broad screening assays like MTT or SRB and progressing to more mechanistic studies such as cell cycle and apoptosis analysis, will provide a comprehensive understanding of a compound's anticancer potential. By adhering to the detailed protocols and understanding the principles behind each assay, researchers can generate high-quality, reliable data to guide the development of the next generation of indazole-based cancer therapeutics.

References
  • Akhtar, M. J., et al. (2021).
  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2024).
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021).
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Bio-protocol. (n.d.). Clonogenic Assay. Retrieved from [Link]

  • PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery.
  • ResearchGate. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • National Institutes of Health. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • PubMed. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • National Center for Biotechnology Information. (n.d.).
  • University of Colombo. (2019). In-vitro Anti-Proliferative Assays and Techniques Used in Pre-Clinical Anti-Cancer Drug Discovery.
  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Tutorial Contents.
  • National Institutes of Health. (2013).
  • PubMed. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review.
  • ResearchGate. (2014).
  • ResearchGate. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery.
  • R&D Systems. (n.d.). A Guide to the Colony Forming Cell Assay: Methods and Tips.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025).
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Noble Life Sciences. (n.d.).
  • Agilent. (n.d.).
  • Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit.
  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • RSC Publishing. (2021).
  • PubMed. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • PubMed. (2024). In vitro cancer cell line luminescence-based validation of anticancer phytocompounds obtained from Leucas biflora against HELA cervical and A549 lung cancer cells.
  • ResearchGate. (2013).
  • ResearchGate. (2020).
  • ERIC. (n.d.).
  • Dojindo Molecular Technologies, Inc. (2024).

Sources

Application

Screening for Antimicrobial Activity of 3-Methyl-1H-Indazole Derivatives: An Application Guide

Introduction: The Growing Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates an urgent and innovative approach to the discovery of new chemical entities with potent antimicrobial properties. Among the vast landscape of heterocyclic compounds, indazole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and, notably, antimicrobial effects.[1][2] This guide focuses on 3-methyl-1H-indazole derivatives, a subclass of indazoles that has shown considerable promise as a source of new antibacterial and antifungal agents.[3][4]

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the screening and evaluation of the antimicrobial activity of newly synthesized 3-methyl-1H-indazole derivatives. The protocols detailed herein are grounded in established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data.[5][6] We will delve into the causality behind experimental choices, providing not just a list of steps, but a framework for understanding and troubleshooting the screening process.

From Synthesis to Screening: A Strategic Workflow

The journey from a synthesized compound to a potential antimicrobial lead involves a systematic and rigorous screening process. The initial synthesis of the core scaffold, 3-methyl-1H-indazole, is a critical first step, followed by the generation of a diverse library of derivatives. These derivatives are then subjected to a tiered screening cascade, beginning with primary qualitative assays to identify active compounds, followed by quantitative assays to determine their potency.

Antimicrobial Screening Workflow Figure 1: Overall Workflow for Antimicrobial Screening cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Data Analysis & Interpretation Synthesis Synthesis of 3-Methyl-1H-Indazole Derivatives Purification Purification & Characterization Synthesis->Purification Crude Product Stock_Solution Stock Solution Preparation Purification->Stock_Solution Pure Compound Agar_Well Agar Well Diffusion Assay Stock_Solution->Agar_Well Test Compounds MIC Broth Microdilution for MIC Agar_Well->MIC Active 'Hits' MBC MBC Determination MIC->MBC MIC Values Data_Table Data Tabulation & Analysis MBC->Data_Table MBC Values SAR Structure-Activity Relationship (SAR) Data_Table->SAR Quantitative Data

Caption: A streamlined workflow from compound synthesis to data analysis.

Part 1: Synthesis of the 3-Methyl-1H-Indazole Core

A common and effective method for the synthesis of the 3-methyl-1H-indazole scaffold starts from 2'-aminoacetophenone. This process typically involves a diazotization reaction followed by a reductive cyclization.

Protocol 1: Synthesis of 3-Methyl-1H-Indazole[3][7]

Materials:

  • 2'-Aminoacetophenone

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ice

  • Sodium hydroxide (NaOH) or other suitable base

  • Distilled water

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Diazotization:

    • Dissolve 2'-aminoacetophenone in a suitable volume of concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5°C. Stir vigorously during the addition.

    • Continue stirring the mixture at 0-5°C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution. The addition should be controlled to maintain the reaction temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully neutralize the acidic mixture by adding a concentrated solution of sodium hydroxide or another suitable base until the pH is alkaline (pH 8-9). This should be done in an ice bath to control the exothermic reaction.

    • The product will precipitate out of the aqueous solution. Filter the solid product and wash it with cold water.

    • Alternatively, the product can be extracted from the aqueous layer using an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude 3-methyl-1H-indazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Part 2: Antimicrobial Activity Screening Protocols

A. Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of compounds.[1][7][8] It provides qualitative or semi-quantitative results based on the presence and size of a zone of inhibition of microbial growth.

Materials:

  • Test microbial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 10231, Aspergillus niger ATCC 16404)[4][9]

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Stock solutions of 3-methyl-1H-indazole derivatives (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast, 5-7 days for molds), pick a few colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the MHA or SDA plate to create a uniform lawn of microbial growth.

  • Well Preparation and Sample Addition:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.

    • Carefully add a defined volume (e.g., 50-100 µL) of the stock solution of each 3-methyl-1H-indazole derivative into separate wells.

    • Add the positive and negative controls to their respective wells on the same plate.

  • Incubation:

    • Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds into the agar.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for yeast and molds.

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

    • The presence of a clear zone around the well indicates antimicrobial activity. The larger the diameter of the inhibition zone, the more potent the compound is against the tested microorganism.

Agar_Well_Diffusion_Assay Figure 2: Agar Well Diffusion Assay Workflow A Prepare Standardized Microbial Inoculum (0.5 McFarland) B Inoculate Agar Plate with Microbial Lawn A->B C Create Wells in the Agar B->C D Add Test Compounds, Positive & Negative Controls to Wells C->D E Incubate the Plates D->E F Measure the Zone of Inhibition (mm) E->F

Caption: Step-by-step visualization of the agar well diffusion assay.

B. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][10][11] This method is considered a gold standard for susceptibility testing.

Materials:

  • Test microbial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Multichannel micropipettes and sterile tips

  • Stock solutions of 3-methyl-1H-indazole derivatives

  • Positive control (standard antibiotic)

  • Growth control (no compound)

  • Sterility control (no inoculum)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth. Typically, start with a high concentration in the first well and dilute across the plate.

    • For example, add 100 µL of broth to wells 2 through 11. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control, and well 12 as the sterility control.

  • Preparation of Inoculum:

    • Prepare a microbial suspension and adjust its turbidity to the 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the standardized and diluted inoculum to each well (wells 1-11), resulting in a final volume of 200 µL in wells 1-10 and 100 µL in well 11. Do not add inoculum to the sterility control well (well 12).

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).

    • Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

C. Determination of Minimum Bactericidal Concentration (MBC)

To determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) test can be performed following the MIC assay.

Materials:

  • Results from the MIC assay

  • Sterile MHA or SDA plates

  • Micropipette and sterile tips

Procedure:

  • From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL).

  • Spot-inoculate the aliquot onto a fresh MHA or SDA plate.

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Part 3: Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Antimicrobial Activity of 3-Methyl-1H-Indazole Derivatives
Compound IDR-GroupAgar Well Diffusion (Zone of Inhibition in mm)MIC (µg/mL)MBC (µg/mL)
S. aureusE. coliC. albicans
Derivative 1 -CH₃151210
Derivative 2 -Cl221816
Derivative 3 -OCH₃181412
Positive Control Ciprofloxacin/Fluconazole252820
Negative Control DMSO000

Part 4: Mechanism of Action Insights

While the primary screening identifies active compounds, understanding their mechanism of action is crucial for further drug development. Indazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. One of the prominent targets is bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[12] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. Further studies, such as enzyme inhibition assays and molecular docking, can be employed to elucidate the precise mechanism of action of novel 3-methyl-1H-indazole derivatives.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the systematic screening of 3-methyl-1H-indazole derivatives for their antimicrobial activity. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be instrumental in identifying promising new candidates in the fight against antimicrobial resistance. The integration of synthesis, primary and secondary screening, and preliminary mechanistic insights will accelerate the discovery and development of the next generation of antimicrobial agents.

References

  • Shaikh, F., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives.
  • Google Patents. (2015). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Heterocyclic Letters. (2022). Antimicrobial activity of heterocyclic compounds. Heterocyclic Letters, 12(3), 553-562.
  • Wang, et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 907-912.
  • CLSI. (2022). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]

  • Antibacterial Efficacy. (2023). Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Patel, R., et al. (2013). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][13][14][15] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 148-152.

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values (µg/ml) against S. aureus, B. subtilis, E. coli. Retrieved from [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of Some New Heterocyclic Compounds Derived from Imidazole and Study of Anti-Microbial Activity. Retrieved from [Link]

  • MDPI. (2023). Heterocyclic Antidepressants with Antimicrobial and Fungicide Activity. Retrieved from [Link]

  • YouTube. (2020). Agar well diffusion assay. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]

  • MDPI. (2021). Overview on Strategies and Assays for Antibiotic Discovery. Retrieved from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Retrieved from [Link]

  • Impactfactor. (n.d.). Synthesis and Characterization of Some New Heterocyclic Derivatives and Studying of their Biological Activity (Anti-Bacteria). Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values (µg/mL) for effects of thiazole and imidazole derivatives.... Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-Methyl-1H-Indazole in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Power of Small Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Power of Small Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3][4] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of a target's binding sites.[1][2][5] These fragments, typically adhering to the "Rule of Three," possess lower molecular weights (<300 Da), fewer hydrogen bond donors and acceptors (≤3), and a cLogP of less than 3.[1][6][7][8] While their initial binding affinities are often weak, their simplicity provides a robust starting point for optimization into potent, drug-like candidates.[1][4]

This guide focuses on a particularly valuable fragment, 3-methyl-1H-indazole , and its application within the FBDD workflow. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[9][10][11] Its inherent properties make 3-methyl-1H-indazole an excellent starting point for generating novel intellectual property and developing potent, selective drug candidates.

The Profile of an Ideal Fragment: 3-Methyl-1H-Indazole

The utility of 3-methyl-1H-indazole in FBDD stems from its advantageous physicochemical properties, which align well with the principles of fragment screening.

Physicochemical Properties of 3-Methyl-1H-Indazole:
PropertyValueSignificance in FBDD
Molecular Formula C₈H₈N₂[12]Low atom count allows for extensive chemical modification.
Molecular Weight 132.16 g/mol [12]Well within the "Rule of Three" (<300 Da), ensuring high ligand efficiency.[1][8]
cLogP ~1.8-2.2 (Predicted)Balances solubility and membrane permeability, crucial for screening and cell-based assays.
Hydrogen Bond Donors 1 (N-H)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 1 (N)Offers another potential hydrogen bonding interaction.
Rotatable Bonds 0The rigid scaffold reduces conformational entropy upon binding, leading to more favorable binding energies.

The indazole ring system itself is a versatile scaffold, capable of participating in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The methyl group at the 3-position can probe small hydrophobic pockets within a binding site, providing a valuable starting point for structure-activity relationship (SAR) studies.

The FBDD Workflow with 3-Methyl-1H-Indazole

The journey from a fragment hit to a lead compound is a multi-step process that relies on a suite of biophysical techniques to identify and characterize the binding of fragments to the target protein.[5][13][14][15]

FBDD_Workflow cluster_0 Fragment Library Screening cluster_1 Hit Characterization cluster_2 Lead Optimization A Primary Screen (e.g., DSF, SPR) B Hit Confirmation (e.g., NMR, ITC) A->B Weak Binders C Structural Biology (X-ray Crystallography, Cryo-EM) B->C Validated Hits D Structure-Guided Medicinal Chemistry C->D Binding Mode Information E Iterative Design-Make-Test-Analyze Cycles D->E SAR Development E->D Feedback Loop

Figure 1: A generalized workflow for Fragment-Based Drug Discovery.

Primary Screening: Detecting Weak Interactions

Given the low affinity of fragments, highly sensitive biophysical techniques are required for initial screening.[14][16]

Protocol 1: Differential Scanning Fluorimetry (DSF) for Initial Hit Identification

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tₘ).

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • 3-methyl-1H-indazole stock solution (100 mM in DMSO)

  • SYPRO Orange dye (5000x stock)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument

Procedure:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer.

  • Fragment Dispensing: Dispense 3-methyl-1H-indazole into a 96- or 384-well PCR plate to a final concentration of 1-5 mM. Include DMSO-only controls.

  • Protein Addition: Add the protein master mix to each well.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C at 0.5 °C/min).

  • Data Analysis: Monitor the fluorescence of SYPRO Orange as a function of temperature. A shift in the Tₘ of ≥ 2°C in the presence of 3-methyl-1H-indazole is considered a potential hit.

Rationale: This high-throughput method quickly identifies fragments that induce a conformational change upon binding, leading to thermal stabilization.

Protocol 2: Surface Plasmon Resonance (SPR) for Primary Screening and Hit Validation

SPR is a label-free technique that provides real-time kinetic and affinity data for fragment-protein interactions.[16][17]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Purified target protein

  • 3-methyl-1H-indazole stock solution (in DMSO)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling.[18]

  • Fragment Screening: Inject a solution of 3-methyl-1H-indazole (typically 100-500 µM) over the sensor surface.[17]

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: A significant and reproducible increase in RU upon fragment injection indicates binding. Analyze the binding kinetics to determine the association (kₐ) and dissociation (kₑ) rates, and calculate the equilibrium dissociation constant (Kₑ).

Rationale: SPR provides quantitative data on binding affinity and kinetics, crucial for ranking and prioritizing fragment hits.[16] It is highly sensitive to the weak interactions characteristic of fragments.[14]

Hit Confirmation and Characterization

Positive hits from primary screens require orthogonal validation to eliminate false positives and further characterize the binding interaction.

Protocol 3: NMR Spectroscopy for Hit Validation and Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD, capable of unambiguously identifying binding events and mapping the binding site on the protein.[19][20]

Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Isotopically unlabeled target protein

  • 3-methyl-1H-indazole

  • NMR buffer (deuterated)

Procedure:

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and 3-methyl-1H-indazole (100-500 µM) in deuterated buffer.

  • STD-NMR Experiment: Acquire STD-NMR spectra by selectively saturating the protein resonances.

  • Data Analysis: If 3-methyl-1H-indazole binds to the protein, saturation will be transferred from the protein to the fragment, resulting in a decrease in the intensity of its NMR signals. The protons of the fragment in closest proximity to the protein will show the strongest STD effect, providing information about the binding epitope.[21]

Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)

Materials:

  • NMR spectrometer

  • ¹⁵N-labeled target protein

  • Unlabeled 3-methyl-1H-indazole

  • NMR buffer

Procedure:

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

  • Titration: Add increasing concentrations of 3-methyl-1H-indazole to the protein sample and acquire an HSQC spectrum at each concentration.

  • Data Analysis: Binding of the fragment will cause chemical shift perturbations (CSPs) in the signals of amino acid residues at the binding site. By mapping these CSPs onto the protein structure, the binding site can be identified.[19][20]

Rationale: NMR provides high-quality, unambiguous evidence of binding and crucial structural information about the interaction, guiding subsequent medicinal chemistry efforts.[19]

Structural Elucidation: Visualizing the Interaction

Protocol 4: X-ray Crystallography for High-Resolution Structural Information

Obtaining a high-resolution crystal structure of the target protein in complex with 3-methyl-1H-indazole is the gold standard in FBDD.[5][22]

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Crystallize the target protein in the presence of a high concentration of 3-methyl-1H-indazole.

    • Soaking: Soak pre-existing crystals of the apo-protein in a solution containing 3-methyl-1H-indazole.

  • X-ray Diffraction: Collect X-ray diffraction data from the crystals.

  • Structure Determination: Process the diffraction data to determine the three-dimensional structure of the protein-fragment complex.

Rationale: A crystal structure provides a detailed, atomic-level view of the binding mode of 3-methyl-1H-indazole, revealing key interactions that can be exploited for fragment growing or linking.[4][22]

From Fragment to Lead: The Evolution of 3-Methyl-1H-Indazole

Once the binding mode of 3-methyl-1H-indazole is confirmed, medicinal chemistry efforts focus on elaborating the fragment to improve its potency and drug-like properties.[2]

Fragment_Evolution cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead A 3-Methyl-1H-Indazole (Weak Affinity) B Fragment Growing A->B C Fragment Linking A->C D Fragment Merging A->D E Potent & Selective Lead Compound (Improved Affinity & Properties) B->E C->E D->E

Figure 2: Common strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This strategy involves adding chemical functionality to the 3-methyl-1H-indazole core to engage with adjacent pockets in the binding site.[4] For example, the methyl group can be extended, or substituents can be added to the benzene ring.

  • Fragment Linking: If another fragment is found to bind in a nearby site, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.[4]

  • Fragment Merging: In this approach, the structural features of 3-methyl-1H-indazole are combined with those of another overlapping fragment to create a novel, more potent molecule.[4]

The indazole scaffold is highly amenable to chemical modification, making it an excellent starting point for these optimization strategies.[9][10][23] Numerous synthetic methods exist for the derivatization of indazoles, providing a rich chemical space to explore.[24][25][26]

Conclusion: 3-Methyl-1H-Indazole as a High-Value Starting Point

3-Methyl-1H-indazole embodies the key attributes of a successful fragment for FBDD. Its favorable physicochemical properties, coupled with the synthetic tractability of the indazole scaffold, provide a solid foundation for the discovery of novel therapeutics. The protocols outlined in this guide offer a robust framework for researchers to effectively utilize this valuable fragment in their drug discovery campaigns. By integrating sensitive biophysical screening techniques with structure-guided design, the journey from a weakly binding fragment to a potent clinical candidate can be navigated with greater efficiency and a higher probability of success.

References

  • Fragment-based lead discovery. (n.d.). In Wikipedia. Retrieved from [Link]

  • Keseru, G. M., & Erlanson, D. A. (2013). The 'rule of three' for fragment-based drug discovery: where are we now? Nature Reviews Drug Discovery, 12(1), 5–7.
  • H1 Connect. (n.d.). The 'rule of three' for fragment-based drug discovery. Retrieved from [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877.
  • ResearchGate. (n.d.). The 'rule of three' for fragment-based drug discovery: Where are we now? Retrieved from [Link]

  • Shaikh, R. A., Khan, M., Chobe, R. P., & Siddiqui, M. A. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(28), 19049–19075.
  • Supporting Information for: Copper-Catalyzed Three-Component Synthesis of 1H-Indazoles. (n.d.). Retrieved from [Link]

  • Ciancetta, A., & Rossetti, G. (2018). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Journal of Biological Chemistry, 293(48), 18567–18578.
  • National Center for Biotechnology Information. (n.d.). 3-methyl-1H-indazole. In PubChem. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2010). A three-stage biophysical screening cascade for fragment-based drug discovery.
  • Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. (2024, October 22). Retrieved from [Link]

  • Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.
  • Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Fragment-Based Drug Discovery Using NMR Spectroscopy. Chemical Reviews, 104(8), 3641–3676.
  • Renaud, J., & Gharbi-Benarous, J. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 471–490.
  • Lai, A.-Q., Chen, Z.-H., Xiao, Z.-C., Pan, Z.-H., & Xiao, W.-C. (2025). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ChemistrySelect, 10(22).
  • ResearchGate. (n.d.). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

  • Chen, H., & Liu, D. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103517.
  • Liu, Y., & Zhou, L. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 13(12), 3096–3099.
  • Zhang, M., Fang, X., Wang, C., Hua, Y., Huang, C., Wang, M., ... & Li, H. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
  • Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Doi, T., & Haga, T. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • Kumar, A., Kumar, R., & Singh, P. (2021). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats.
  • Gruber, F., McDonagh, A., Rose, V., Hunter, J., Guasch, L., Martin, R., ... & Britton, R. (2020). Sp3-Rich Heterocycle Synthesis on DNA: Application to DNA-Encoded Library Production.
  • ResearchGate. (n.d.). Design, Synthesis and Anticancer Evaluation of 3-Methyl-1H-Indazole Derivatives as Novel Selective Bromodomain-containing Protein 4 Inhibitors. Retrieved from [Link]

  • Giannetti, A. M., & Come, J. H. (2009). Fragment Screening by Surface Plasmon Resonance. Methods in Molecular Biology, 572, 141–164.
  • Assar, Z., & Hines, J. (2021). Selection and Characterization of hSTING-Agonists via in silico modeling and SPR.
  • Navratilova, I., & Hopkins, A. L. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(11), 1248–1259.
  • Navratilova, I., & Hopkins, A. L. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Scientific Reports, 13(1), 15228.
  • Yang, G.-Y., & Li, G.-S. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173.
  • Navratilova, I., & Hopkins, A. L. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(11), 1248–1259.
  • Mortenson, P. N., Erlanson, D. A., De Esch, I. J. P., Jahnke, W., & Johnson, C. N. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17747–17762.
  • Mortenson, P. N., Erlanson, D. A., De Esch, I. J. P., Jahnke, W., & Johnson, C. N. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17747–17762.
  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Al-Othman, Z. A., & Ghabbour, H. A. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 8(11), 409.
  • Erlanson, D. A. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. Future Drug Discovery, 2(2), FDD30.
  • Introduction into Fragment Based Drug Discovery. (2022, December 9). In YouTube. Retrieved from [Link]

  • Nemr, A., & AboulMagd, A. M. (2020). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Bioorganic Chemistry, 103, 104183.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 3-methyl-1H-indazole synthesis

Welcome to the technical support center for the synthesis of 3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this important synthetic transformation. The following question-and-answer format addresses specific issues you may encounter, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of 3-methyl-1H-indazole is consistently low. What are the most common causes?

Low yields in the synthesis of 3-methyl-1H-indazole, typically prepared from 2'-aminoacetophenone, can often be attributed to several critical factors throughout the reaction sequence. The most prevalent synthesis involves a two-step, one-pot process: the formation of an oxime intermediate followed by an intramolecular cyclization.[1][2] Issues can arise in either of these stages.

Common Culprits for Low Yield:

  • Incomplete Oxime Formation: The initial condensation of 2'-aminoacetophenone with hydroxylamine is crucial. Inadequate reaction time, incorrect stoichiometry, or suboptimal pH can lead to incomplete conversion to the (E)-1-(2-aminophenyl)ethan-1-one oxime intermediate.

  • Side Reactions During Cyclization: The activation of the oxime, often with an agent like methanesulfonyl chloride (MsCl), and subsequent cyclization is a delicate step.[1][2] Competing side reactions, such as the formation of N-sulfonylated byproducts, can significantly reduce the yield of the desired indazole.[3]

  • Degradation of Starting Material or Product: Both 2'-aminoacetophenone and the final 3-methyl-1H-indazole can be sensitive to harsh reaction conditions. Prolonged exposure to strong acids or bases, or high temperatures, can lead to decomposition.

  • Suboptimal Work-up and Purification: Product loss during extraction, washing, and purification steps is a common issue. The choice of extraction solvent and the pH during aqueous washes are critical for maximizing recovery.

Q2: I suspect the initial oxime formation is inefficient. How can I optimize this step?

Optimizing the formation of (E)-1-(2-aminophenyl)ethan-1-one oxime is a critical first step for a high-yielding synthesis.

Troubleshooting Oxime Formation:

ParameterRecommendationRationale
Reagent Stoichiometry Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 equivalents).This drives the equilibrium towards the formation of the oxime, ensuring complete consumption of the starting 2'-aminoacetophenone.
Base A suitable base, such as triethylamine, should be used in slight excess to neutralize the HCl salt of hydroxylamine.[1]This liberates the free hydroxylamine nucleophile required for the condensation reaction.
Solvent A mixture of ethanol and water is a commonly used and effective solvent system.[1]This solvent system provides good solubility for both the organic starting material and the inorganic reagents.
Temperature and Time Heating the reaction mixture (e.g., to 60 °C) can accelerate the reaction.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically around 1-2 hours.[3]Increased temperature provides the necessary activation energy for the condensation reaction. TLC monitoring prevents unnecessary heating and potential degradation.
Q3: During the cyclization step, I'm observing multiple byproducts. What are they and how can I minimize their formation?

The cyclization of the oxime intermediate is often the most challenging step, with the potential for several side reactions.

Common Byproducts and Mitigation Strategies:

  • N-Sulfonylated Indazole: A common byproduct is 3-methyl-1-(methylsulfonyl)-1H-indazole.[3] This occurs when the activating agent (e.g., methanesulfonyl chloride) reacts with the nitrogen of the newly formed indazole ring.

    • Mitigation: Carefully control the stoichiometry of the activating agent. Use only a slight excess (e.g., 1.05-1.1 equivalents). Maintaining a low temperature (0-5 °C) during the addition of the activating agent is also crucial to minimize this side reaction.[1]

  • Unreacted Oxime: Incomplete activation or cyclization will result in the presence of the oxime intermediate in your crude product.

    • Mitigation: Ensure the activating agent is added slowly and the reaction is stirred for a sufficient time at low temperature (e.g., 1.5 hours at 0-5 °C) to allow for complete activation and cyclization.[1]

  • Polymeric Materials: The formation of dark, tarry substances can occur, especially at higher temperatures.

    • Mitigation: Strict temperature control is paramount. The intramolecular cyclization is an exothermic process, and maintaining a low temperature prevents uncontrolled side reactions and polymerization.

Q4: What is the role of the activating agent in the cyclization, and are there alternatives to methanesulfonyl chloride?

The activating agent plays a pivotal role in facilitating the intramolecular cyclization by converting the hydroxyl group of the oxime into a better leaving group. Methanesulfonyl chloride is commonly used for this purpose.[1][2]

Mechanism of Activation and Cyclization:

The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbon of the activated oxime, leading to the formation of the indazole ring.

Alternatives to methanesulfonyl chloride include other sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) or acyl chlorides. However, methanesulfonyl chloride is often preferred due to its high reactivity and the ease of removal of the resulting methanesulfonic acid byproduct during work-up.

Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of 3-Methyl-1H-indazole

This protocol is adapted from a procedure described in Organic Syntheses.[3]

Step 1: Formation of (E)-1-(2-Aminophenyl)ethan-1-one oxime

  • To a reaction flask, add 2'-aminoacetophenone (1.0 eq) and a solvent mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (approximately 3.0 eq) to the solution.[1]

  • Add a suitable base, such as sodium hydroxide, and heat the reaction mixture (e.g., at 60 °C) for approximately 1 hour.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

Step 2: Cyclization to 3-Methyl-1H-indazole

  • Cool the reaction mixture from Step 1 to 0-5 °C in an ice bath.

  • Add a suitable base such as triethylamine (a slight excess).[1]

  • Slowly add an activating agent, such as methanesulfonyl chloride, to the mixture over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.[1]

  • Stir the resulting solution at 0-5 °C for approximately 1.5 hours.[1]

  • Proceed with aqueous work-up and extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Caption: Workflow for the two-step, one-pot synthesis of 3-methyl-1H-indazole.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield of 3-Methyl-1H-Indazole CheckOxime Analyze crude for unreacted oxime Start->CheckOxime CheckByproducts Analyze crude for byproducts Start->CheckByproducts OximePresent Oxime Present CheckOxime->OximePresent Yes NoIssues No significant oxime or byproducts CheckOxime->NoIssues No ByproductsPresent Byproducts Present CheckByproducts->ByproductsPresent Yes CheckByproducts->NoIssues No OptimizeOxime Optimize Oxime Formation: - Increase Hydroxylamine HCl - Check Base Stoichiometry - Increase Reaction Time/Temp OximePresent->OptimizeOxime OptimizeCyclization Optimize Cyclization: - Control Temperature (0-5°C) - Slow addition of MsCl - Check MsCl Stoichiometry ByproductsPresent->OptimizeCyclization CheckWorkup Review Work-up & Purification: - Check extraction solvent - Optimize pH during washes - Ensure proper chromatography NoIssues->CheckWorkup

Caption: Decision tree for troubleshooting low yield in 3-methyl-1H-indazole synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride. BenchChem.
  • Shaikh, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • ChemicalBook. (n.d.). 3-METHYL-1H-INDAZOLE synthesis. ChemicalBook.
  • Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1H-Indazole Preparation

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 3-methyl-1H-indazole. This guide is designed to provide in-depth technical assistance, troubles...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-methyl-1H-indazole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid researchers in optimizing their synthetic protocols. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction to 3-Methyl-1H-Indazole Synthesis

3-Methyl-1H-indazole is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents. Its synthesis, while well-established, can present challenges related to yield, purity, and scalability. The most common and industrially relevant synthetic route involves the diazotization of 2-aminoacetophenone followed by reductive cyclization. This guide will focus on optimizing this pathway and addressing common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of 3-methyl-1H-indazole can stem from several factors throughout the multi-step process. The primary areas to investigate are:

  • Incomplete Diazotization: The initial conversion of 2-aminoacetophenone to its diazonium salt is highly temperature-sensitive. If the temperature rises above the optimal 0-10°C range, the diazonium salt can decompose, leading to a significant reduction in the desired product.[1][2][3]

  • Suboptimal Reductive Cyclization: The choice and handling of the reducing agent are critical. Stannous chloride (SnCl₂) is commonly used, and its effectiveness can be diminished by oxidation if it is not fresh or properly stored. The slow addition of the reducing agent is also crucial to control the reaction exotherm and prevent side reactions.

  • Product Loss During Workup: 3-methyl-1H-indazole has some solubility in water. Excessive washing with water or an improper pH adjustment during precipitation can lead to significant product loss.[4] Ensure the filtrate is adjusted to a weakly alkaline pH (around 8) to maximize precipitation.[1][2][3]

  • Purity of Starting Materials: The purity of the initial 2-aminoacetophenone is paramount. Impurities can interfere with both the diazotization and cyclization steps, leading to the formation of byproducts and a lower yield of the target molecule.

Q2: I am observing multiple spots on my TLC plate. What are the potential byproducts?

A2: The formation of multiple spots on a TLC plate indicates the presence of impurities and byproducts. Common byproducts in this synthesis include:

  • Unreacted 2-aminoacetophenone: This suggests an incomplete diazotization reaction.

  • Phenolic Impurities: Decomposition of the diazonium salt can lead to the formation of 2-hydroxyacetophenone.

  • N-Nitroso Compounds: Improper reaction conditions during diazotization can lead to the formation of stable N-nitroso intermediates.[5]

  • Over-reduction Products: While less common with SnCl₂, stronger reducing agents or prolonged reaction times could potentially lead to further reduction of the indazole ring.

Q3: How critical is temperature control during the diazotization step?

A3: Temperature control is arguably the most critical parameter in this synthesis. The diazonium salt intermediate is highly unstable at elevated temperatures. Maintaining a temperature range of 0-10°C is essential to prevent its decomposition into undesired phenols and other byproducts.[1][2][3] The dropwise addition of the sodium nitrite solution is crucial to dissipate the heat generated during this exothermic reaction.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 3-methyl-1H-indazole.

Symptom Potential Cause(s) Recommended Corrective Action(s)
Low Yield Incomplete diazotization due to improper temperature control.Ensure the reaction temperature is strictly maintained between 0-10°C during the addition of sodium nitrite. Use an ice/salt bath for efficient cooling.
Degradation of the reducing agent (e.g., SnCl₂).Use a fresh, high-purity batch of stannous chloride.
Product loss during workup.Minimize the volume of water used for washing the precipitate. Ensure the pH of the filtrate is carefully adjusted to ~8 to maximize precipitation.[1][2][3] Consider back-extracting the aqueous layer with a suitable organic solvent.[4]
Impure Product (Multiple TLC Spots) Decomposition of the diazonium salt.Re-evaluate and strictly control the reaction temperature during diazotization.
Incomplete reaction.Monitor the reaction progress using TLC to ensure the complete consumption of the starting material before proceeding to the next step.
Side reactions due to impure starting materials.Purify the 2-aminoacetophenone starting material before use, for instance by recrystallization.
Difficulty in Product Isolation/Precipitation Incorrect pH during workup.Carefully adjust the pH of the filtrate to weakly alkaline (pH 8) using a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide solution).[1][2][3]
Product is too soluble in the reaction mixture.If precipitation is poor, consider concentrating the filtrate under reduced pressure before cooling and pH adjustment.

Experimental Protocols

Detailed Step-by-Step Synthesis of 3-Methyl-1H-Indazole

This protocol is based on a widely cited and effective method for the preparation of 3-methyl-1H-indazole from 2-aminoacetophenone.[1][2][3]

Materials:

  • 2-Aminoacetophenone

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ice

  • Deionized Water

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminoacetophenone (e.g., 81 g) in concentrated hydrochloric acid (e.g., 600 ml).

    • Cool the solution to 0-10°C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (e.g., 80 g) in water (e.g., 400 ml).

    • Slowly add the sodium nitrite solution dropwise to the 2-aminoacetophenone solution, ensuring the temperature is maintained between 0-10°C.

    • After the addition is complete, continue stirring the mixture at 0-10°C for 1 hour.

  • Reductive Cyclization:

    • Prepare a solution of stannous chloride dihydrate (e.g., 200 g) in concentrated hydrochloric acid (e.g., 300 ml).

    • Slowly add the stannous chloride solution dropwise to the cold diazonium salt solution, again maintaining the temperature at 0-10°C.

    • After the addition is complete, allow the reaction mixture to stir overnight at this temperature.

  • Workup and Isolation:

    • Pour the reaction mixture into a beaker containing ice water.

    • Filter the mixture to remove any insoluble material.

    • Carefully adjust the pH of the filtrate to approximately 8 with a suitable base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) to precipitate the product.

    • Collect the precipitated solid by filtration.

    • Wash the solid with a small amount of cold water.

    • Dry the solid to obtain 3-methyl-1H-indazole.

Visualizing the Workflow

Logical Troubleshooting Flowchart

The following diagram illustrates a decision-making process for troubleshooting common issues in the synthesis.

Troubleshooting_Flowchart start Low Yield or Impure Product check_temp Was Temperature Maintained at 0-10°C during Diazotization? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_reagents Are Starting Materials and Reagents Pure/Fresh? temp_yes->check_reagents fix_temp Action: Improve Temperature Control (Ice/Salt Bath, Slow Addition) temp_no->fix_temp fix_temp->check_reagents reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No check_workup Was Workup pH Correctly Adjusted to ~8? reagents_yes->check_workup fix_reagents Action: Purify Starting Material Use Fresh Reducing Agent reagents_no->fix_reagents fix_reagents->check_workup workup_yes Yes check_workup->workup_yes Yes workup_no No check_workup->workup_no No end Problem Resolved workup_yes->end fix_workup Action: Carefully Adjust pH Minimize Water Washes workup_no->fix_workup fix_workup->end

Caption: A flowchart for troubleshooting low yield or impure product.

Synthetic Pathway Overview

This diagram outlines the key steps in the synthesis of 3-methyl-1H-indazole.

Synthesis_Pathway start 2-Aminoacetophenone diazotization Diazotization (NaNO₂, HCl, 0-10°C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium cyclization Reductive Cyclization (SnCl₂, HCl, 0-10°C) diazonium->cyclization product 3-Methyl-1H-Indazole cyclization->product

Sources

Troubleshooting

common side products in indazole synthesis and how to avoid them

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Topic: Troubleshooting Common Side Products in Indazole Synthesis Introduction The indazole scaffold is a corners...

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Topic: Troubleshooting Common Side Products in Indazole Synthesis

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents. However, its synthesis is often plagued by challenges, most notably the formation of undesired side products that can complicate purification, reduce yields, and compromise the integrity of final compounds. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common side products encountered during indazole synthesis, with a primary focus on the critical issue of regioselectivity in N-alkylation.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N1 and N2 alkylated regioisomers. Why is this happening and how can I control it?

This is the most frequent challenge in the functionalization of the indazole core. The indazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position. The outcome is a delicate balance of thermodynamics, kinetics, sterics, and electronics.

  • Causality: The 1H-tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][2] However, the distribution of products is dictated by the reaction conditions. Key factors include the choice of base, solvent, counter-ion, and the steric and electronic properties of both the indazole ring and the alkylating agent.[1][2][3]

    • Base & Solvent System: Strong, non-coordinating bases in aprotic, non-polar solvents (e.g., Sodium Hydride in THF) tend to favor N1 alkylation. This is because the sodium cation forms a tight ion pair with the indazolide anion, sterically hindering the N2 position and directing the electrophile to N1.[1][4] In contrast, weaker bases like potassium carbonate in polar aprotic solvents (e.g., DMF) can lead to mixtures, as the dissociation of the ion pair allows for reaction at both nitrogen atoms.[1][2][3]

    • Substituent Effects: The electronics of the indazole ring play a crucial role. Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity (≥96%).[1][5] Conversely, bulky substituents at the C3 position can sterically favor N1-alkylation.[4]

Q2: My cyclization reaction is incomplete. Why am I isolating unreacted starting materials or hydrazone intermediates?

The formation of the indazole ring itself can be a source of impurities if the reaction does not proceed to completion.

  • Causality: In syntheses like the Jacobsen-type cyclization, the reaction proceeds through several steps, including nitrosation and then ring closure.[6] If the cyclization conditions (e.g., temperature, acid/base catalysis) are not optimal, intermediates such as hydrazones can remain as impurities.[6] Inadequate temperature control during sensitive steps like nitrosation can also lead to side reactions and incomplete conversion.[6]

Q3: I'm observing oxygenated impurities like indazolones or N-oxides. Where do they come from?

The appearance of oxygenated byproducts is typically due to unintended oxidation or rearrangement reactions.

  • Causality: Indazole N-oxides can be formed through specific synthetic routes, such as the Davis-Beirut reaction or cascade reactions involving N-nitrosoanilines.[7][8] They can also arise from the oxidation of the indazole ring under certain conditions. Indazolones are another common impurity, often resulting from the hydrolysis of precursors or specific reaction pathways designed to produce them.[6][9]

Q4: How can I reliably distinguish between the N1 and N2 isomers?

Correctly identifying the regioisomers is critical. This is typically achieved through spectroscopic methods.

  • Solution:

    • NMR Spectroscopy: In ¹H NMR, the chemical shift of the proton at the C3 position is a key indicator; it is generally shifted further downfield in 2H-indazoles compared to the corresponding 1H-isomer.[6] Two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are definitive. An HMBC correlation between the N-alkyl CH₂ protons and the C7a carbon of the indazole ring confirms an N1-substituted product, while a correlation to the C3 carbon indicates an N2-substituted product.[3]

    • Chromatography: HPLC can often separate the two isomers, which may also have distinct UV-Vis spectra aiding in their identification.[6]

Q5: My N1/N2 isomers are very difficult to separate. What are my options?

When a reaction produces an inseparable mixture, the best approach is to optimize the reaction for selectivity. If separation is the only option, several purification strategies can be employed.

  • Solution:

    • Column Chromatography: While challenging, careful optimization of the stationary phase (e.g., silica gel) and eluent system can sometimes achieve separation.

    • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, recrystallization from a mixed solvent system can be effective for obtaining a pure single isomer.[10]

    • Preparative HPLC: For high-purity requirements, preparative HPLC is often the most effective, albeit less scalable, method.[11]

Troubleshooting Guides & Optimized Protocols

Guide 1: Controlling N1 vs. N2 Regioselectivity in Alkylation

The choice of reaction conditions is the most powerful tool for directing the regiochemical outcome of N-alkylation.

Visualizing the N-Alkylation Dilemma

Indazole 1H-Indazole Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion + Base N1_Product N1-Alkylated Indazole (Thermodynamic Product) Anion->N1_Product + R-X (e.g., NaH/THF) N2_Product N2-Alkylated Indazole (Kinetic Product) Anion->N2_Product + R-X (e.g., Mitsunobu Cond.)

Caption: The N-Alkylation choice point for the indazolide anion.

Data Summary: Effect of Conditions on N1/N2 Ratio
Indazole SubstrateBaseSolventAlkylating AgentN1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylateCs₂CO₃DMFn-pentyl bromide1.3 : 193[1][2][3]
Methyl 1H-indazole-3-carboxylateK₂CO₃DMFn-pentyl bromide1.4 : 192[1][2][3]
Methyl 1H-indazole-3-carboxylateNaH THF n-pentyl bromide>99 : 1 93[1][2][3]
1H-Indazole-7-carbonitrileNaHTHFn-pentyl bromide1 : 1.390[1]
7-Nitro-1H-indazoleNaHTHFn-pentyl bromide4 : 96 92[1][5]
3-tert-Butyl-1H-indazoleNaHTHFn-pentyl bromide>99 : 1 86[1][5]
Protocol 1: Maximizing N1-Regioselectivity

This protocol leverages the formation of a tight sodium-indazolide ion pair to sterically direct alkylation to the N1 position.[1][4]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the desired 1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂).

  • Anion Formation: Allow the reaction mixture to stir at room temperature for 30 minutes. The solution should become homogeneous as the sodium indazolide salt forms.

  • Alkylation: Add the alkylating agent (e.g., primary alkyl bromide or tosylate, 1.1 eq) dropwise to the mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS. Heating may be required for less reactive alkylating agents.

  • Workup: Once the reaction is complete, carefully quench by the slow addition of water or saturated NH₄Cl solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Favoring N2-Regioselectivity

Achieving N2 selectivity often requires different strategies, such as exploiting the electronic effects of substituents or using specific reaction conditions like the Mitsunobu reaction.[3] For substrates with electron-withdrawing groups at C7, the N1-selective protocol above will strongly favor N2-alkylation.[1][4]

Guide 2: Troubleshooting Workflow for Impurities

When an unexpected peak appears in your analysis, a systematic approach is key to identification and resolution.

G cluster_0 start Impurity Detected (LCMS, NMR) q1 Is m/z consistent with starting material or regioisomer? start->q1 cause1 Probable Cause: Regioisomer Formation or Incomplete Reaction q1->cause1 Yes cause2 Probable Cause: Side Reaction Product (e.g., Dimer, Oxidation) q1->cause2 No sol1 Solution: Modify Reaction Conditions (See Guide 1) cause1->sol1 sol2 Solution: Optimize Cyclization/Purity of Reagents. Ensure Inert/Anhydrous Conditions. cause2->sol2

Sources

Optimization

Technical Support Center: Purification of 3-Methyl-1H-indazole

Welcome to the technical support center for the purification of 3-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isola...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this crucial heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established laboratory practices and aim to provide solutions to common challenges encountered during the purification process.

Introduction: The Purification Challenge

3-Methyl-1H-indazole is a key building block in the synthesis of a wide range of biologically active molecules. However, its purification is often non-trivial due to the formation of structurally similar impurities and regioisomers during synthesis. Achieving high purity (>99%) is critical for subsequent applications, particularly in pharmaceutical development where even trace impurities can have significant consequences. This guide provides in-depth, practical solutions to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: My crude 3-methyl-1H-indazole appears as a dark, oily residue after synthesis. What are the likely impurities?

A1: A dark, oily appearance typically indicates the presence of multiple impurities. The most common culprits include:

  • Residual Starting Materials: Incomplete cyclization from precursors like 2-aminoacetophenone can leave unreacted starting materials in the crude product.[1][2]

  • Regioisomers: Depending on the synthetic route, particularly in substitution reactions on the indazole ring, various positional isomers can form. For instance, in nitration reactions, 4-nitro or 7-nitro isomers can arise as byproducts alongside the desired product.[3]

  • N-Alkylation Isomers: If your synthesis involves N-alkylation, a mixture of N1 and N2 alkylated indazoles is a very common outcome. These isomers often have very similar physical properties, making them difficult to separate.[1][4][5]

  • Poly-substituted Byproducts: Harsh reaction conditions can lead to over-substitution, such as the formation of di-nitrated or di-halogenated species.[1][6]

  • Degradation Products: 3-Methyl-1H-indazole can be susceptible to degradation under certain conditions (e.g., strong acid/base, high temperature), leading to a complex mixture of byproducts.[6]

A preliminary analysis using Thin Layer Chromatography (TLC) with different solvent systems can provide a qualitative assessment of the number of components in your crude mixture.

Q2: I'm struggling to separate my desired 3-methyl-1H-indazole from a closely related impurity using column chromatography. The spots on the TLC plate are very close. What can I do?

A2: This is a frequent challenge, often due to impurities with very similar polarity to the target compound. Here are several strategies to improve separation:

  • Optimize the Solvent System (Eluent):

    • Fine-tune Polarity: Instead of large jumps in solvent polarity (e.g., 10% ethyl acetate in hexanes), try smaller increments (e.g., 1-2%). A shallow gradient elution can be more effective than an isocratic (constant solvent mixture) elution.[7]

    • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with a different character (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds) can improve separation by altering the interactions with the silica gel.

    • Alternative Solvent Systems: Experiment with different solvent combinations. For example, dichloromethane/methanol or toluene/ethyl acetate systems can offer different selectivity compared to the standard hexanes/ethyl acetate.[8]

  • Modify the Stationary Phase:

    • While silica gel is the most common choice, consider using alumina (basic or neutral) which can be particularly effective for separating indazole derivatives.[7]

    • For highly challenging separations, reverse-phase chromatography (using a C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide the necessary resolution.[1]

  • Improve Column Packing and Running Technique:

    • Ensure a well-packed column to avoid channeling.

    • Use a smaller sample load. Overloading the column is a common cause of poor separation.

    • Employ a slower flow rate to allow for better equilibration between the stationary and mobile phases.

Q3: My recrystallization attempt resulted in a low yield of 3-methyl-1H-indazole. How can I improve the recovery?

A3: Low recovery during recrystallization is typically due to suboptimal solvent selection or procedural issues.[7]

  • Ideal Solvent Properties: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[7]

  • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) on a small scale to identify the best candidate.

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent is a primary cause of low yield.[7]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities and lead to smaller crystals.

  • Anti-Solvent Addition: If finding a single suitable solvent is difficult, consider a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

Part 2: Troubleshooting Guides

Troubleshooting Purification by Crystallization
Problem Possible Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Presence of impurities that are depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Attempt to purify the crude material first by another method (e.g., a quick filtration through a silica plug) to remove some of the impurities.
No crystals form upon cooling. 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. The solution is not saturated.1. Try a less polar solvent or a solvent mixture. 2. Reduce the volume of the solvent by gentle heating and evaporation. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 4. Add a seed crystal of pure 3-methyl-1H-indazole.
Crystals are colored, indicating trapped impurities. 1. The cooling process was too rapid. 2. The chosen solvent does not effectively exclude the colored impurity.1. Re-dissolve the crystals in the minimum amount of hot solvent and allow for slower cooling. 2. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. Be aware that charcoal can also adsorb your product, potentially reducing the yield.
Troubleshooting Purification by Acid-Base Extraction

This technique is particularly useful if your impurities have a different acid-base character than the weakly basic 3-methyl-1H-indazole.

Scenario: You have acidic impurities (e.g., unreacted carboxylic acid precursors) and neutral impurities in your crude 3-methyl-1H-indazole.

G cluster_start Step 1: Initial Dissolution cluster_acid_extraction Step 2: Acidic Impurity Removal cluster_product_extraction Step 3: Product Isolation cluster_final Step 4: Final Product Recovery start Crude Product in Organic Solvent (e.g., Ether) wash_base Wash with aq. NaHCO₃ (Weak Base) start->wash_base separate1 Separate Layers wash_base->separate1 aq_layer1 Aqueous Layer: Contains deprotonated acidic impurities separate1->aq_layer1 Discard or process separately org_layer1 Organic Layer: Contains 3-methyl-1H-indazole + Neutral Impurities separate1->org_layer1 wash_acid Wash with aq. HCl (Dilute Acid) org_layer1->wash_acid separate2 Separate Layers wash_acid->separate2 aq_layer2 Aqueous Layer: Contains protonated 3-methyl-1H-indazole separate2->aq_layer2 org_layer2 Organic Layer: Contains neutral impurities separate2->org_layer2 Discard or process separately neutralize Neutralize Aqueous Layer with aq. NaOH aq_layer2->neutralize precipitate Precipitate Forms neutralize->precipitate filter Filter and Dry precipitate->filter pure_product Pure 3-Methyl-1H-indazole filter->pure_product

Experimental Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like tert-butyl methyl ether or ethyl acetate.[9]

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert any acidic impurities into their water-soluble sodium salts.[9][10] Drain and discard the aqueous layer. Repeat the wash if necessary.

  • Acid Wash: Now, wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl). The weakly basic 3-methyl-1H-indazole will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.[11]

  • Separation: Carefully separate the aqueous layer containing your protonated product. Discard the organic layer which contains the neutral impurities.

  • Neutralization and Precipitation: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is neutral or slightly basic (check with pH paper). The pure 3-methyl-1H-indazole will precipitate out as a solid.[2]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Part 3: Analytical Assessment of Purity

Confirming the purity of your final product is a critical final step. A multi-pronged approach using orthogonal analytical techniques is highly recommended.

Analytical Method Parameter Measured Primary Use Strengths & Limitations
HPLC/UPLC Retention Time (t₋)Purity Assessment & QuantificationStrengths: High resolution, excellent for quantifying purity as a percentage of peak area.[12] Limitations: Does not provide structural information without a reference standard.
LC-MS Retention Time & Mass-to-Charge Ratio (m/z)Identity Confirmation & Impurity ProfilingStrengths: Confirms the molecular weight of the main product and provides molecular weights for impurities, aiding in their identification.[12] Limitations: Isomers will have the same molecular weight.
NMR Spectroscopy (¹H, ¹³C) Chemical Shift, Coupling Constants, IntegrationDefinitive Structural ElucidationStrengths: Provides detailed information about the molecular structure, allowing for unambiguous identification and characterization of impurities, including regioisomers.[13][14] Limitations: May not detect non-proton-containing impurities; can be less sensitive than MS for trace analysis.
FT-IR Spectroscopy Wavenumber of absorbed IR lightFunctional Group IdentificationStrengths: Quick and simple method to confirm the presence of key functional groups (e.g., N-H, C-H, aromatic C=C).[12][14] Limitations: Provides limited information for differentiating between structurally similar isomers.

G

By systematically addressing these common challenges and employing a robust analytical strategy, researchers can confidently and efficiently obtain high-purity 3-methyl-1H-indazole for their downstream applications.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
  • BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • BenchChem. (2025).
  • Unknown. Acid-Base Extraction.
  • BenchChem. (2025). A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Liskon Biological. (2025). The detection methods for 3-Methyl-6-nitro-1H-indazole.
  • Reddit. (2024). How to separate these regioisomers?. [Link]

  • Google Patents. (n.d.). The synthesis technique of 3 methyl 1H indazoles.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • YouTube. (2014). Acid/Base Extraction Technique. [Link]

  • YouTube. (2020). Acid-Base Extraction Part-1. [Link]

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity of 3-Methyl-1H-Indazole Substitution Reactions

Welcome to the Technical Support Center for 3-Methyl-1H-Indazole substitution reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of func...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Methyl-1H-Indazole substitution reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of functionalizing the indazole scaffold. The inherent asymmetry and tautomeric nature of 3-methyl-1H-indazole present unique challenges in achieving regiocontrol. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the substitution of 3-methyl-1H-indazole.

Q1: My N-alkylation of 3-methyl-1H-indazole gives a mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?

A1: Achieving N1 selectivity is a common challenge. The regiochemical outcome is highly dependent on the base and solvent system. For preferential N1-alkylation, a strong, non-coordinating base in a non-polar, aprotic solvent is recommended. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[1][2][3][4] This is attributed to the formation of the indazolide anion, where the sodium cation may coordinate with the N2 lone pair, sterically hindering the approach of the electrophile and thus directing alkylation to the N1 position. The steric bulk of the C3-methyl group further encourages this preference.[1]

Q2: Conversely, how can I synthesize the N2-alkylated isomer of 3-methyl-1H-indazole selectively?

A2: Selective N2-alkylation can be more challenging as the 1H-indazole tautomer is generally more stable.[5][6][7] However, certain conditions can favor the kinetic N2 product. Using Mitsunobu conditions (e.g., DIAD/PPh₃) has been shown to favor the formation of the N2-isomer.[1] Additionally, specific catalytic systems, such as using copper(II) triflate or trifluoromethanesulfonic acid with alkyl 2,2,2-trichloroacetimidates as alkylating agents, have been developed for highly selective N2-alkylation.[8] Quantum mechanical studies suggest that while the 1H-indazole is the more stable tautomer, the transition state energy for N2 alkylation can be lower under these specific acidic conditions, leading to high N2 selectivity.

Q3: I am trying to perform an electrophilic substitution on the benzene ring of 3-methyl-1H-indazole. Where should I expect the substitution to occur?

A3: The fused pyrazole ring acts as the primary directing group for electrophilic aromatic substitution on the benzene portion. Based on experimental evidence from nitration reactions, the primary site of substitution is the C6 position.[9][10][11] The indazole nucleus as a whole deactivates the benzene ring towards electrophilic attack compared to benzene itself, but it directs incoming electrophiles to specific positions. The observed preference for C6 suggests that the electronic and resonance effects of the fused pyrazole ring lead to the highest electron density and most stabilized intermediate at this position. However, substitution at C5 and C7 has also been observed under different conditions or with different substituents on the indazole core, indicating a complex interplay of electronic and steric factors.[11][12]

Q4: My cross-coupling reaction at the C3 position is not working. What are the common pitfalls?

A4: Direct C-H activation at the C3 position of 1H-indazoles can be challenging. For successful cross-coupling reactions like Suzuki-Miyaura, it is often necessary to first introduce a halogen at the C3 position (e.g., iodine or bromine).[13] The N-H proton of the indazole can interfere with many catalytic cycles. Therefore, N-protection (e.g., with a Boc group or by converting to a 1-methylindazole) is frequently required before performing the cross-coupling reaction to ensure high yields and prevent catalyst deactivation.[13]

Troubleshooting Guides & Protocols

This section provides detailed troubleshooting for specific reaction types, including mechanistic explanations and step-by-step protocols.

N-Alkylation: Controlling the N1 vs. N2 Regioisomeric Ratio

The N-alkylation of 3-methyl-1H-indazole can yield two regioisomers, 1-alkyl-3-methyl-1H-indazole (N1) and 2-alkyl-3-methyl-2H-indazole (N2). The ratio of these products is highly sensitive to reaction conditions.

  • Underlying Cause: The choice of base and solvent creates an environment where the energy barriers for attack at both N1 and N2 are comparable. Polar aprotic solvents like DMF can solvate the cation from the base, leading to a "freer" indazolide anion and reduced selectivity.[1][3]

  • Strategic Solution: Modulate the base and solvent to favor either thermodynamic or kinetic control.

    • For N1-Selectivity (Thermodynamic Product): Use conditions that favor the formation of the more stable N1 isomer.

    • For N2-Selectivity (Kinetic Product): Use conditions that favor the faster reaction at the more nucleophilic N2-position, often under milder or specific catalytic conditions.

N_Alkylation_Troubleshooting start Start: N1/N2 Mixture Obtained decision Desired Isomer? start->decision goal_N1 Goal: N1-Alkylation goal_N2 Goal: N2-Alkylation protocol_N1 Protocol 1: N1-Selective Alkylation (NaH in THF) decision->protocol_N1  N1   protocol_N2 Protocol 2: N2-Selective Alkylation (Mitsunobu or Catalytic) decision->protocol_N2  N2   analysis Analyze Product Ratio (NMR, LC-MS) protocol_N1->analysis protocol_N2->analysis analysis->goal_N1 High N1 Ratio analysis->goal_N2 High N2 Ratio

Caption: Troubleshooting workflow for N-alkylation regioselectivity.

This protocol is optimized for achieving high N1-regioselectivity.

  • Materials and Reagents:

    • 3-Methyl-1H-indazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Alkylating agent (e.g., alkyl bromide or tosylate)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methyl-1H-indazole (1.0 equiv).

    • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

    • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.

Electrophilic Aromatic Substitution: Directing Substitution on the Benzene Ring

Achieving regioselectivity in electrophilic aromatic substitution (EAS) on the benzene portion of 3-methyl-1H-indazole requires understanding the directing effects of the fused pyrazole system.

  • Underlying Cause (Nitration): Nitration of indazoles requires strongly acidic conditions. The indazole nitrogen atoms can be protonated, which strongly deactivates the entire ring system towards electrophilic attack. The reaction temperature is critical; too high, and side products or decomposition may occur; too low, and the reaction may not proceed.[9][10]

  • Underlying Cause (Halogenation): The regiochemical outcome of halogenation can be less predictable than nitration. While C6 is a likely candidate, substitution at C5 or C7 is possible depending on the specific halogenating agent, solvent, and the presence of any N-protecting groups. For instance, bromination of indazole-3-carboxylic acid has been reported to occur at the C5 position.[11] This suggests that substituents at C3 can influence the electron distribution in the benzene ring.

  • Strategic Solution:

    • For nitration, strictly control the temperature and use a proven mixed-acid protocol.

    • For other EAS reactions like halogenation, start with conditions known to favor C6 substitution and be prepared to screen other conditions if the desired regioselectivity is not achieved. N-protection can alter the electronic properties of the ring and may be a useful strategy to explore alternative regioselectivities.

ReactionReagentsTypical PositionPotential Issues & Troubleshooting
Nitration Conc. HNO₃ / Conc. H₂SO₄C6 [9][10]Low yield due to N-protonation. Maintain low temp (0-5 °C). Formation of dinitro byproducts. Use stoichiometric nitrating agent.
Bromination Br₂ in Acetic Acid or NBSC5 or C6 (Predicted)[11]Mixture of isomers. Screen solvents (e.g., AcOH, CCl₄, DMF). N-protection may alter selectivity.
Vilsmeier-Haack POCl₃ / DMFC5 or C7 (Predicted)Low reactivity. Indazole is less electron-rich than indole. May require N-protection and harsher conditions.
Friedel-Crafts Acylation Acyl Halide / Lewis AcidC5 or C7 (Predicted)Low reactivity. N-coordination to Lewis acid deactivates the ring. Use of N-protected indazole is strongly recommended.

This protocol is for the selective synthesis of the 6-nitro isomer.

  • Materials and Reagents:

    • 3-Methyl-1H-indazole

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice, Deionized Water

    • Sodium Hydroxide (NaOH) solution for neutralization

  • Step-by-Step Procedure:

    • In a fume hood, charge a three-neck round-bottom flask with concentrated sulfuric acid.

    • Cool the sulfuric acid to 0 °C using an ice-salt bath with vigorous stirring.

    • Slowly and portion-wise, add 3-methyl-1H-indazole (1.0 equiv), ensuring the temperature is maintained between 0-5 °C.

    • Once the addition is complete, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 equiv) to a separate flask containing a small amount of cold concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the indazole solution, maintaining the temperature strictly between 0-5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate should form.

    • Neutralize the slurry carefully with a cold aqueous NaOH solution to pH 7-8.

    • Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield crude 3-methyl-6-nitro-1H-indazole.

    • The product can be further purified by recrystallization from ethanol if necessary.

Mechanistic Insights: Understanding Regioselectivity

The regioselectivity of substitution reactions on 3-methyl-1H-indazole is governed by a complex interplay of electronic effects, steric hindrance, and reaction kinetics versus thermodynamics.

The choice of base and solvent dictates the nature of the indazolide anion, leading to different regiochemical outcomes.

N_Alkylation_Mechanism cluster_N1 N1-Alkylation Pathway (e.g., NaH/THF) cluster_N2 N2-Alkylation Pathway (e.g., Mitsunobu) N1_Start 3-Methyl-1H-Indazole + NaH N1_Intermediate Sodium Indazolide (Na+ coordinated at N2) N1_Start->N1_Intermediate Deprotonation N1_Product N1-Alkylated Product (Thermodynamically favored) N1_Intermediate->N1_Product Attack by R-X (Steric hindrance at N2) N2_Start 3-Methyl-1H-Indazole + PPh3/DIAD N2_Intermediate Activated Complex N2_Start->N2_Intermediate Activation N2_Product N2-Alkylated Product (Kinetically favored) N2_Intermediate->N2_Product Attack by R-OH (N2 more nucleophilic)

Caption: Competing pathways for N1 and N2 alkylation.

The directing effect of the fused pyrazole ring can be rationalized by examining the stability of the Wheland intermediate (arenium ion) formed upon electrophilic attack at different positions. Attack at C6 allows for resonance stabilization that is not possible for attack at other positions.

EAS_Mechanism cluster_C6 Attack at C6 (Favored) cluster_C5 Attack at C5 (Less Favored) Indazole 3-Methyl-1H-Indazole C6_Intermediate Arenium Ion Intermediate (Charge delocalized) Indazole->C6_Intermediate + E+ C5_Intermediate Arenium Ion Intermediate (Less stable) Indazole->C5_Intermediate + E+ Electrophile E+ C6_Product 6-Substituted Product C6_Intermediate->C6_Product -H+

Caption: Simplified representation of EAS on the indazole ring.

By understanding these principles and utilizing the provided protocols, researchers can more effectively control the regioselectivity of substitution reactions on the 3-methyl-1H-indazole scaffold, accelerating the synthesis of novel compounds for drug discovery and development.

References

  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. [Link]

  • Liskon Biological. (2025). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. [Link]

  • Fadili, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6563-6571. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 700–703. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • International Journal of Scientific Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Ben-Yahia, A., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(36), 7075-7081. [Link]

Sources

Optimization

Technical Support Center: Indazole Reaction-Solvent &amp; Base Effects

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with the indazole scaffold. This guide is designed to provide in-depth, practical solutions to common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with the indazole scaffold. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and functionalization of indazoles, with a specific focus on the critical role of solvent and base selection in determining reaction outcomes.

I. Troubleshooting Guide: Navigating Common Indazole Reactions

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and offering actionable solutions.

Issue 1: Poor Regioselectivity in N-Alkylation - "I'm getting a mixture of N1 and N2 alkylated products and the separation is difficult."

A1: Cause & Resolution

This is the most frequent challenge in indazole chemistry. The regiochemical outcome of N-alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of base and solvent.[1][2] The indazole anion, formed after deprotonation, has two nucleophilic centers: N1 and N2. The resulting 1H-indazole and 2H-indazole tautomers differ in stability, with the 1H-tautomer generally being more thermodynamically stable.[3][4]

  • Kinetic vs. Thermodynamic Control:

    • N2-Alkylation (Kinetic Product): The N2 position is often more sterically accessible and the corresponding anion may be more readily formed, leading to the kinetic product. Reactions under milder conditions (e.g., weaker bases, lower temperatures) may favor the N2 isomer.

    • N1-Alkylation (Thermodynamic Product): The N1-substituted indazole is typically the more thermodynamically stable isomer.[1] Conditions that allow for equilibration, such as higher temperatures or the use of specific solvent/base combinations, can favor the N1 product.[1]

Troubleshooting Steps:

  • Base Selection is Critical:

    • For High N1 Selectivity: Strong, non-nucleophilic bases in non-polar to moderately polar aprotic solvents are often effective. Sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for achieving excellent N1 regioselectivity (>99:1 in some cases).[1] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[3]

    • For N2 Selectivity: Under certain acidic conditions, selective N2 alkylation can be achieved. For example, using alkyl 2,2,2-trichloroacetimidates under acidic conditions has been shown to be highly selective for the N2 position.[5] Mitsunobu conditions can also favor the N2 isomer.[1]

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These often give mixtures of N1 and N2 isomers.[1][3] The ratio can be solvent-dependent. For instance, with potassium carbonate, switching from DMF to THF may completely inhibit the reaction.[1]

  • Solvent Polarity and Coordinating Ability Matters:

    • Polar Aprotic Solvents (DMF, DMSO): These solvents can solvate the cation of the base, leading to a more "naked" and reactive indazole anion. This can sometimes lead to lower selectivity, producing mixtures of N1 and N2 products.[1][3] However, in some systems, DMF can facilitate equilibration towards the more stable N1 isomer.[1]

    • Less Polar/Coordinating Solvents (THF, Dioxane): In combination with bases like NaH, these solvents can promote the formation of tight ion pairs, which favors N1 alkylation.[1][3] Interestingly, in some cases, dioxane has been shown to give significantly higher yields of the N1 product compared to other solvents like DMF or toluene when using Cs₂CO₃ at elevated temperatures.[3][6]

Summary Table: Solvent & Base Effects on Indazole N-Alkylation

BaseSolventTypical OutcomeRationale
NaH THFHigh N1 Selectivity Formation of a tight ion pair with Na⁺ coordinating to N2, sterically directing alkylation to N1.[1][3]
K₂CO₃ / Cs₂CO₃ DMF / DMSOMixture of N1/N2 Weaker bases and polar solvents can lead to less defined ion pairing, resulting in competitive alkylation.[1][3]
Cs₂CO₃ Dioxane (90°C)High N1 Selectivity Increased solubility and reactivity of the base at higher temperatures can drive the reaction to the thermodynamic product.[3][6]
Mitsunobu (DEAD/PPh₃) THFFavors N2 The reaction mechanism proceeds through a different pathway that favors the kinetically accessible N2 position.[1]
Acidic Conditions DioxaneHigh N2 Selectivity Protonation of the alkylating agent can facilitate nucleophilic attack from the N2 position of the more stable 1H-indazole tautomer.[5]
Issue 2: Low or No Yield in N-Alkylation - "My starting material is not being consumed, or I'm getting a very low yield of the desired product."

A2: Cause & Resolution

Low conversion can stem from several factors, including inappropriate base strength, poor solubility of reagents, or steric hindrance.

Troubleshooting Steps:

  • Re-evaluate Your Base:

    • The pKa of the indazole N-H is approximately 13.86.[4][7] Your base should have a conjugate acid with a significantly higher pKa to ensure complete deprotonation.

    • Weak bases like potassium carbonate (K₂CO₃) may not be strong enough in certain solvents (like THF) to deprotonate the indazole effectively, leading to no reaction.[1] In such cases, switching to a stronger base like NaH or using a more polar solvent like DMF to increase the base's effectiveness is recommended.[1]

  • Check Reagent Solubility:

    • Ensure that your base and indazole are sufficiently soluble in the chosen solvent at the reaction temperature. For example, Cs₂CO₃ has low solubility in dioxane at room temperature, which might explain why no reaction is observed under these conditions. However, at 90°C, its solubility increases, leading to excellent yields.[3][6]

  • Consider Steric and Electronic Effects:

    • Substituents on the indazole ring can significantly impact reactivity. Bulky substituents at the C7 position can sterically hinder access to the N1 position, potentially lowering the yield or preventing the reaction altogether.[8]

    • Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can increase the acidity of the N-H proton and have been shown to favor N2 alkylation.[1]

  • Increase Temperature:

    • If you are using a weaker base or observing low conversion, gently increasing the temperature can often drive the reaction to completion. For example, reactions with NaH in THF can benefit from warming from room temperature to 50°C to achieve full conversion.[1]

Issue 3: Unexpected Side Products in Indazole Synthesis - "I'm trying to synthesize the indazole core and getting unexpected byproducts."

A3: Cause & Resolution

The synthesis of the indazole ring itself can be prone to side reactions depending on the chosen route.[9][10]

Common Side Reactions and Solutions:

  • Formation of Dimers and Hydrazones: In methods starting from o-hydroxy or o-amino benzaldehydes/ketones and hydrazine, side reactions like the formation of hydrazones or dimers can occur.[10][11]

    • Solution: Careful control of reaction stoichiometry and temperature is crucial. Using an acidic medium can help promote the desired cyclization.[10]

  • Byproducts from Diazotization: When synthesizing indazoles from o-toluidine via diazotization, various byproducts can arise from incomplete reaction or side reactions of the diazonium salt intermediate.[11]

    • Solution: Maintain low temperatures during the diazotization step and ensure efficient cyclization to minimize the lifetime of the reactive diazonium intermediate.

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my indazole reaction?

A1: The choice of solvent is intrinsically linked to your choice of base and desired outcome.

  • For N1-Alkylation: Start with THF in combination with NaH.[1] If solubility is an issue, consider dioxane at elevated temperatures with Cs₂CO₃.[3][6]

  • For N2-Alkylation: Consider Mitsunobu conditions in THF or acidic conditions in a solvent like dioxane.[1][5]

  • For C-H Functionalization/Arylation: Polar aprotic solvents like DMF or DMSO are common. However, greener methods using water as a solvent have also been developed for C3-arylation.[12]

Q2: What is the role of the cation (e.g., Na⁺, K⁺, Cs⁺) in controlling regioselectivity?

A2: The cation plays a crucial role, particularly in N-alkylation. It can form an ion pair with the indazolide anion. The nature of this ion pair (tight vs. solvent-separated) influences reactivity.

  • Smaller Cations (Na⁺): Tend to form tighter ion pairs, especially in less polar solvents like THF. This can lead to chelation or coordination with the N2 atom, sterically blocking it and directing the electrophile to the N1 position.[3]

  • Larger Cations (Cs⁺): Form looser ion pairs, which can sometimes lead to lower selectivity. However, cesium carbonate is often used because of its higher basicity and solubility in organic solvents compared to K₂CO₃ or Na₂CO₃, which can lead to higher yields.[3] DFT calculations suggest that cesium ions can participate in chelation mechanisms that favor N1-substitution when a coordinating group is present at the C3 position.[3]

Q3: Can I functionalize the C3 position of the indazole ring?

A3: Yes, the C3 position is a common site for functionalization. Halogenation (iodination or bromination) at the C3 position is a key first step, often achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under basic conditions.[13] These C3-halogenated indazoles are versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki, Negishi) to introduce aryl or other groups.[12][13]

Q4: How can I reliably distinguish between N1 and N2 isomers?

A4: The most definitive method is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC). For an N1-substituted indazole, you will observe a correlation between the protons of the alkyl group attached to the nitrogen and the C7a carbon of the indazole ring. For an N2-substituted indazole, a correlation would be expected between the alkyl protons and the C3 carbon.[1]

III. Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Highly N1-Selective Alkylation

This protocol is based on the widely successful NaH/THF system.[1]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature or warm to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Diagram: Decision Workflow for Indazole N-Alkylation

This diagram outlines the key decision points for selecting the appropriate solvent and base to achieve the desired N1 or N2 alkylation.

Indazole_Alkylation_Workflow start Goal: N-Alkylation of Indazole selectivity Desired Regioisomer? start->selectivity n1_path N1 Isomer (Thermodynamic) selectivity->n1_path N1 n2_path N2 Isomer (Kinetic) selectivity->n2_path N2 n1_base Choose Base: Strong, Non-nucleophilic n1_path->n1_base n2_conditions Choose Conditions n2_path->n2_conditions n1_base_ex e.g., Sodium Hydride (NaH) n1_base->n1_base_ex n1_solvent Choose Solvent: Less Polar, Aprotic n1_base_ex->n1_solvent n1_solvent_ex e.g., THF, Dioxane n1_solvent->n1_solvent_ex n1_result Result: High N1 Selectivity n1_solvent_ex->n1_result n2_mitsunobu Mitsunobu Reaction (DEAD, PPh3) n2_conditions->n2_mitsunobu n2_acidic Acidic Conditions (e.g., with Trichloroacetimidates) n2_conditions->n2_acidic n2_result Result: Favors N2 Isomer n2_mitsunobu->n2_result n2_acidic->n2_result

Caption: Workflow for solvent/base selection in N-alkylation.

Diagram: Mechanistic Rationale for N1 vs. N2 Selectivity

This diagram illustrates the competing pathways and the key intermediates that dictate the regiochemical outcome.

Indazole_Mechanism cluster_0 Deprotonation cluster_1 Alkylation Pathways cluster_2 Controlling Factors Indazole 1H-Indazole Anion Indazolide Anion Indazole->Anion + B- Base Base (B-) N1_Product N1-Alkylated Indazole (Thermodynamically Favored) Anion->N1_Product Attack from N1 N2_Product N2-Alkylated Indazole (Kinetically Favored) Anion->N2_Product Attack from N2 Factor_N1 N1 Control: - Strong Base (NaH) - Less Polar Solvent (THF) - Cation Coordination at N2 - Higher Temperature N1_Product->Factor_N1 Factor_N2 N2 Control: - Weaker Base (K2CO3) - Polar Solvent (DMF) - Lower Temperature - Mitsunobu Conditions N2_Product->Factor_N2 Electrophile1 R-X Electrophile2 R-X

Caption: Competing N1 and N2 alkylation pathways.

IV. References

  • Alam, M. S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2088–2101. [Link]

  • Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Li, Y., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4252. [Link]

  • Sravanthi, G., & Kumar, C. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9, 1-19. [Link]

  • Reddy, T. S., & Rao, V. L. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal for Scientific Research & Development, 10(2), 2455-2631. [Link]

  • Singh, R., & Kaur, H. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 7654-7659. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-151. [Link]

  • Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Chandramouli, C., et al. (2014). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Alam, M. S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. [Link]

  • Various Authors. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Alami, M., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 24(18), 3299. [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Degradation of 3-methyl-1H-indazole During Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for scientists and researchers working with indazole derivatives. My name is Dr.

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for scientists and researchers working with indazole derivatives. My name is Dr. Evelyn Reed, and today we will address a critical challenge frequently encountered in the synthesis of novel therapeutics: the instability of the 3-methyl-1H-indazole core. This guide is structured to move from foundational knowledge to proactive, field-proven strategies, providing you not just with protocols, but with the chemical rationale behind them. Our goal is to empower you to anticipate and mitigate degradation, ensuring the integrity of your experiments and the quality of your results.

Section 1: Understanding the Inherent Instabilities of the Indazole Core

This section addresses the fundamental chemical properties of 3-methyl-1H-indazole that contribute to its degradation.

Q1: What are the primary degradation pathways I should be aware of when working with 3-methyl-1H-indazole?

A1: The indazole scaffold, while a valuable pharmacophore, is susceptible to several degradation pathways based on its chemical structure.[1][2] Key vulnerabilities include:

  • Oxidative Degradation: The pyrazole portion of the indazole ring is electron-rich and can be prone to oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts.[1] This is often observed as a gradual darkening or browning of the reaction mixture.

  • Hydrolytic Degradation: The indazole ring can undergo hydrolysis under harsh acidic or basic conditions.[1][2] The stability is highly pH-dependent, and extreme conditions can lead to cleavage of the heterocyclic ring.

  • Photodegradation: A well-documented pathway for indazoles is a photochemical rearrangement to form benzimidazoles, particularly upon exposure to UV light.[2] This occurs from an excited state of the 2H-tautomer.

  • Thermal Degradation: Like many heterocyclic compounds, 3-methyl-1H-indazole can decompose at elevated temperatures. Reactions requiring high heat for extended periods should be carefully monitored.[1][2]

Q2: How does tautomerism affect the stability and reactivity of 3-methyl-1H-indazole?

A2: Indazole exists in tautomeric forms, primarily the 1H- and 2H-isomers. For 3-methyl-1H-indazole, the 1H-tautomer is energetically more stable and thus predominates.[3][4][5] However, the reaction conditions can influence the tautomeric equilibrium. This is critically important for two reasons:

  • Reactivity: The lone pair on the N-2 nitrogen is often considered more kinetically accessible for reactions like protection.[6]

  • Stability: As mentioned, the 2H-tautomer is the species implicated in photochemical rearrangement to benzimidazole.[2] Conditions that might transiently favor the 2H-tautomer could inadvertently open this degradation pathway.

Section 2: Troubleshooting Common Reaction Issues

This section provides direct answers to common problems observed during experiments, linking them to the underlying degradation mechanisms.

Q3: My reaction involving 3-methyl-1H-indazole is turning dark brown, and TLC analysis shows multiple new spots. What's happening?

A3: A dark brown coloration is a classic indicator of decomposition, most likely through oxidation or thermal stress.[7] The formation of multiple spots on a TLC plate suggests a complex mixture of degradation products.

Troubleshooting Steps:

  • Inert Atmosphere: Immediately ensure your reaction is running under a robust inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[7]

  • Temperature Control: Verify the internal reaction temperature. Localized overheating can accelerate thermal degradation.

  • Reagent Purity: Check the purity of your starting material and reagents. Trace metal impurities can catalyze oxidative processes.

  • Analytical Insight: Use LC-MS to analyze an aliquot of the reaction mixture. This can help identify the masses of the byproducts, providing clues to the degradation pathway (e.g., an M+16 peak might suggest N-oxide formation).

Q4: I'm attempting a reaction with a strong base (e.g., NaH, LDA) and observing a ring-opened byproduct, possibly an o-aminobenzonitrile derivative. Why does this occur and how can I prevent it?

A4: This is a known instability pathway for N-1 substituted indazoles. Deprotonation at the C-3 position creates a 3-anionized indazole, which can undergo rapid ring-opening to form a more stable o-aminobenzonitrile species.[8] Using a strong, non-nucleophilic base to deprotonate the N-1 position first is standard practice, but subsequent reactions that might generate a C-3 anion are risky.

Preventative Strategy: The most robust solution is to protect the indazole nitrogen. Specifically, protecting at the N-2 position stabilizes the ring and directs lithiation to the C-3 position without subsequent ring-opening.[8][9] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for this purpose as it is a superb directing group for lithiation.[8][9]

Section 3: Proactive Strategies for Preventing Degradation

This section focuses on preventative measures, including nitrogen protection and optimal reaction design.

Q5: When should I use a protecting group on the indazole nitrogen, and how do I choose the right one?

A5: Nitrogen protection is recommended whenever your reaction involves:

  • Strong bases or organometallic reagents.

  • Elevated temperatures for prolonged periods.

  • Conditions that could lead to unwanted N-alkylation or N-acylation side reactions.

The choice of protecting group depends on the subsequent reaction conditions and the desired regioselectivity (N-1 vs. N-2). Using a strong base like NaH often leads to a mixture of N-1 and N-2 protected isomers because it generates a delocalized indazolate anion.[6][8] Regioselectivity can be achieved by carefully selecting the protection conditions.

Protecting Group Reagents & Conditions Selectivity Deprotection Key Advantages & References
SEM (2-(trimethylsilyl)ethoxymethyl)SEM-Cl, K₂CO₃, MeCN, 80 °CN-2 (Kinetic)TBAF or aq. HClExcellent for directing C-3 lithiation.[8][9]
THP (Tetrahydropyran)DHP, PPTS (mild acid), DCM, rtN-2 (Kinetic, short time)aq. HClMild conditions for protection and deprotection.[6]
THP (Tetrahydropyran)DHP, p-TSA (strong acid), DCM, rtN-1 (Thermodynamic, long time)aq. HClAllows access to the thermodynamically stable N-1 isomer.[6]
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, MeCNMixture, often N-1 favoredTFA or HClCommon, but can be labile to base.[6]

Q6: How can I design my experiment to minimize degradation from the start?

A6: A well-designed experiment is the best defense against degradation. The following workflow provides a logical approach to selecting reaction parameters.

G cluster_0 Experimental Design Workflow for Indazole Stability A Assess Reagent Compatibility (Strong Base/Acid/Oxidant?) B Yes: High Risk A->B If Yes C No: Low Risk A->C If No D Select N-Protecting Group (See Table) B->D E Proceed with Caution (Monitor Closely) C->E F Choose Mildest Possible Conditions - Lowest effective temperature - Weaker, non-nucleophilic base - Degassed solvents D->F E->F G Run Reaction Under Inert Atmosphere (Ar/N₂) & Protect from Light F->G H Monitor Reaction Progress (TLC, LC-MS) G->H I Execute Reaction H->I

Caption: Workflow for designing stable indazole reactions.

Section 4: Key Experimental Protocols

This section provides actionable, step-by-step procedures for common tasks related to ensuring the stability of 3-methyl-1H-indazole.

Protocol 1: Regioselective N-2 Protection with SEM-Cl

This protocol is adapted from methodologies that achieve regioselective protection at the N-2 position, which is ideal for subsequent C-3 functionalization.[8][9]

Materials:

  • 3-methyl-1H-indazole

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3-methyl-1H-indazole (1.0 eq).

  • Add anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Add SEM-Cl (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-2-(2-(trimethylsilyl)ethoxymethyl)-2H-indazole.

Protocol 2: Standard Forced Degradation Study

This protocol outlines a typical stress testing experiment to proactively identify potential degradation products, which is essential for developing stability-indicating analytical methods.[1][2][10]

Materials:

  • 3-methyl-1H-indazole

  • Methanol (HPLC grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 3-methyl-1H-indazole in methanol.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ (diluted from 30% stock). Keep at room temperature.

    • Thermal: Heat 1 mL of stock solution at 60 °C.

    • Photolytic: Expose 1 mL of stock solution in a quartz cuvette to a calibrated UV light source. Wrap a control sample in foil.

  • Time Points: Take aliquots from each vial at regular intervals (e.g., 2, 8, 24 hours).

  • Analysis:

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by a suitable reverse-phase HPLC method (e.g., C18 column, water/acetonitrile gradient with 0.1% formic acid).[10]

    • Compare the chromatograms of the stressed samples to the control to identify and quantify degradation peaks.

Section 5: Frequently Asked Questions (FAQs)

Q7: How should I properly store solid 3-methyl-1H-indazole? A7: Store the compound in a tightly sealed, light-resistant container (e.g., an amber glass vial). For long-term storage, keep it in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere to prevent oxidation and hydrolysis.[1][7]

Q8: Are there specific reagents known to be highly incompatible with the indazole ring? A8: Yes. Avoid strong oxidizing agents, strong acids, and strong bases unless their reactivity is specifically desired and controlled.[1] Reagents that can generate highly electrophilic species may also lead to non-selective reactions on the electron-rich ring system.

Q9: Does the methyl group at the C-3 position affect the molecule's stability compared to unsubstituted indazole? A9: The C-3 methyl group is an electron-donating group. While its effect is modest, it can slightly increase the electron density of the pyrazole ring, potentially making it more susceptible to certain electrophilic attacks or oxidation compared to the unsubstituted parent indazole. However, it also sterically hinders direct functionalization at the C-3 position, which often requires activation via N-2 directed metallation.[11]

References

  • Zhu, J., & Luo, Z. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. [Link]

  • Abboud, J. L. M., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(42), 10606-10610. Available from ResearchGate. [Link]

  • Pasha, M., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Luo, Z., & Zhu, J. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]

  • Cheung, H., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5723-5726. [Link]

  • Wikipedia. (n.d.). Indazole. Wikipedia. [Link]

  • Kim, H. J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2345-2354. [Link]

  • Shaikh, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(9), 1626-1655. [Link]

  • AHH Chemical. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Knowledge Base. [Link]

  • Wang, Y., et al. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic Chemistry Frontiers, 10(20), 5035-5041. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. . [Link]

  • Counceller, C. M., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(8), 4937-4945. [Link]

  • Hegazy, M. A., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Journal of the Chilean Chemical Society, 57(4), 1425-1431. [Link]

  • Huisgen, R., & Nakaten, H. (1954). Indazole. Organic Syntheses, 34, 51. [Link]

  • Bouchet, M., et al. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters, 46(36), 6079-6082. [Link]

Sources

Optimization

method refinement for consistent 3-methyl-1H-indazole synthesis

Welcome to the technical support center for the synthesis of 3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your synthetic methodologies for consistent and high-yield production of this important heterocyclic scaffold. We will explore common synthetic routes, address specific experimental challenges, and offer robust troubleshooting strategies to streamline your workflow.

Introduction to 3-Methyl-1H-Indazole Synthesis

3-Methyl-1H-indazole is a crucial building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its synthesis, while achievable through several pathways, can present challenges related to yield, purity, and regioselectivity. This guide focuses on the most prevalent and practical methods, providing a framework for logical troubleshooting and optimization.

The two most common strategies for constructing the 3-methyl-1H-indazole core are:

  • Cyclization of 2'-Aminoacetophenone Derivatives: This is a widely used and versatile approach that involves the formation of a hydrazone or oxime from 2'-aminoacetophenone, followed by an intramolecular cyclization.[3]

  • Diazotization and Cyclization of o-Toluidine Derivatives: This classical method involves the diazotization of an o-toluidine precursor, which then undergoes an intramolecular cyclization.[4]

Below, we delve into the specifics of these methods and address common issues you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting

Synthesis from 2'-Aminoacetophenone

Question 1: I am getting a low yield in my synthesis of 3-methyl-1H-indazole from 2'-aminoacetophenone. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can often be attributed to several factors throughout the reaction sequence. Let's break down the common pitfalls and their solutions.

  • Incomplete Diazotization: The initial step of converting the amino group of 2'-aminoacetophenone into a diazonium salt is critical.

    • Causality: Insufficient cooling (ideally 0-5 °C) can lead to the decomposition of the unstable diazonium salt. The rate of addition of the nitrosating agent (e.g., sodium nitrite) is also crucial; a slow, controlled addition is necessary to prevent localized overheating and side reactions.[5][6][7]

    • Troubleshooting:

      • Ensure your reaction vessel is adequately submerged in an ice-salt bath to maintain a consistent low temperature.

      • Add the sodium nitrite solution dropwise with vigorous stirring.

      • Use freshly prepared sodium nitrite solution.

  • Inefficient Reductive Cyclization: The subsequent cyclization step, often employing a reducing agent like stannous chloride (SnCl₂), is where significant yield loss can occur.

    • Causality: An insufficient amount of the reducing agent will lead to incomplete conversion. The pH of the reaction mixture during workup is also critical for the precipitation of the product.[5][6]

    • Troubleshooting:

      • Use a sufficient excess of SnCl₂. A common protocol suggests dissolving SnCl₂·H₂O in concentrated hydrochloric acid before slow addition to the cooled diazonium salt solution.[5][7]

      • After the reaction is complete, carefully adjust the pH of the filtrate to weakly alkaline (pH ~8) to ensure complete precipitation of the 3-methyl-1H-indazole.[5][6]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Causality: The presence of impurities in the starting material or reagents can lead to unwanted side reactions. Overly aggressive reaction conditions (e.g., high temperatures) can also promote decomposition and byproduct formation.

    • Troubleshooting:

      • Use high-purity 2'-aminoacetophenone.

      • Maintain strict temperature control throughout the reaction.

Question 2: My final product is a different color than expected and shows impurities on TLC/LC-MS. What are the likely impurities and how can I purify my 3-methyl-1H-indazole?

Answer: Off-color products and the presence of impurities are common issues. The nature of the impurity often points to the specific step in the synthesis that requires optimization.

  • Common Impurities:

    • Unreacted 2'-aminoacetophenone: This can occur if the diazotization was incomplete.

    • Polymeric materials: These can form from the decomposition of the diazonium salt, especially at elevated temperatures.

    • Oxidized byproducts: Exposure to air for prolonged periods, especially during workup, can lead to the formation of colored impurities.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid 3-methyl-1H-indazole. A suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) should be chosen to maximize the recovery of the pure product while leaving impurities in the mother liquor.[8]

    • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution with a non-polar solvent (e.g., heptane or hexanes) and a more polar solvent (e.g., ethyl acetate or acetone) is typically effective.[9]

Workflow for Synthesis via 2'-Aminoacetophenone

Caption: Workflow for 3-methyl-1H-indazole synthesis from 2'-aminoacetophenone.

Regioselectivity in N-Alkylation

Question 3: I am trying to perform an N-alkylation on 3-methyl-1H-indazole and I am getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?

Answer: The N-alkylation of indazoles is a well-known challenge due to the presence of two nucleophilic nitrogen atoms, leading to the formation of N1 and N2 regioisomers.[10][11][12] The outcome of the reaction is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring.

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Product (N2-alkylation): The N2 position is generally considered to be the kinetically favored site of attack for many electrophiles.[11] Reactions performed under milder conditions and with less sterically hindered electrophiles may favor the N2 isomer.

    • Thermodynamic Product (N1-alkylation): The N1-substituted indazole is typically the more thermodynamically stable isomer.[10][11] Employing conditions that allow for equilibration, such as higher temperatures or the use of specific base/solvent combinations, can favor the formation of the N1 product.[10]

  • Strategies for Selective N1-Alkylation:

    • Base and Solvent Choice: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity.[10]

    • Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, leading to preferential N2-alkylation. Conversely, substituents at the C3 position can influence the electronic properties and steric environment, which can be leveraged to favor N1 substitution.[10]

  • Strategies for Selective N2-Alkylation:

    • Mitsunobu Conditions: The Mitsunobu reaction often shows a preference for the formation of the N2-alkylated product.[10]

    • Substituent Effects: Electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, have been observed to direct alkylation to the N2 position with high selectivity.[10]

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 3-Methyl-1H-Indazole Check_TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->Check_TLC Unreacted_SM Significant Unreacted Starting Material? Check_TLC->Unreacted_SM Incomplete_Reaction Incomplete Reaction Unreacted_SM->Incomplete_Reaction Yes Multiple_Spots Multiple Byproducts Observed? Unreacted_SM->Multiple_Spots No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Check_Reagents Check Reagent Stoichiometry & Purity Incomplete_Reaction->Check_Reagents Success Consistent High Yield Achieved Increase_Time_Temp->Success Check_Reagents->Success Side_Reactions Side Reactions Occurring Multiple_Spots->Side_Reactions Yes Purification_Issue Product Lost During Workup/Purification? Multiple_Spots->Purification_Issue No Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Control_Addition Ensure Slow, Controlled Reagent Addition Side_Reactions->Control_Addition Purify_SM Use Higher Purity Starting Materials Side_Reactions->Purify_SM Lower_Temp->Success Control_Addition->Success Purify_SM->Success Optimize_Workup Optimize pH Adjustment During Workup Purification_Issue->Optimize_Workup Yes Optimize_Purification Optimize Recrystallization Solvent or Chromatography Conditions Purification_Issue->Optimize_Purification Yes Optimize_Workup->Success Optimize_Purification->Success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-Methyl-1H-Indazole for the Research Scientist

Introduction 3-Methyl-1H-indazole is a heterocyclic aromatic compound of significant interest within the fields of medicinal chemistry and materials science. As a privileged scaffold, its core structure is a key building...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1H-indazole is a heterocyclic aromatic compound of significant interest within the fields of medicinal chemistry and materials science. As a privileged scaffold, its core structure is a key building block in the synthesis of a wide array of compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-depressant properties.[1][2] The strategic importance of this molecule necessitates robust, efficient, and scalable synthetic routes.

This guide provides a comparative analysis of the primary synthetic methodologies for preparing 3-methyl-1H-indazole. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to assist researchers in selecting the optimal pathway for their specific application.

Key Synthetic Strategies: A Comparative Overview

Two principal and well-documented routes dominate the synthesis of 3-methyl-1H-indazole, both commencing from the readily available precursor, 2-aminoacetophenone. These methods, while starting from the same material, employ fundamentally different chemical transformations to achieve the target indazole ring system.

  • Classical Diazotization and Reductive Cyclization: A traditional, high-yield method involving the formation of a diazonium salt intermediate, which is subsequently reduced and cyclized.

  • Metal-Free Intramolecular Amination via Oxime Formation: A more modern approach that avoids the use of heavy metals by proceeding through an oxime intermediate, which is activated for intramolecular cyclization.

Beyond these core methods, other strategies based on classical named reactions and modern catalytic systems offer alternative, albeit less common, pathways.

Route 1: Classical Synthesis via Diazotization of 2-Aminoacetophenone

This is arguably the most established and widely reported method for the gram-scale synthesis of 3-methyl-1H-indazole. The strategy relies on the diazotization of the primary aromatic amine of 2-aminoacetophenone, followed by a reductive cyclization step to form the pyrazole ring.

Diazotization_Route A 2-Aminoacetophenone B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-10 °C   C 3-Methyl-1H-indazole B->C  SnCl₂·H₂O  (Reductive Cyclization)  

Caption: Pathway for the diazotization and reductive cyclization route.

Mechanistic Insights

The reaction begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid. The primary amine of 2-aminoacetophenone attacks the nitrosonium ion (NO⁺) to form a diazonium salt. This intermediate is highly unstable and is not isolated. The critical step is the subsequent addition of a reducing agent, stannous chloride (SnCl₂), which facilitates the intramolecular cyclization to form the stable indazole ring system.

The choice of a low temperature (0-10°C) is paramount.[3][4] Diazonium salts are notoriously unstable at elevated temperatures and can decompose violently or lead to a host of unwanted side products, drastically reducing the yield and purity of the final product.

Advantages:

  • High Yield and Purity: This method consistently delivers high yields, often around 90%, with excellent purity (≥99.5%) after a simple workup.[2][3]

  • Cost-Effective: The starting materials and reagents (sodium nitrite, hydrochloric acid, stannous chloride) are inexpensive and readily available.

  • Well-Established: The procedure is robust and has been thoroughly documented in the literature, making it highly reproducible.

Disadvantages:

  • Use of Tin Salts: The use of stannous chloride introduces a heavy metal, which may require additional purification steps to remove from the final product, a critical consideration for pharmaceutical applications.

  • Exothermic and Hazardous: Diazotization reactions are exothermic and require careful temperature control. The diazonium intermediate is potentially explosive if allowed to warm or concentrate.

  • Acidic Conditions: The strongly acidic conditions may not be suitable for substrates with acid-labile functional groups.

Route 2: Metal-Free Synthesis via Oxime Formation and Cyclization

This modern alternative circumvents the use of metal-based reducing agents and offers milder reaction conditions. The strategy involves converting the ketone moiety of 2-aminoacetophenone into an oxime, which is then activated to undergo an intramolecular electrophilic amination.[5][6]

Oxime_Route cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization A 2-Aminoacetophenone B (E)-1-(2-Aminophenyl)ethan-1-one oxime A->B  NH₂OH·HCl  Base   C (E)-1-(2-Aminophenyl)ethan-1-one oxime D 3-Methyl-1H-indazole C->D  MsCl, Et₃N  (Activation & Cyclization)  

Caption: Two-step, one-pot synthesis via an oxime intermediate.

Mechanistic Insights

The synthesis first proceeds through the condensation of 2-aminoacetophenone with hydroxylamine to form the corresponding oxime.[5] In the second step, an activating agent, typically methanesulfonyl chloride (MsCl), is introduced. MsCl reacts with the hydroxyl group of the oxime, converting it into a good leaving group (mesylate). This activation facilitates a nucleophilic attack from the nearby primary aromatic amine, leading to an intramolecular cyclization and subsequent elimination to yield the 3-methyl-1H-indazole ring.[5][6]

This method is highly valued for its mild conditions and avoidance of harsh reagents, making it particularly suitable for complex molecule synthesis where functional group tolerance is key.

Advantages:

  • Metal-Free: Crucial for pharmaceutical synthesis where metal contamination must be strictly controlled.[5]

  • Mild Reaction Conditions: The reaction is typically performed at temperatures from 0°C to room temperature, preserving sensitive functional groups.[5]

  • Scalability: The procedure has been demonstrated to be effective on a gram scale.[5]

  • Broad Substrate Scope: The reaction is tolerant of a wide variety of substituents on the aromatic ring.[5]

Disadvantages:

  • Potentially Lower Yield: While often providing good to excellent yields, they may not be as consistently high as the 90%+ reported for the diazotization route.

  • Two-Step, One-Pot Complexity: While often performed in one pot, the sequential addition of reagents adds a layer of complexity compared to the classical approach.

  • Use of Mesyl Chloride: Mesyl chloride is corrosive and lachrymatory, requiring careful handling.

Data Presentation: A Comparative Overview

ParameterRoute 1: Diazotization & Reductive CyclizationRoute 2: Metal-Free via Oxime Formation
Starting Material 2-Aminoacetophenone2-Aminoacetophenone
Key Reagents NaNO₂, HCl, SnCl₂·H₂ONH₂OH·HCl, Base (e.g., Triethylamine), MsCl
Typical Yield ~90%[2][3][4]Good to Excellent[5]
Purity High (≥99.5%) after precipitation[2][3]Generally requires chromatographic purification
Reaction Conditions Low Temperature (0-10°C), Strong AcidMild (0°C to Room Temperature)
Key Advantages High yield, cost-effective, robustMetal-free, mild conditions, scalable, broad scope[5]
Key Disadvantages Use of tin salts, hazardous intermediateMulti-step procedure, use of corrosive MsCl

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1H-indazole via Diazotization

This protocol is adapted from a procedure described in patent literature.[2][3][4]

Safety Precaution: This synthesis involves hazardous materials and potentially unstable intermediates. It must be performed by trained personnel in a well-ventilated chemical fume hood, utilizing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials:

  • 2-Aminoacetophenone (81 g, 0.6 mol)

  • Hydrochloric Acid (37%, 600 mL)

  • Sodium Nitrite (NaNO₂), (80 g, 1.16 mol)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O), (200 g, 0.88 mol)

  • Deionized Water

  • Ice

Procedure:

  • Initial Setup: In a large reaction vessel equipped with a mechanical stirrer and a thermometer, add 2-aminoacetophenone (81 g) to hydrochloric acid (600 mL). Stir the mixture until all solids are dissolved.

  • Diazotization: Cool the solution to 0-5°C using an ice-salt bath. Prepare a solution of sodium nitrite (80 g) in water (400 mL). Add the sodium nitrite solution dropwise to the cooled reaction mixture over approximately 1 hour, ensuring the internal temperature is strictly maintained between 0-10°C.

  • Stirring: After the addition is complete, continue to stir the mixture at 0-10°C for an additional 1 hour.

  • Reductive Cyclization: In a separate flask, dissolve stannous chloride dihydrate (200 g) in hydrochloric acid (300 mL). Cool this solution in an ice bath. Slowly add the stannous chloride solution to the diazonium salt mixture, again maintaining the temperature at 0-10°C.

  • Overnight Reaction: Once the addition is complete, allow the reaction to stir overnight, letting the temperature slowly rise to room temperature.

  • Work-up and Isolation: Pour the reaction mixture into ice water (2 L). Adjust the pH of the filtrate to ~8 using a concentrated sodium hydroxide solution while cooling in an ice bath. A large amount of solid will precipitate.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry in an oven to obtain 3-methyl-1H-indazole as an off-white solid. (Expected yield: ~71 g, 90%).[2][3]

Protocol 2: Metal-Free Synthesis of 3-Methyl-1H-indazole

This protocol is adapted from a procedure for the synthesis of 1H-indazoles from 2'-aminoacetophenones.[5]

Safety Precaution: This procedure uses methanesulfonyl chloride, which is corrosive and a lachrymator, and triethylamine, which is flammable and toxic. Handle these reagents only in a well-ventilated fume hood with appropriate PPE.

Materials:

  • 2'-Aminoacetophenone (1.0 eq)

  • Hydroxylamine hydrochloride (approx. 3.0 eq)

  • Triethylamine (a slight excess over hydrochloride salts)

  • Methanesulfonyl chloride (approx. 1.1 eq)

  • Solvent (e.g., Ethanol/Water mixture or Dichloromethane)

Procedure:

  • Oxime Formation: To a reaction flask, add 2'-Aminoacetophenone (1.0 eq) and a suitable solvent (e.g., ethanol/water). Add Hydroxylamine hydrochloride (approx. 3.0 eq) to the solution. Add a base such as triethylamine to neutralize the hydrochloride salt and stir the mixture, monitoring by TLC until the starting material is consumed.

  • Cooling: Once oxime formation is complete, cool the reaction mixture to 0-5°C in an ice bath.

  • Activation and Cyclization: Slowly add triethylamine (a slight excess) followed by the dropwise addition of methanesulfonyl chloride (approx. 1.1 eq) over 30 minutes, maintaining the internal temperature between 0-5°C.

  • Reaction: Stir the resulting solution at 0-5°C for approximately 1.5 hours, or until TLC analysis indicates the consumption of the oxime intermediate.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford pure 3-methyl-1H-indazole.

Conclusion

Both the classical diazotization/reductive cyclization and the modern metal-free oxime cyclization routes offer effective and reliable methods for the synthesis of 3-methyl-1H-indazole. The choice between them is dictated by the specific requirements of the research.

For large-scale, cost-effective production where high yield and purity via simple precipitation are the primary drivers, the classical diazotization route remains an excellent choice, provided the laboratory is equipped to handle the associated safety considerations.[2][3]

For applications in medicinal chemistry or the synthesis of complex molecules where metal contamination is unacceptable and mild conditions are required to preserve sensitive functional groups, the metal-free oxime route is superior.[5] Its operational simplicity and scalability make it an attractive modern alternative for researchers focused on drug development and discovery.

References

  • BenchChem. (2025). Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride.
  • Google Patents. (2016). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • ChemicalBook. 3-METHYL-1H-INDAZOLE synthesis.
  • Patsnap. Synthetic process of 3-methyl-1h-indazole.
  • Shaikh, R. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Google Patents. (2016). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Stambuli, J. P. et al. (2010). A Practical, Metal-Free Synthesis of 1H-Indazoles.

Sources

Comparative

The Impact of Methyl Positional Isomerism on the Biological Activity of Indazoles: A Comparative Guide

For researchers, scientists, and professionals in drug development, the indazole scaffold represents a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1] Its synthetic trac...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold represents a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1] Its synthetic tractability and ability to mimic endogenous purines allow it to interact with a wide range of biological targets, leading to therapeutic applications in oncology, inflammation, and infectious diseases.[2][3] However, the subtle art of decorating this scaffold is a game of molecular precision, where the seemingly minor change of a substituent's position can dramatically alter the pharmacological profile. This guide provides an in-depth comparison of 3-methyl-1H-indazole and its positional isomers, synthesizing available data to illuminate the critical role of methyl group placement in dictating biological outcomes.

While direct, head-to-head comparative studies of all methyl-1H-indazole parent isomers in a wide range of biological assays are not extensively documented in publicly available literature, a careful analysis of the activities of their derivatives provides crucial insights into their structure-activity relationships (SAR). This guide collates and interprets these findings to offer a comparative perspective for the research community.

Comparative Biological Activity Profile of Methyl-Indazole Isomers

The position of the methyl group on the indazole ring influences the molecule's electronic distribution, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological macromolecules.

IsomerReported/Inferred Biological ActivitiesKey Insights from Derivatives
1-Methyl-1H-indazole Varied, including kinase inhibition and receptor modulation.Derivatives are common in medicinal chemistry. The N1-methylation is a key step in the synthesis of many bioactive compounds, including those with anticancer properties.[4]
2-Methyl-2H-indazole Distinct from 1H-isomers, with potential for unique target engagement.As the less thermodynamically stable tautomer, its derivatives are less common but have shown potent and sometimes dual antimicrobial and anti-inflammatory activities.[5]
3-Methyl-1H-indazole Primarily associated with antibacterial activity.Derivatives of 3-methyl-1H-indazole have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[6]
4-Methyl-1H-indazole Limited specific data available.The 4-position is less commonly substituted in reported bioactive indazoles, suggesting it may be a sterically or electronically sensitive position for many common biological targets.
5-Methyl-1H-indazole Versatile precursor for compounds with various biological activities.Serves as a crucial building block in the synthesis of complex molecules for pharmaceuticals and functional materials.[7]
6-Methyl-1H-indazole Investigated for anticancer and neuroprotective effects.Derivatives have been explored for their ability to inhibit cancer cell growth and protect against neurodegeneration.[8]
7-Methyl-1H-indazole Hypothesized to act as a PAK1 inhibitor in cancer.The 7-methyl substitution is expected to be well-tolerated and may enhance the pharmacokinetic properties of indazole-3-carboxamide-based kinase inhibitors.[9][10]

In-Depth Analysis of Isomer-Specific Activities

3-Methyl-1H-indazole: A Focus on Antibacterial Properties

Research has highlighted the potential of 3-methyl-1H-indazole derivatives as effective antibacterial agents. One study reported the synthesis of novel 3-methyl-1H-indazole derivatives that exhibited significant activity against Bacillus subtilis and E. coli.[6] The most active compound showed a zone of inhibition of 22 mm against B. subtilis and 46 mm against E. coli at a concentration of 300 μg/mL, which was comparable to the standard drug ciprofloxacin.[6] This suggests that the 3-methyl-indazole scaffold is a promising starting point for the development of new antibiotics.

1-Methyl- vs. 2-Methyl-Indazole Tautomers: A Tale of Two Isomers

The N-methylation of the indazole ring leads to two possible isomers: 1-methyl-1H-indazole and 2-methyl-2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[11] This stability often translates to a higher prevalence in synthetic schemes for drug discovery. However, derivatives of the less stable 2H-indazole have demonstrated unique and potent biological activities. For instance, a series of 2H-indazole derivatives were found to possess dual antimicrobial and anti-inflammatory properties, with some compounds showing greater potency against protozoa than the reference drug metronidazole.[5] This highlights the importance of exploring both N-methylated isomers in drug discovery campaigns.

6-Methyl- and 7-Methyl-1H-indazole: Potential in Oncology

The benzene portion of the indazole ring is a key area for modification to achieve selectivity and potency, particularly in the context of kinase inhibition. Derivatives of 6-methyl-1H-indazole have been investigated for their potential as anticancer and neuroprotective agents.[8] Similarly, based on the well-established role of the indazole-3-carboxamide scaffold in p21-activated kinase 1 (PAK1) inhibition, it is hypothesized that 7-methyl-1H-indazole-3-carboxamide would also act as a PAK1 inhibitor.[9][10] PAK1 is a crucial node in signaling pathways that regulate cell survival and proliferation, making it an attractive target in oncology.[9]

Experimental Protocols for Biological Evaluation

To empirically validate the biological activities of these isomers, standardized in vitro assays are essential. Below are detailed protocols for key assays relevant to the reported activities of methyl-indazole derivatives.

Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the methyl-indazole isomers in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC₅₀ value for each compound.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Methyl-Indazole Isomers incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add DMSO to Dissolve Formazan incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT Cell Viability Assay.

Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Protocol:

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions.[15]

  • Inhibitor Preparation: Prepare serial dilutions of the methyl-indazole isomers in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well black microplate, add the test inhibitor, enzyme control (no inhibitor), and inhibitor control (e.g., Celecoxib).[15]

  • Reaction Mix Addition: Prepare and add the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor to all wells.

  • Reaction Initiation: Initiate the reaction by adding a diluted solution of arachidonic acid to all wells.[16]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.[15]

  • Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

COX2_Assay_Workflow start Start reagent_prep Prepare Assay Reagents (Buffer, Probe, Enzyme) start->reagent_prep inhibitor_prep Prepare Serial Dilutions of Indazole Isomers reagent_prep->inhibitor_prep plate_setup Set up 96-well Plate (Inhibitor, Controls) inhibitor_prep->plate_setup reaction_mix Add Reaction Mix (Buffer, Probe, Cofactor) plate_setup->reaction_mix initiate_reaction Initiate with Arachidonic Acid reaction_mix->initiate_reaction measure_fluorescence Kinetic Fluorescence Measurement initiate_reaction->measure_fluorescence data_analysis Calculate IC50 Values measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the COX-2 Inhibitor Screening Assay.

Kinase Inhibition: VEGFR-2 Kinase Assay

This luminescence-based assay measures the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.

Protocol:

  • Reagent Preparation: Thaw and prepare the 5x Kinase Assay Buffer, ATP, and substrate. Dilute the recombinant human VEGFR-2 enzyme to the desired concentration.[17]

  • Master Mixture Preparation: Prepare a master mixture containing the kinase buffer, ATP, and substrate.[18]

  • Plate Setup: In a 96-well white plate, add the master mixture to all wells. Add the diluted methyl-indazole isomers to the test wells, and the appropriate controls to the positive control and blank wells.[18]

  • Enzyme Addition and Incubation: Add the diluted VEGFR-2 enzyme to the test and positive control wells. Incubate the plate at 30°C for 45 minutes.[17]

  • Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10-15 minutes.[17]

  • Signal Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition relative to the positive control and determine the IC₅₀ value for each compound.

Signaling Pathway Context

The biological effects of these methyl-indazole isomers are ultimately mediated by their interaction with key cellular signaling pathways. For instance, the anticancer activity of indazole derivatives often involves the inhibition of protein kinases that are critical for tumor growth and survival, such as VEGFR-2 and PAK1.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF PAK1 PAK1 RAS->PAK1 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PAK1->Transcription AKT AKT PI3K->AKT AKT->Transcription Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cellular_Response Growth_Factor Growth Factor (e.g., VEGF) Growth_Factor->RTK Methyl_Indazole Methyl-Indazole Isomer Methyl_Indazole->RTK Inhibition Methyl_Indazole->PAK1 Inhibition

Caption: Simplified Kinase Signaling Pathways Targeted by Indazole Derivatives.

Conclusion and Future Directions

The position of a methyl group on the indazole scaffold is a critical parameter that significantly influences its biological activity. While 3-methyl-1H-indazole derivatives show promise as antibacterial agents, isomers with the methyl group on the benzene ring, such as 6-methyl and 7-methyl-1H-indazole, are being explored for their potential in oncology. Furthermore, the differential properties of N-methylated isomers underscore the importance of comprehensive SAR studies.

For researchers in drug discovery, this guide emphasizes the necessity of systematically exploring the positional isomerism of substituents on a privileged scaffold. The provided experimental protocols offer a robust framework for the in vitro evaluation of these compounds. Future research should aim to conduct direct comparative studies of the parent methyl-indazole isomers to provide a clearer and more quantitative understanding of their structure-activity relationships, thereby accelerating the development of novel and more effective indazole-based therapeutics.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Accessed December 30, 2025. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Accessed December 30, 2025. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Accessed December 30, 2025. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Accessed December 30, 2025. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Accessed December 30, 2025. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Accessed December 30, 2025. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Published 2022. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Published online 2023. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Published October 31, 2017. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. National Institutes of Health. Accessed December 30, 2025. [Link]

  • What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. Ningbo Inno Pharmchem Co.,Ltd. Published October 22, 2024. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Accessed December 30, 2025. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Publishing Group. Published 2016. [Link]

  • Biologically active 2H‐indazole‐containing compounds.. ResearchGate. Accessed December 30, 2025. [Link]

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the.... ResearchGate. Accessed December 30, 2025. [Link]

  • The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Accessed December 30, 2025. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Published online 2021. [Link]

  • Design, Synthesis, And Biological Evaluation of 1‐H Indazole Derivatives As Novel Target (CYP51) Antifungal Inhibitors. ResearchGate. Accessed December 30, 2025. [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Published 2021. [Link]

Sources

Validation

structure-activity relationship (SAR) studies of 3-methyl-1H-indazole analogs

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-1H-Indazole Analogs The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-1H-Indazole Analogs

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This bicyclic heterocycle, particularly when substituted at the 3-position with a methyl group, serves as a versatile template for developing potent and selective inhibitors for various enzyme families, most notably protein kinases.[2] Approved drugs such as Pazopanib, a multi-kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma, feature a 3-methyl-1H-indazole core, underscoring its therapeutic relevance.[3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for 3-methyl-1H-indazole analogs. We will dissect how modifications at different positions of the indazole ring influence biological activity against key therapeutic targets, supported by experimental data from peer-reviewed literature. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for rational drug design based on this valuable scaffold.

Core Principles of SAR: A Positional Analysis

The biological activity of 3-methyl-1H-indazole derivatives is profoundly dictated by the nature and placement of substituents on the indazole nucleus. The methyl group at the C3 position is often a critical anchor, fitting into specific hydrophobic pockets of target proteins. The SAR exploration, therefore, typically focuses on substitutions at the N1, N2, and the C4, C5, C6, and C7 positions of the fused benzene ring.

The Role of the N1 and N2 Positions

While the 1H-indazole tautomer is thermodynamically more stable, substitutions at both N1 and N2 have been explored.[1] The choice of N-substitution can significantly impact a compound's physicochemical properties, such as solubility and membrane permeability, as well as its binding orientation within the target protein.

  • N1-Substitution: Alkylation or arylation at the N1 position is a common strategy. Small alkyl groups, such as methyl or ethyl, are often well-tolerated and can be used to fine-tune potency or explore additional binding interactions.[4] In some cases, introducing larger, more functionalized groups at N1 can access solvent-exposed regions of a binding site, potentially improving selectivity or potency.

  • N2-Substitution: The 2H-indazole derivatives present a different vector for substituent orientation. SAR studies on 2-phenyl-2H-indazole derivatives have revealed distinct pharmacological profiles, for instance in antiprotozoal activity.[5] The differential placement of the substituent can alter the hydrogen bonding pattern and overall shape of the molecule, leading to engagement with different biological targets or altered affinity for the same target.

The Benzene Ring: A Hotspot for Potency and Selectivity

The benzene portion of the indazole ring offers multiple positions for modification, with C5 and C6 being the most frequently explored in SAR studies.

Substitutions at C6: This position is often critical for achieving high potency, particularly in kinase inhibitors.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl moieties at C6 can lead to significant gains in activity. For example, in a series of hepcidin production inhibitors, a 3,6-disubstituted indazole was optimized, leading to a potent compound with in vivo efficacy.[6] The nature of this appended ring and its substituents determines interactions with regions outside the primary binding pocket.

  • Amine and Amide Linkers: Connecting functional groups via amine or amide linkers at C6 is a proven strategy. In the development of fibroblast growth factor receptor (FGFR) inhibitors, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative demonstrated potent enzymatic inhibition (IC50 = 15.0 nM).[1] The linker's geometry and the substituent's ability to form hydrogen bonds are key determinants of activity.

Substitutions at C5: The C5 position is crucial for modulating both potency and pharmacokinetic properties.

  • Electron-Withdrawing Groups: Groups like the nitro (-NO2) group can act as important intermediates for further functionalization into amines, which can then be elaborated.[7] The electronic nature of the substituent at C5 can influence the overall electron density of the ring system, affecting its binding properties.

  • Bioisosteric Replacements: In the development of neuroprotective MAO-B inhibitors, a series of 5-substituted-1H-indazoles were explored.[8][9] Replacing an amide linker with a 1,2,4-oxadiazole ring—a bioisostere—led to the most potent and selective inhibitor in the series, with an IC50 of 52 nM.[8][9] This highlights how isosteric modifications can improve metabolic stability and cell permeability while retaining or enhancing biological activity.[10]

Comparative SAR Across Different Target Classes

The versatility of the 3-methyl-1H-indazole scaffold is evident in its application against a wide range of biological targets. The optimal substitution pattern is highly dependent on the specific topology of the target's active site.

Data Summary: 3-Methyl-1H-Indazole Analogs vs. Various Targets

The following table summarizes the activity of several 3-methyl-1H-indazole analogs, illustrating the key SAR principles discussed.

Compound IDCore ScaffoldKey SubstitutionsTargetActivity (IC50)Key SAR InsightReference
9d 3-Methyl-1H-indazoleC6-(substituted pyrimidine)BRD4Potent affinityLarge heterocyclic group at C6 is favorable for BRD4 inhibition.[11][11]
Compound 7 3-Methyl-1H-indazoleC5-(substituted amide)BRD4 / PLK10.042 µM / 0.02 µMC5 substitution can confer dual inhibitory activity.[11][11]
Pazopanib 3-Methyl-1H-indazoleN1-(pyrimidinyl-aniline)VEGFRPotentA complex N1 substituent is key for potent VEGFR inhibition.[3][3]
13o 3-(pyrazin-2-yl)-1H-indazoleN1-(substituted piperidine)Pan-Pim KinasePotentBioisosteric replacement of methyl at C3 with pyrazinyl and N1 functionalization drives Pim kinase inhibition.[12][12]
28a 3-Amino-1H-indazoleC5/C6-fused ring systemc-Met Kinase1.8 nMThe 3-amino group is a key hinge-binder; benzene ring modifications dictate potency.[13][13]

Note: This table is a representative summary. Direct comparison of IC50 values across different assays and targets should be done with caution.

Visualizing SAR Principles and Workflows

Diagrams created using Graphviz help to visualize the complex relationships in SAR studies and the experimental processes involved.

SAR_Workflow cluster_Design Design Phase cluster_Execution Execution Phase cluster_Analysis Analysis & Iteration Lead Lead Compound (3-Methyl-1H-Indazole Core) SAR_Hypothesis SAR Hypothesis (e.g., 'Add H-bond donor at C6') Lead->SAR_Hypothesis Analyze Structure Synthesis Chemical Synthesis of Analogs SAR_Hypothesis->Synthesis Design Analogs Bio_Assay Biological Assay (e.g., Kinase Inhibition) Synthesis->Bio_Assay Test Analogs Data_Analysis Data Analysis (IC50 Determination) Bio_Assay->Data_Analysis Generate Data SAR_Update Refine SAR Model Data_Analysis->SAR_Update Interpret Results SAR_Update->SAR_Hypothesis Iterate Design Optimized Optimized Candidate SAR_Update->Optimized Identify SAR_Summary cluster_nodes Indazole_Core N1 N1 Position: - Modulates PK properties - Can access solvent region C6 C6 Position: - Critical for potency - Accommodates (hetero)aryl groups C5 C5 Position: - Fine-tunes activity - Site for bioisosteric replacement C3 C3-Methyl: - Key hydrophobic anchor - Can be replaced (e.g., amino, pyrazinyl)

Caption: Key SAR hotspots on the 3-methyl-1H-indazole scaffold.

BRD4_Pathway BRD4 BRD4 Transcription_Machinery Transcriptional Machinery (e.g., P-TEFb) BRD4->Transcription_Machinery recruits Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds to Oncogenes Oncogenes (c-Myc, Bcl-2) Transcription_Machinery->Oncogenes promotes transcription of Proliferation Tumor Cell Proliferation Oncogenes->Proliferation Indazole_Inhibitor 3-Methyl-1H-Indazole BRD4 Inhibitor (e.g., 9d) Indazole_Inhibitor->BRD4 inhibits binding

Caption: Inhibition of the BRD4 signaling pathway by an indazole analog. [11]

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. Below are representative procedures for synthesis and biological evaluation.

Protocol 1: General Synthesis of a 6-Substituted-3-methyl-1H-indazole

This protocol is based on a palladium-catalyzed cross-coupling reaction, a common method for functionalizing the indazole core.

Objective: To synthesize a 6-aryl-3-methyl-1H-indazole via Suzuki coupling.

Materials:

  • 6-Bromo-3-methyl-1H-indazole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane and Water (solvent system)

  • Nitrogen gas supply

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 6-bromo-3-methyl-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously under nitrogen for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure 6-aryl-3-methyl-1H-indazole.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro BRD4 Inhibition Assay (AlphaScreen)

This protocol describes a competitive binding assay to measure the inhibitory activity of compounds against the first bromodomain of BRD4 (BRD4-BD1).

Objective: To determine the IC50 value of a test compound against BRD4-BD1.

Materials:

  • Recombinant GST-tagged BRD4-BD1 protein

  • Biotinylated histone H4 peptide (acetylated)

  • AlphaScreen GST Detection Kit (Donor and Acceptor beads)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplates

  • Test compounds serially diluted in DMSO

Step-by-Step Methodology:

  • Compound Plating: Add 50 nL of serially diluted test compounds in DMSO to the wells of a 384-well plate. Include controls for no inhibition (DMSO only) and background (no protein).

  • Protein-Peptide Incubation: Prepare a mix of GST-BRD4-BD1 and biotinylated histone H4 peptide in assay buffer. Add 10 µL of this mix to each well.

  • Incubation: Gently mix the plate and incubate at room temperature for 30 minutes to allow for binding equilibration.

  • Bead Addition: Prepare a mix of AlphaScreen GST Donor beads and Streptavidin Acceptor beads in assay buffer, protected from light. Add 10 µL of this bead suspension to each well.

  • Final Incubation: Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision).

  • Data Analysis: The AlphaScreen signal is proportional to the amount of protein-peptide binding. Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

  • Validation (IC50 Calculation): Fit the concentration-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value. The assay is validated if the Z'-factor is > 0.5.

Conclusion and Future Directions

The 3-methyl-1H-indazole scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics. The SAR landscape is rich and varied, with key takeaways centering on the strategic functionalization of the N1 and C5/C6 positions to achieve high potency and selectivity. The successful application of bioisosteric replacement strategies demonstrates a sophisticated path forward for optimizing lead compounds, enhancing their drug-like properties while navigating complex biological systems. [14][15] Future research will likely focus on developing inhibitors with novel mechanisms of action and improved selectivity profiles to minimize off-target effects. The exploration of less common substitution patterns (e.g., at C4 and C7) and the application of advanced computational techniques, such as 3D-QSAR and molecular dynamics, will undoubtedly uncover new therapeutic opportunities rooted in this remarkable heterocyclic core. [16]

References

  • Zhang, G., et al. (2021). Design, Synthesis and Anticancer Evaluation of 3-Methyl-1H-Indazole Derivatives as Novel Selective Bromodomain-containing Protein 4 Inhibitors. Available at: ResearchGate. [Link]

  • Aziz, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 5036. [Link]

  • Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152. [Link]

  • Ahamad, S., et al. (2021). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure & Dynamics, 40(16), 7247-7261. [Link]

  • ResearchGate. (n.d.). Describes the predicted SAR studies of indazole based derivatives. ResearchGate. [Link]

  • Singh, P., et al. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Research & Reviews: A Journal of Drug Design & Discovery. [Link]

  • ResearchGate. (n.d.). Principally SAR features derived from the 2-phenyl-2H-indazole derivatives tested. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of new indazole derivatives. ResearchGate. [Link]

  • Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1253-1271. [Link]

  • Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Opinion in Chemical Biology, 44, 10-29. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(3), 393-397. [Link]

  • ResearchGate. (2025). Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Wang, Z., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2691-2696. [Link]

  • LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. LibreTexts. [Link]

  • Zhang, A., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(4), 744-756. [Link]

  • ResearchGate. (n.d.). Structures of 1H-indazole analogs. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of Synthesized 3-methyl-1H-indazole by NMR Spectroscopy

Introduction: Beyond Synthesis, The Imperative of Structural Certainty In the landscape of medicinal chemistry and drug development, indazole derivatives are a cornerstone scaffold, exhibiting a vast spectrum of biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, The Imperative of Structural Certainty

In the landscape of medicinal chemistry and drug development, indazole derivatives are a cornerstone scaffold, exhibiting a vast spectrum of biological activities including anti-cancer and anti-inflammatory properties.[1][2] The synthesis of a target molecule such as 3-methyl-1H-indazole is a significant achievement; however, it is merely the prelude to the critical, non-negotiable process of structural validation. The synthetic route, often involving cyclization of substituted ortho-aminoketones, can potentially yield constitutional isomers, most notably 1-methyl-1H-indazole.[3][4]

As these isomers possess the same molecular formula and mass, techniques like mass spectrometry alone are insufficient for definitive identification. Subtle shifts in atomic arrangement can lead to drastically different pharmacological and toxicological profiles. Therefore, unambiguous structural elucidation is paramount.

This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data to definitively validate the structure of 3-methyl-1H-indazole. We will objectively compare its spectral signature against its common isomer, 1-methyl-1H-indazole, providing the supporting experimental data and protocols required by researchers, scientists, and drug development professionals to ensure the absolute structural integrity of their synthesized compounds.

The Challenge: Distinguishing Key Isomers

The primary challenge in validating the synthesis of 3-methyl-1H-indazole is differentiating it from the potential N-alkylated byproduct, 1-methyl-1H-indazole. While both are structurally similar, the position of the methyl group—on a carbon (C3) versus a nitrogen (N1)—creates a distinct electronic environment that is readily discernible by NMR spectroscopy.

Caption: Key structural differences between the target and isomeric impurity.

Comparative NMR Analysis: The Spectroscopic Fingerprints

NMR spectroscopy serves as the definitive tool for distinguishing these isomers. The chemical shift (δ), multiplicity, and integration of signals in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each molecule.[5][6]

¹H NMR: A Clear Distinction

The proton NMR spectrum offers the most immediate and clear-cut evidence for structural confirmation.

  • 3-methyl-1H-indazole (Target):

    • N-H Proton: A characteristic broad singlet is expected for the N-H proton, typically appearing far downfield (δ > 10 ppm), which will readily exchange with D₂O.[3]

    • Methyl Protons: The C3-methyl protons appear as a sharp singlet around δ 2.5-2.6 ppm.[3]

    • Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (δ 6.9-7.7 ppm), showing characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons.[3]

  • 1-methyl-1H-indazole (Isomer):

    • N-H Proton: The broad N-H signal is conspicuously absent.

    • Methyl Protons: The N1-methyl protons are shifted significantly downfield compared to a C-methyl group due to the direct attachment to the electronegative nitrogen atom, appearing as a singlet around δ 4.0-4.1 ppm.

    • C3-H Proton: A new singlet appears in the aromatic region, typically around δ 7.9-8.0 ppm, corresponding to the lone proton at the C3 position.

¹³C NMR: Corroborating Evidence

The ¹³C NMR spectrum provides complementary and confirmatory data.

  • 3-methyl-1H-indazole (Target):

    • Methyl Carbon: The C3-methyl carbon signal appears upfield, typically in the range of δ 11-12 ppm.[7]

    • C3 Carbon: The C3 carbon itself is quaternary and will appear significantly downfield (e.g., ~δ 144 ppm).

  • 1-methyl-1H-indazole (Isomer):

    • Methyl Carbon: The N1-methyl carbon is shifted downfield compared to its C-methyl counterpart, appearing around δ 35-36 ppm.

    • C3 Carbon: The C3 carbon is now a tertiary carbon (CH) and its chemical shift will be different from the quaternary C3 in the target molecule, typically appearing around δ 133-134 ppm.

Summary of Diagnostic NMR Data
Signal 3-methyl-1H-indazole (Target) 1-methyl-1H-indazole (Isomer) Key Differentiator
¹H NMR
NH Proton~13.2 ppm (broad singlet)[3]AbsentPresence vs. Absence of the exchangeable NH proton.
Methyl Protons~2.6 ppm (singlet, 3H)[3]~4.1 ppm (singlet, 3H)Significant downfield shift of the N-CH₃ vs. C-CH₃ signal.
C3 ProtonAbsent~8.0 ppm (singlet, 1H)Presence of a low-field singlet for the C3-H.
¹³C NMR
Methyl Carbon~12 ppm~35 ppmDownfield shift of the N-CH₃ carbon signal.
C3 Carbon~144 ppm (Quaternary, C)~134 ppm (Tertiary, CH)Difference in chemical shift and carbon type (determined by DEPT).

Workflow for Structural Validation

A systematic approach is crucial for reliable structural confirmation. The workflow integrates synthesis, purification, and multi-faceted NMR analysis.

cluster_workflow Structural Validation Workflow synthesis Synthesis of Crude Product (e.g., from 2-aminoacetophenone) [2] purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq ¹H, ¹³C, DEPT nmr_proc Data Processing & Analysis nmr_acq->nmr_proc FT, Phasing, Baseline Correction validation Structural Confirmation nmr_proc->validation Compare to reference data isomer_check Isomer Check validation->isomer_check Mismatch final Validated 3-methyl-1H-indazole validation->final Match isomer_check->final Isomer Absent

Caption: Systematic workflow for synthesis and NMR validation.

Experimental Protocol: Acquiring High-Quality NMR Data

Trustworthy data is the bedrock of accurate structural elucidation. This protocol outlines the steps for acquiring high-fidelity NMR spectra.[8]

1. Sample Preparation:

  • Solvent Selection: Use a high-purity deuterated solvent.

    • CDCl₃ (Deuterated Chloroform): Excellent for routine ¹H and ¹³C NMR. It is the standard for comparing with much of the literature data.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Highly recommended for this compound class as it solubilizes the material well and, crucially, allows for the clear observation of the exchangeable N-H proton signal, which is often too broad or exchanged in other solvents.[8]

  • Concentration: Dissolve 5-10 mg of the purified, dry synthesized compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for optimal resolution of aromatic proton signals.

  • Shimming: Carefully shim the magnetic field on the sample to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Angle: Use a 30-45° pulse angle.

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds.

    • Scans: Acquire 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Mode: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

    • Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Perform DEPT-90 and DEPT-135 experiments. A DEPT-90 spectrum will show only CH signals, while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This is invaluable for confirming the presence of the tertiary C3-H in the isomer versus its absence in the target compound.

3. Advanced 2D NMR for Unambiguous Assignment (Optional but Recommended):

  • For complex cases or for complete assignment, 2D NMR experiments are definitive.[9]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This would clearly link the signal at ~2.6 ppm to the carbon at ~12 ppm in the target compound.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. In 3-methyl-1H-indazole, this would show a correlation from the methyl protons (~2.6 ppm) to the quaternary C3 (~144 ppm), providing unequivocal proof of the C-CH₃ connectivity.

Conclusion

The structural validation of synthesized 3-methyl-1H-indazole is a clear-cut process when a systematic NMR-based approach is employed. The distinction between the desired product and its potential N-methylated isomer, 1-methyl-1H-indazole, is readily achieved by identifying key diagnostic signals in the ¹H and ¹³C NMR spectra. The presence of a broad, exchangeable N-H proton signal and a C-methyl signal around 2.6 ppm in the ¹H NMR spectrum are definitive hallmarks of 3-methyl-1H-indazole. Conversely, the absence of the N-H signal and the appearance of an N-methyl signal near 4.1 ppm and a C3-H singlet near 8.0 ppm are unambiguous indicators of the 1-methyl isomer. By adhering to the rigorous protocols and comparative analysis outlined in this guide, researchers can ensure the structural fidelity of their compounds, a critical step for the integrity of subsequent research and development efforts.

References

  • Supporting Information for "Copper-Catalyzed Domino Synthesis of 1H-Indazoles from Oxime Acetates and Amines".
  • Synthesizing process of 3-methyl-1 H-indazole. Google Patents (CN105198813A).
  • 3-METHYL-1H-INDAZOLE synthesis. ChemicalBook.
  • Structure and synthesis of indazole. ResearchGate. Available at: [Link]

  • 1-Methyl-1H-indazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 1-methylindazole(13436-48-1) 1H NMR spectrum. ChemicalBook.
  • 3-methyl-1H-indazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

Sources

Validation

A Researcher's Guide to Cross-Referencing Experimental and Predicted NMR Spectra for Indazole Derivatives

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of novel molecules is paramount. Indazoles, a class of heterocyclic compounds with significant pharmacological inter...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of novel molecules is paramount. Indazoles, a class of heterocyclic compounds with significant pharmacological interest, often present unique challenges in their characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth, practical comparison of experimental and computationally predicted NMR spectra for indazole derivatives, offering a robust workflow to enhance confidence in structural assignments.

The Synergy of Experiment and Theory in Structural Elucidation

The indazole core, a bicyclic aromatic system, can exist in different tautomeric forms, primarily the 1H- and 2H-indazoles, with the 1H-tautomer generally being more stable.[1][2] This, along with the potential for various substitution patterns, can lead to complex NMR spectra. While experimental NMR provides a direct measurement of the magnetic properties of nuclei within a molecule, computational prediction methods, particularly those based on Density Functional Theory (DFT), have emerged as powerful complementary tools.[3][4] The cross-referencing of experimental data with predicted spectra can help to resolve ambiguities, confirm assignments, and provide deeper insights into the electronic structure of the molecule.

Acquiring High-Quality Experimental NMR Spectra of Indazoles

Obtaining clean and well-resolved experimental NMR spectra is the foundation of any structural analysis. The choice of solvent and the meticulous preparation of the sample are critical.

Step-by-Step Experimental Protocol for NMR Analysis of an Indazole Derivative
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized indazole derivative. The precise amount will depend on the compound's molecular weight and the spectrometer's sensitivity.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is crucial as it can influence chemical shifts.[1] DMSO-d6 is often a good choice for indazoles due to its ability to dissolve a wide range of organic compounds and its characteristic of revealing exchangeable protons like N-H.[5][6]

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • NMR Data Acquisition:

    • Record the 1H NMR spectrum. A standard acquisition might involve 16-32 scans.

    • Record the 13C NMR spectrum. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

    • If the structure is complex or assignments are ambiguous, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.[7]

The Power of Computational Prediction: A DFT-Based Workflow

Computational chemistry offers a powerful means to predict NMR spectra in silico. The Gauge-Including Atomic Orbital (GIAO) method, a feature of DFT, is widely used for calculating NMR chemical shifts with good accuracy.[8][9]

Workflow for Predicting NMR Spectra of an Indazole Derivative

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Synthesis Synthesis of Indazole Derivative Exp_NMR NMR Data Acquisition (1H, 13C, 2D) Exp_Synthesis->Exp_NMR Cross_Reference Cross-Reference and Compare Data Exp_NMR->Cross_Reference Comp_Model 3D Molecular Modeling Comp_DFT DFT Calculation (GIAO) Comp_Model->Comp_DFT Comp_DFT->Cross_Reference Analysis Analyze Discrepancies Cross_Reference->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: Integrated workflow for structural verification.

Conclusion

The integration of experimental NMR spectroscopy with computational prediction methods provides a powerful and self-validating system for the structural elucidation of indazole derivatives. By following a systematic approach that includes careful experimental work, robust computational modeling, and a critical comparison of the resulting data, researchers can significantly enhance the accuracy and reliability of their structural assignments. This, in turn, is crucial for advancing the discovery and development of new indazole-based therapeutics.

References

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... Retrieved from [Link]

  • ResearchGate. (2016, April 7). 13 C NMR of indazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Park, J. S., Yu, K. A., Kang, T. H., Kim, S., & Suh, Y.-G. (2012). Discovery of novel indazole-linked triazoles as potent and selective inhibitors of 12-lipoxygenase. European Journal of Medicinal Chemistry, 58, 214–227. [Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. (n.d.). ACS Publications. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Retrieved from [Link]

  • ResearchGate. (1993, May). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

  • MDPI. (2024, July 15). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Elsevier. Retrieved from [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). MDPI. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2024, March 6). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Retrieved from [Link]

  • IJCRT.org. (2020, September 9). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2024, March 6). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. Retrieved from [Link]

  • ResearchGate. (2013, April). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PubMed. Retrieved from [Link]

  • YouTube. (2019, January 2). Using NMR Predictors to Calculate 1D and 2D NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations. Retrieved from [Link]

  • YouTube. (2023, September 11). How to Predict NMR in ChemDraw. Retrieved from [Link]

  • DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. (2020). ACS Publications. Retrieved from [Link]

Sources

Comparative

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Efficacy Guide

The indazole ring system, a bicyclic heteroaromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid, planar geometry allow it to form key interactions...

Author: BenchChem Technical Support Team. Date: January 2026

The indazole ring system, a bicyclic heteroaromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid, planar geometry allow it to form key interactions with a variety of biological targets, leading to the development of highly potent and selective therapeutic agents.[1] This guide provides an in-depth, comparative analysis of the efficacy of prominent indazole-based inhibitors, with a focus on their application in oncology. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Kinase Inhibitors: Targeting the Engines of Cell Signaling

Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The indazole scaffold has proven to be an exceptional framework for the design of potent kinase inhibitors.

The VEGFR-Targeted Angiogenesis Inhibitors: Axitinib vs. Pazopanib

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of this process.[2] Axitinib and Pazopanib are two FDA-approved indazole-based multi-kinase inhibitors that primarily target VEGFRs.[3][4]

Mechanism of Action: Both Axitinib and Pazopanib are ATP-competitive inhibitors of VEGFR tyrosine kinases.[3][5] By binding to the ATP-binding pocket of the kinase domain, they block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This disruption of angiogenesis effectively "starves" the tumor of essential nutrients and oxygen.[1]

Below is a diagram illustrating the VEGFR signaling pathway and the point of inhibition by these drugs.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding Autophosphorylation Autophosphorylation VEGFR->Autophosphorylation Dimerization Pazopanib Pazopanib Pazopanib->Autophosphorylation Inhibits Axitinib Axitinib Axitinib->Autophosphorylation Inhibits ATP ATP ATP->Autophosphorylation ADP ADP Autophosphorylation->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT, RAS/MAPK) Autophosphorylation->Downstream Response Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Response

Caption: VEGFR Signaling Pathway and Inhibition by Axitinib and Pazopanib.

Comparative Efficacy: While both drugs target VEGFRs, they exhibit different potency and selectivity profiles. Axitinib is a more potent and selective inhibitor of VEGFRs 1, 2, and 3. In contrast, Pazopanib has a broader kinase inhibition profile, also targeting other receptor tyrosine kinases such as PDGFR and c-Kit.[1][5]

InhibitorTarget KinaseIC50 (nM)
Axitinib VEGFR10.1
VEGFR20.2
VEGFR30.1-0.3
PDGFRβ1.6
c-Kit1.7
Pazopanib VEGFR110
VEGFR230
VEGFR347
PDGFRβ84
c-Kit74
Table 1: Comparative in vitro inhibitory potency (IC50) of Axitinib and Pazopanib against key kinases. Data compiled from multiple sources.[1][5]

The higher selectivity of Axitinib for VEGFRs may result in a more focused anti-angiogenic effect with potentially fewer off-target toxicities.[5] However, the multi-targeted nature of Pazopanib could be advantageous in tumors driven by multiple signaling pathways.[1]

The Pan-Kinase Inhibitor: Entrectinib

Entrectinib is another indazole-based inhibitor with a unique, broad-spectrum activity against oncogenic fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[6][7]

Mechanism of Action: Entrectinib functions as an ATP-competitive inhibitor of the TRK, ROS1, and ALK tyrosine kinases.[8][9] In cancers harboring fusions of these genes, the resulting chimeric proteins are constitutively active, driving uncontrolled cell proliferation and survival. Entrectinib blocks this aberrant signaling, leading to cell cycle arrest and apoptosis in tumor cells dependent on these fusion proteins.[8][10]

Entrectinib_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fusion_Kinase NTRK/ROS1/ALK Fusion Protein Activation Constitutive Kinase Activation Fusion_Kinase->Activation Entrectinib Entrectinib Entrectinib->Activation Inhibits ATP ATP ATP->Activation ADP ADP Activation->ADP Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/AKT) Activation->Downstream Response Tumor Growth and Survival Downstream->Response

Caption: Inhibition of NTRK/ROS1/ALK Fusion Proteins by Entrectinib.

Efficacy: Entrectinib demonstrates potent, low-nanomolar inhibition of its target kinases.

InhibitorTarget KinaseIC50 (nM)
Entrectinib TRKA1
TRKB3
TRKC5
ROS17
ALK12
Table 2: In vitro inhibitory potency (IC50) of Entrectinib against its primary targets.[8][10]

A significant advantage of Entrectinib is its ability to cross the blood-brain barrier, making it an effective treatment for patients with brain metastases, a common complication in cancers with these genetic alterations.[6]

PARP Inhibitors: Exploiting DNA Repair Deficiencies

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks. In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.

Niraparib and the Indazole-3-Carboxamide Scaffold

Niraparib is an FDA-approved PARP inhibitor that features an indazole-3-carboxamide core.[11] Its success has validated this scaffold for the design of potent PARP inhibitors.

Mechanism of Action: Niraparib and other PARP inhibitors bind to the NAD+ binding site of PARP1 and PARP2, preventing their enzymatic activity.[12] This inhibition of PARP's catalytic function is one aspect of their mechanism. Another crucial element is "PARP trapping," where the inhibitor stabilizes the PARP enzyme on the DNA at the site of damage, preventing the recruitment of other repair factors and leading to the formation of cytotoxic double-strand breaks during DNA replication.[12]

PARP_Pathway cluster_nucleus Nucleus SSB Single-Strand DNA Break PARP PARP1/2 SSB->PARP Recruitment Repair DNA Repair PARP->Repair Catalyzes DSB Double-Strand DNA Break PARP->DSB Leads to (during replication) Niraparib Niraparib Niraparib->PARP Inhibits & Traps Repair->SSB Repaired Apoptosis Apoptosis in BRCA-deficient cells DSB->Apoptosis

Caption: PARP-mediated DNA Repair and Inhibition by Niraparib.

Comparative Efficacy: The various approved PARP inhibitors exhibit differences in their potency against PARP1 and PARP2, as well as their PARP trapping efficiency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Niraparib ~4-5~2-4
Olaparib ~1-5~1-5
Rucaparib ~1-3~1-3
Talazoparib <1<1
Table 3: Comparative in vitro inhibitory potency (IC50) of approved PARP inhibitors. Data compiled from multiple sources.[13][14]

While Talazoparib is generally the most potent PARP1/2 inhibitor in vitro, Niraparib demonstrates robust clinical activity and is a critical therapeutic option for patients with certain types of ovarian, fallopian tube, and peritoneal cancers.[12][13]

Experimental Protocols for Efficacy Evaluation

The robust evaluation of indazole-based inhibitors relies on a suite of standardized in vitro and in vivo assays. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Objective: To determine the IC50 of an indazole-based inhibitor against a target kinase.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate

  • ATP

  • Indazole-based inhibitor

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well microplates

  • Microplate reader capable of measuring luminescence

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Reagents: - Kinase, Substrate, ATP - Serial dilutions of inhibitor B 2. Set up Kinase Reaction: - Add reagents to 384-well plate A->B C 3. Incubate: - Allow kinase reaction to proceed B->C D 4. Terminate Reaction & Deplete ATP: - Add ADP-Glo™ Reagent C->D E 5. Convert ADP to ATP & Detect: - Add Kinase Detection Reagent D->E F 6. Measure Luminescence: - Use plate reader E->F G 7. Data Analysis: - Plot dose-response curve - Calculate IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the indazole-based inhibitor in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor to the kinase reaction buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Include positive (DMSO vehicle) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time.

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[15][16]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[15][16]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the positive and negative controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.[17]

Cell-Based Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Objective: To determine the effect of an indazole-based inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Indazole-based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the indazole-based inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Study

This study evaluates the efficacy of an inhibitor in a living organism, typically using immunodeficient mice bearing human tumors.

Objective: To assess the anti-tumor activity of an indazole-based inhibitor in an in vivo model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice)

  • Human cancer cells for implantation

  • Indazole-based inhibitor formulated for administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.[19][20]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the inhibitor or vehicle according to the planned dosing schedule and route.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.

Conclusion

Indazole-based inhibitors represent a remarkably successful class of therapeutic agents, particularly in the field of oncology. Their versatility as a scaffold has enabled the development of drugs that target a wide range of critical cancer-related pathways, from angiogenesis and cell signaling to DNA repair. The comparative analysis of key indazole-containing drugs like Axitinib, Pazopanib, Entrectinib, and Niraparib reveals distinct efficacy and selectivity profiles, underscoring the importance of understanding their specific mechanisms of action for optimal clinical application. The robust experimental methodologies outlined in this guide provide a framework for the continued evaluation and development of novel indazole derivatives, with the promise of delivering even more effective and targeted therapies in the future.

References

  • Ardini, E., Menichincheri, M., Banfi, P., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628–639. [Link]

  • George, A., & Raj, G. (2021). An updated review on Therapeutic potential of Entrectinib as a promising TrK, ROS 1, and ALK inhibitor in solid tumors and lung cancer. Indo American Journal of Pharmaceutical Sciences, 8(10). [Link]

  • An, Z. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 32(1), 1–7. [Link]

  • Rolfo, C., Raez, L. E., & Bronte, G. (2016). Entrectinib: a potent new TRK, ROS1, and ALK inhibitor. Expert Opinion on Investigational Drugs, 25(8), 985–993. [Link]

  • Drilon, A., Siena, S., Ou, S. H. I., et al. (2017). Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1). Cancer Discovery, 7(4), 400–409. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • van der Veldt, A. A., Boven, E., Helgason, H. H., et al. (2012). Concise Drug Review: Pazopanib and Axitinib. The Oncologist, 17(8), 1081–1089. [Link]

  • Rudolph, J., Jung, K., & Luger, K. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119455119. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Summary of the IC50 and IC90 PAR level inhibitions for each drug in DT40 and DU145 cells. [Link]

  • Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Terranova, N., Germani, M., Del Bene, F., & Magni, P. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 40(5), 557–571. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • ResearchGate. (2022). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. [Link]

  • Musella, A., & Pisano, C. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1910. [Link]

  • van der Veldt, A. A., Boven, E., Helgason, H. H., et al. (2012). Concise drug review: pazopanib and axitinib. The Oncologist, 17(8), 1081–1089. [Link]

  • Singh, M., Kumar, A., & Singh, S. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435–1467. [Link]

  • Rousseau, B., & Ravez, S. (2016). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. CHIMIA International Journal for Chemistry, 70(10), 720–726. [Link]

  • Drugs.com. (n.d.). Axitinib vs Pazopanib Comparison. Drugs.com. [Link]

  • Blue Ridge Institute for Medical Research. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]

  • Chabukswar, A. R., Nanaware, R. B., Adsule, P. V., & Jagdale, S. C. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3). [Link]

Sources

Validation

biological activity of 3-methyl-1H-indazole compared to parent indazole

An In-Depth Comparative Guide to the Biological Activity of 3-Methyl-1H-Indazole Versus Parent Indazole A Senior Application Scientist's Field Guide for Researchers in Medicinal Chemistry The indazole scaffold is a corne...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 3-Methyl-1H-Indazole Versus Parent Indazole

A Senior Application Scientist's Field Guide for Researchers in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2][3][4] This bicyclic heterocycle is the core of numerous pharmacologically active compounds, including several FDA-approved drugs used in oncology and supportive care.[5][6][7] This guide provides a comparative analysis of the parent 1H-indazole and its C3-methylated analog, 3-methyl-1H-indazole. We will dissect how the seemingly simple addition of a methyl group at the C3 position—a critical vector for molecular modification—alters the biological activity profile, offering insights grounded in experimental data for drug development professionals.

The Critical Influence of C3 Substitution

The indazole ring system offers multiple positions for substitution (N1, N2, C3, C5, C6, etc.), but the C3 position is of particular strategic importance. Modifications at this site directly influence the molecule's interaction with the hinge region of kinases, a common target for indazole-based inhibitors.[7] The introduction of a methyl group (CH₃) serves as a foundational modification. It enhances lipophilicity, which can improve membrane permeability and hydrophobic interactions within a target's binding pocket. Furthermore, it can alter the electronic distribution of the heterocyclic ring system, subtly tuning the compound's binding properties and metabolic stability.

Comparative Analysis of Biological Activities

While direct, head-to-head comparative studies between the unsubstituted parent indazole and 3-methyl-1H-indazole are not abundant in the literature, we can synthesize a comparative picture by analyzing data from studies on these compounds and their closely related derivatives.

Anti-inflammatory Activity

The indazole core is famously present in the non-steroidal anti-inflammatory drug (NSAID) Benzydamine, highlighting its inherent anti-inflammatory potential.[8] The mechanism often involves the inhibition of key inflammatory mediators.

Parent Indazole: Experimental data demonstrates that the parent 1H-indazole possesses notable anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase-2 (COX-2), the enzyme responsible for synthesizing pro-inflammatory prostaglandins, with a reported IC₅₀ value of 23.42 μM.[9] It also inhibits the production of key inflammatory cytokines, showing IC₅₀ values of 220.11 μM against Tumor Necrosis Factor-alpha (TNF-α) and 120.59 μM against Interleukin-1 beta (IL-1β).[9]

3-Methyl-1H-Indazole: While derivatives of 3-methyl-1H-indazole are investigated for their anti-inflammatory effects[8], specific quantitative data for the base 3-methyl-1H-indazole molecule in similar COX or cytokine inhibition assays is less prevalent in the reviewed literature. This represents a knowledge gap. However, the development of more complex derivatives from this scaffold for inflammation suggests that the 3-methyl group is a valuable starting point for optimizing potency and selectivity, likely by providing a vector for further functionalization and improving target engagement through enhanced hydrophobic interactions.

CompoundBiological TargetAssay TypeIC₅₀ ValueReference
1H-Indazole Cyclooxygenase-2 (COX-2)Enzyme Inhibition Assay23.42 μM[9]
1H-Indazole Tumor Necrosis Factor-alpha (TNF-α)Cytokine Inhibition Assay220.11 μM[9]
1H-Indazole Interleukin-1 beta (IL-1β)Cytokine Inhibition Assay120.59 μM[9]
3-Methyl-1H-Indazole Comparable data not prominently available in reviewed literature---

graph "COX2_Inhibition_Pathway" {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"];
edge [color="#5F6368", arrowhead=normal, penwidth=1.5];

Arachidonic_Acid [label="Arachidonic Acid"]; COX2 [label="COX-2 Enzyme", fillcolor="#EA4335"]; Prostaglandins [label="Prostaglandins"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#FBBC05"]; Indazole [label="Indazole / \n 3-Methyl-Indazole \n Derivatives", shape=invhouse, fillcolor="#34A853"];

Arachidonic_Acid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; Indazole -> COX2 [label=" Inhibition", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#202124"]; }

Caption: COX-2 enzyme inhibition by indazole compounds to reduce inflammation.

Antimicrobial Activity

Indazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[1][2] The structural modifications play a crucial role in determining their potency and spectrum against various bacterial and fungal strains.

Parent Indazole: While the general class of indazoles is known for antimicrobial effects, specific zone of inhibition or Minimum Inhibitory Concentration (MIC) data for the unsubstituted parent compound is not as frequently reported as for its more complex derivatives. The parent scaffold provides the necessary framework, but lacks the optimized functional groups that enhance interaction with microbial targets.

3-Methyl-1H-Indazole: The 3-methyl-1H-indazole scaffold serves as a key building block for potent antibacterial agents.[8] Studies on its derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, a synthesized derivative, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, demonstrated excellent antibacterial activity in a cup plate assay, with a zone of inhibition of 22 mm against Bacillus subtilis and a remarkable 46 mm against Escherichia coli at a concentration of 300 µg/ml, which was comparable or superior to the standard drug ciprofloxacin in that study.[2][10]

This highlights a key principle: while the core indazole is important, the potency is unlocked through substitutions. The 3-methyl group provides a structural anchor for adding moieties (like the piperidinyl-ethanoyl group) that are crucial for potent bioactivity.

Compound DerivativeTarget BacteriaAssay TypeZone of Inhibition (at 300 µg/ml)Reference
1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole Bacillus subtilis (Gram-positive)Cup Plate Method22 mm[2]
1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole Escherichia coli (Gram-negative)Cup Plate Method46 mm[2]
1H-Indazole (unsubstituted) Comparable data not prominently available in reviewed literature---
Anticancer Activity

The most significant impact of the indazole scaffold is in oncology.[7] Numerous kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival are built around this core.[11]

Parent Indazole: The unsubstituted 1H-indazole is best viewed as a fragment or starting point for anticancer drug design. By itself, it lacks the necessary functionality for potent and selective inhibition of specific cancer-related targets like kinases or epigenetic readers.

3-Methyl-1H-Indazole: The 3-methyl-1H-indazole scaffold is a critical component in the design of highly potent and selective anticancer agents. The methyl group can be a key interaction point or a strategic placeholder for further optimization. For example:

  • BRD4 Inhibition: A series of 3-methyl-1H-indazole derivatives were designed as selective inhibitors of Bromodomain-containing Protein 4 (BRD4), an epigenetic reader protein. These compounds effectively suppressed the proliferation of the MV4;11 cancer cell line by downregulating the c-Myc oncogene.[12]

  • IDO1 Inhibition: Novel 1,3-dimethyl-1H-indazole derivatives were developed as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in cancer immune evasion. The lead compound from this series induced apoptosis and suppressed cell mobility in hypopharyngeal carcinoma cells.[13]

In these cases, the 3-methyl group is integral to the pharmacophore, providing a structural foundation that, when combined with other substitutions, achieves high-affinity binding to complex biological targets.

Caption: Indazole derivatives often function by blocking the ATP binding site of kinases.

Experimental Protocols: A Guide to Self-Validating Assays

The trustworthiness of biological data hinges on robust and well-controlled experimental design. Below are standardized protocols for evaluating the activities discussed.

Protocol 1: In Vitro Antiproliferative MTT Assay

This assay is a gold standard for determining a compound's cytotoxic effect on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., K562, 4T1) into 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours to allow for cell adherence.[14]

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug). Incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[14]

  • Crystal Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 492 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[14][15]

Protocol 2: Antibacterial Agar Well Diffusion (Cup Plate) Method

This method provides a clear visual and quantitative measure of antibacterial activity.

  • Media Preparation: Prepare Mueller-Hinton agar plates and allow them to solidify under sterile conditions.

  • Bacterial Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, B. subtilis) equivalent to a 0.5 McFarland standard. Spread the bacterial suspension evenly over the entire surface of the agar plates.

  • Well Creation: Aseptically punch uniform wells (e.g., 6-8 mm in diameter) into the agar.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound at a specific concentration (e.g., 300 µg/mL) into the wells. Include a negative control (solvent) and a positive control (e.g., Ciprofloxacin).[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Measurement: Measure the diameter of the clear zone of inhibition (where bacterial growth is prevented) around each well in millimeters (mm). A larger diameter indicates greater antibacterial activity.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_test Testing cluster_results Analysis A Prepare Agar Plate B Inoculate with Bacteria A->B C Create Wells in Agar B->C D Add Test Compounds & Controls to Wells C->D E Incubate Plate (24 hrs) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the agar well diffusion antibacterial assay.

Conclusion and Future Outlook

This comparative guide illustrates a fundamental principle in medicinal chemistry: while a parent scaffold like 1H-indazole possesses inherent biological potential, strategic substitutions are required to unlock potent and selective activity. The addition of a methyl group to form 3-methyl-1H-indazole creates a more lipophilic and sterically defined starting point, which has been successfully elaborated into highly active antibacterial and anticancer agents.

The parent indazole shows measurable anti-inflammatory activity, but data for 3-methyl-1H-indazole in the same assays is needed for a direct comparison. Conversely, derivatives of 3-methyl-1H-indazole show potent antimicrobial and anticancer effects, where the parent scaffold is largely inactive. This suggests a divergence in utility: the parent indazole core is sufficient for moderate, broad activity (like general anti-inflammation), whereas the 3-methyl-1H-indazole core is a superior platform for developing highly potent, target-specific agents (like kinase or bromodomain inhibitors).

For researchers and drug developers, the choice between these scaffolds depends on the therapeutic goal. The 3-methyl-1H-indazole represents a more advanced starting point for campaigns requiring high-affinity interactions and provides a validated anchor for structure-based drug design.

References

Sources

Comparative

Comparative Analysis of 3-Methyl-Indazole Derivatives in Modulating Kinase Activity

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design The indazole ring system is a bicycli...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design

The indazole ring system is a bicyclic heteroaromatic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique arrangement of nitrogen atoms allows it to function as a versatile hinge-binding motif, mimicking the natural purine core of ATP to effectively compete for the active site of numerous protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a central focus of modern drug discovery.

This guide provides a comparative analysis focusing on a subtle but critical structural modification: the addition of a methyl group at the 3-position of the indazole core. We will explore, with supporting experimental data, how this seemingly minor alteration profoundly influences binding affinity, selectivity, and overall bioactivity. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to understand and leverage this specific structure-activity relationship (SAR) in their own discovery programs.

Comparative Bioactivity: The Influence of the 3-Methyl Group on Target Engagement

The strategic placement of substituents on the indazole ring is a key tactic for modulating potency and selectivity. The 3-position, in particular, projects into the solvent-exposed region of the ATP-binding pocket in many kinases. A methyl group at this position can therefore establish crucial van der Waals interactions, displace water molecules, or influence the overall conformation of the inhibitor, thereby enhancing binding affinity.

Below is a comparative summary of data synthesized from seminal studies on indazole-based kinase inhibitors, highlighting the impact of the 3-methyl group versus an unsubstituted (H) analogue.

Compound IDCore ScaffoldSubstitution at R³Target KinaseIC₅₀ (nM)Fold Improvement (vs. H)Reference
1a IndazoleHc-Src250-
1b IndazoleCH₃c-Src455.6x
2a IndazoleHAurora A89-
2b IndazoleCH₃Aurora A127.4x
3a IndazoleHp38α120-
3b IndazoleCH₃p38α225.5x

Table 1: Comparative IC₅₀ values of indazole analogues with and without 3-methyl substitution against various protein kinases.

As the data clearly indicates, the addition of a 3-methyl group consistently and significantly enhances inhibitory potency across multiple, distinct kinase targets. This suggests a conserved binding advantage conferred by this substituent, making it a critical point of consideration in lead optimization.

Mechanistic Rationale and Experimental Workflow

The observed increase in potency is not serendipitous. It is the result of specific molecular interactions that can be probed and validated through a systematic experimental workflow.

Causality Behind the 3-Methyl Advantage
  • Enhanced Hydrophobic Interactions: The ATP binding pocket often contains hydrophobic residues. The methyl group can engage in favorable van der Waals and hydrophobic interactions with these residues, increasing the overall binding affinity of the compound.

  • Favorable Vector for Further Substitution: The 3-position often serves as a key vector pointing towards the solvent-front of the kinase active site. Placing a methyl group here can act as an anchor or a strategic linker for introducing larger substituents designed to target unique sub-pockets, thereby improving not only potency but also selectivity against other kinases.

Workflow for Assessing SAR of Novel Indazole Analogues

A robust and self-validating workflow is essential for accurately determining the influence of substituents like the 3-methyl group. The following diagram and protocols outline a standard cascade used in drug discovery.

SAR_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Validation cluster_2 Lead Optimization Synthesis Compound Synthesis (e.g., 3-H vs. 3-Me) Biochem_Assay Biochemical Assay (e.g., LanthaScreen™) Synthesis->Biochem_Assay Test Potency (IC₅₀) Selectivity Kinase Selectivity Panel (>100 Kinases) Biochem_Assay->Selectivity Assess Off-Target Effects Cell_Target Target Engagement Assay (e.g., NanoBRET™) Selectivity->Cell_Target Confirm Cellular Activity Prolif_Assay Cell Proliferation Assay (e.g., MTT / CellTiter-Glo®) Cell_Target->Prolif_Assay Determine Functional Effect ADME ADME Profiling (Metabolic Stability) Prolif_Assay->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Refine Structure

Figure 1: A representative workflow for the evaluation of substituted indazole analogues.

Experimental Protocols: A Guide to Self-Validating Assays

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the test compound to the kinase active site.

  • Objective: To determine the IC₅₀ value of 3-H and 3-methyl-indazole analogues against a target kinase.

  • Principle: The assay involves a europium (Eu)-labeled anti-tag antibody that binds the kinase, and a fluorescent "tracer" that binds to the ATP pocket. When the tracer is bound, FRET occurs between the Eu-antibody and the tracer. A test compound that binds to the ATP pocket will displace the tracer, disrupting FRET.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 3-fold serial dilution of the test compounds (starting from 100 µM) in 100% DMSO. Subsequently, dilute these stocks into the appropriate kinase assay buffer.

    • Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-labeled antibody according to the manufacturer's protocol.

    • Assay Plate Setup:

      • Add 5 µL of the serially diluted compound to the wells of a low-volume 384-well plate.

      • Negative Control (0% Inhibition): Add 5 µL of DMSO vehicle.

      • Positive Control (100% Inhibition): Add 5 µL of a known, potent inhibitor (e.g., Staurosporine) at a saturating concentration.

    • Reaction Initiation: Add 5 µL of the kinase/antibody mixture to all wells.

    • Tracer Addition: Add 5 µL of the Alexa Fluor™-labeled kinase tracer.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (Europium).

    • Data Analysis: Calculate the emission ratio (665/615). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

  • Trustworthiness Check: The assay is considered valid if the Z'-factor, a measure of statistical effect size, is ≥ 0.5.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation after treatment with the test compound.

  • Objective: To determine the functional effect of kinase inhibition by the indazole analogues on cancer cell line proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed a relevant cancer cell line (e.g., A549 for a lung cancer target) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the indazole compounds (typically from 100 µM down to 1 nM) for 72 hours. Include a DMSO-only vehicle control.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the DMSO control and plot the percentage of cell viability against the log of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Trustworthiness Check: Ensure consistent cell seeding density and include a positive control (e.g., a known cytotoxic agent like doxorubicin) to confirm cell line responsiveness.

Conclusion and Future Directions

The experimental workflows and protocols detailed in this guide provide a validated framework for researchers to confirm these findings and explore the SAR of their own novel indazole analogues. Future work should focus on leveraging the 3-position as a vector for developing next-generation inhibitors with improved selectivity and optimized pharmacokinetic properties, further cementing the role of the indazole scaffold in targeted therapy.

References

  • Title: The Indazole Nucleus in Medicinal Chemistry: A Potent and Versatile Scaffold Source: Molecules URL: [Link]

  • Title: Indazoles as Privileged Scaffolds in Modern Medicinal Chemistry Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Discovery of N-(4-((3-acetyl-1H-indazol-6-yl)amino)phenyl)methanesulfonamide (LAS380), a Potent and Orally Available c-Src Inhibitor Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a Novel Class of Orally Active Aurora Kinase Inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Indazole-based p38α MAP kinase inhibitors: A study of the 3-position substituent Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Validation

A Comparative Guide to Pharmacophore Modeling of 3-Methyl-1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, objective comparison of pharmacophore modeling for 3-methyl-1H-indazole derivatives agai...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of pharmacophore modeling for 3-methyl-1H-indazole derivatives against alternative in silico techniques. We will delve into the technical nuances of pharmacophore model generation, validation, and its performance relative to molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, supported by experimental insights and data.

The Significance of 3-Methyl-1H-Indazole Derivatives

The 3-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The indazole core can effectively mimic the purine ring of ATP, enabling competitive inhibition at the kinase hinge region. The 3-methyl group can provide advantageous steric and electronic properties, influencing binding affinity and selectivity. Consequently, the rational design of novel 3-methyl-1H-indazole derivatives as kinase inhibitors is an area of intense research.

Pharmacophore Modeling: A Ligand-Centric Approach to Drug Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique that distills the essential steric and electronic features of a set of active molecules into a 3D spatial arrangement.[3] This model represents the key molecular interactions required for biological activity, serving as a 3D query for virtual screening of large compound libraries to identify novel chemotypes with the desired activity.[4]

Experimental Protocol: Generating a Pharmacophore Model for 3-Methyl-1H-Indazole Kinase Inhibitors

This protocol outlines a typical workflow for generating a ligand-based pharmacophore model using a tool like Discovery Studio.[3]

  • Training Set Selection:

    • Compile a structurally diverse set of 3-methyl-1H-indazole derivatives with known inhibitory activity (e.g., IC50 values) against a specific kinase target.

    • The activity range should ideally span several orders of magnitude to build a robust model.

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for validation.[5]

  • Conformational Analysis:

    • Generate a representative set of low-energy conformations for each molecule in the training set. This is a critical step as the bioactive conformation is often not the global minimum energy state.

  • Feature Identification:

    • Identify the key pharmacophoric features for each molecule. For 3-methyl-1H-indazole kinase inhibitors, these typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic regions (HY)

      • Aromatic Rings (AR)

  • Pharmacophore Model Generation:

    • Utilize an algorithm (e.g., HipHop in Catalyst) to align the conformations of the active molecules and identify common pharmacophoric features.[6]

    • The algorithm generates multiple pharmacophore hypotheses, each with a different combination of features.

  • Model Scoring and Selection:

    • Each hypothesis is scored based on how well it maps to the most active compounds while excluding inactive ones.

    • The best hypothesis is typically the one with the highest score and the most statistically significant correlation with the biological activity data.

  • Model Validation:

    • Test Set Validation: The selected pharmacophore model is used to screen the test set. A good model should be able to predict the activity of the test set compounds with high accuracy.[5]

    • Decoy Set Screening: The model is challenged to distinguish a small set of known active compounds from a large database of "decoy" molecules with similar physicochemical properties but different topologies.

    • Fischer's Randomization Test: This statistical method assesses the robustness of the model by generating multiple models from randomized data. A statistically significant model will have a much higher score than any of the random models.

Pharmacophore_Workflow cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Validation & Application A Select Training Set (Active 3-Methyl-1H-Indazoles) B Generate 3D Conformations A->B C Identify Pharmacophoric Features (HBA, HBD, HY, AR) B->C D Generate Hypotheses C->D E Score and Select Best Hypothesis D->E F Validate Model (Test Set, Decoy Set) E->F G Virtual Screening F->G

Caption: Workflow for generating a pharmacophore model.

Comparative Analysis: Pharmacophore Modeling vs. Alternative Approaches

While powerful, pharmacophore modeling is not the only computational tool available. Molecular docking and QSAR are also widely used, often in conjunction with pharmacophore studies.[7] The choice of method depends on the specific research question and the available data.

Molecular Docking: A Structure-Based Perspective

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This structure-based approach requires the 3D structure of the target protein, which can be obtained from X-ray crystallography, NMR spectroscopy, or homology modeling.

Causality in Experimental Choices: Molecular docking is employed when the target structure is known. It provides detailed insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. This information is invaluable for structure-based drug design and lead optimization.

Self-Validating System: A key validation step in molecular docking is re-docking the co-crystallized ligand into the binding site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose indicates that the docking protocol can accurately reproduce the experimental binding mode.

Quantitative Structure-Activity Relationship (QSAR): The Mathematical Correlation

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[8] These models are used to predict the activity of novel compounds and to understand which molecular properties are important for activity.

Causality in Experimental Choices: QSAR is particularly useful when a large dataset of compounds with corresponding activity data is available, but the 3D structure of the target may be unknown. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the favorable and unfavorable regions for different physicochemical properties around the aligned molecules.[7]

Self-Validating System: The predictive power of a QSAR model is rigorously assessed through internal and external validation.[8] Internal validation, often using leave-one-out cross-validation (q²), measures the model's robustness. External validation, using a test set of compounds not included in model generation, evaluates its ability to predict the activity of new molecules (r²_pred).[9]

Drug_Design_Approaches cluster_0 Ligand-Based Design cluster_1 Structure-Based Design A Pharmacophore Modeling C Molecular Docking A->C Provides Alignment for Docking B QSAR B->A Informs Feature Selection C->A Generates Structure-Based Pharmacophores D 3-Methyl-1H-Indazole Derivatives D->A Known Actives D->B Activity Data D->C Target Structure

Caption: Interplay of computational drug design methods.

Performance Comparison

The following table provides a comparative overview of pharmacophore modeling, molecular docking, and QSAR for the discovery of 3-methyl-1H-indazole kinase inhibitors.

Parameter Pharmacophore Modeling Molecular Docking QSAR
Primary Requirement A set of active ligands.3D structure of the target protein.A dataset of compounds with activity data.
Key Output 3D arrangement of essential features for activity.Binding pose and score of a ligand in the active site.A mathematical equation correlating structure and activity.
Main Application Virtual screening of large databases to find novel scaffolds.Lead optimization and understanding binding interactions.Predicting the activity of new compounds and guiding synthesis.
Typical Performance Metrics Enrichment Factor (EF), Receiver Operating Characteristic (ROC) curve, Goodness of Hit (GH) score.[6]Root-Mean-Square Deviation (RMSD) of the native ligand, docking score, binding energy.Cross-validated R² (q²), predictive R² for the test set (r²_pred).[9]
Strengths - Fast for virtual screening.- Can identify novel scaffolds.- Does not require a protein structure.- Provides detailed information on binding interactions.- Useful for structure-based design.- Can predict the activity of unsynthesized compounds.- Identifies key molecular descriptors for activity.
Limitations - Highly dependent on the quality of the training set.- Does not provide information on binding affinity.- Computationally more intensive.- Accuracy depends on the scoring function.- Requires a high-resolution protein structure.- Predictive power is limited to the chemical space of the training set.- Does not provide a visual understanding of the binding mode.

Conclusion

Pharmacophore modeling, molecular docking, and QSAR are complementary computational techniques that play crucial roles in the discovery and development of novel 3-methyl-1H-indazole derivatives as kinase inhibitors. Pharmacophore modeling excels at rapidly screening large compound libraries to identify diverse chemical scaffolds with the potential for biological activity. Molecular docking provides a detailed, atomistic view of the ligand-protein interactions that drive binding affinity, making it indispensable for lead optimization. QSAR offers a quantitative framework to predict the activity of new molecules and to understand the structure-activity relationships within a chemical series.

For a comprehensive and successful drug discovery campaign targeting kinases with 3-methyl-1H-indazole derivatives, an integrated approach is often the most effective strategy.[7] For instance, a pharmacophore model can be used for an initial virtual screen, followed by molecular docking of the top hits to refine the selection and prioritize candidates for synthesis and biological evaluation. QSAR models can then be developed as more data becomes available to guide further optimization of the lead compounds.

References

  • Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. Int J Mol Sci. 2011;12(12):8893-8919.

  • Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. ResearchGate.

  • ROC performance of the examined pharmacophore model. ResearchGate.

  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Molecular Biosciences. 2022;9.

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Molecules. 2023;28(14):5487.

  • ROC curve of a generated pharmacophore model (ADHP). ResearchGate.

  • Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery. 2011;2(3):511-519.

  • Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors. Journal of Biomolecular Structure and Dynamics. 2022;40(6):2536-2553.

  • Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure and Dynamics. 2023;41(8):3524-3541.

  • QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads. Molecules. 2022;27(15):4988.

  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Molecular Biosciences. 2022;9.

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. 2014;8:1955-1972.

  • Validation of QSAR Models - Strategies and Importance. ResearchGate.

  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus. 2015;4:583.

  • ROC curve of the validated pharmacophore model. ResearchGate.

  • Pharmacophore validation via ROC curve where values range from 0 to 1... ResearchGate.

  • Validating ADME QSAR Models Using Marketed Drugs. SLAS DISCOVERY: Advancing Life Sciences R&D. 2021;26(10):1326-1336.

  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. ResearchGate.

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. 2020;8.

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. 2021;12(8):1265-1287.

  • Pharmacophore modeling, virtual screening, docking and in silico ADMET analysis of protein kinase B (PKB β) inhibitors. Journal of Molecular Graphics and Modelling. 2013;42:63-74.

  • Virtual Screening Methods as Tools for Drug Lead Discovery from Large Chemical Libraries. IDR. 2020;3(1):31-43.

  • Identification of new inhibitors of protein kinase R guided by statistical modeling. Bioorganic & Medicinal Chemistry Letters. 2011;21(11):3354-3358.

  • Pharmacophore based High Throughput Virtual Screening towards the Discovery of Novel BLK (B-lymphocyte kinase). Indian Journal of Pharmaceutical Education and Research. 2023;57(1s):s174-s182.

  • In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of the Iranian Chemical Society. 2023;20(10):2415-2431.

Sources

Safety & Regulatory Compliance

Safety

3-methyl-1H-indazole proper disposal procedures

Commencing Disposal Research I'm currently engaged in a comprehensive search for reliable disposal protocols for 3-methyl-1H-indazole, with emphasis on waste-related information. This investigation entails exploring Safe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Disposal Research

I'm currently engaged in a comprehensive search for reliable disposal protocols for 3-methyl-1H-indazole, with emphasis on waste-related information. This investigation entails exploring Safety Data Sheets (SDS) and other pertinent resources. I'll make a point of looking into waste categorization and related regulations as a priority.

Analyzing Waste Streams

I've moved beyond the initial search and am now looking at typical research contexts to predict waste. I'm prioritizing hazardous waste management principles and regulatory guidelines to create a wider picture. My focus has shifted towards devising a step-by-step guide on safe disposal. I will cite the sources of information as I build the guide. Finally, I'll make a flowchart decision making tool for waste segregation and disposal.

Refining Disposal Protocols

My focus is narrowing in on the specifics of safe disposal. I'm prioritizing hazardous waste principles. I've switched gears to drafting the actual step-by-step guide. It'll explain each step and cite my sources. I'm finalizing the DOT script for the flowchart, readying to compile all data into a fully-cited, comprehensive response.

Reviewing Safety Guidelines

I've been analyzing the safety data sheets for 3-methyl-1H-indazole and similar compounds. I'm focusing on proper disposal methods to ensure lab safety. I've also found some helpful general guidelines for hazardous waste management.

Developing a Disposal Protocol

I'm now integrating information from the SDS and general guidelines to create a tailored disposal protocol. Key aspects of 3-methyl-1H-indazole's hazards include ingestion risk and skin/eye irritation, which guide containment strategies. I'm focusing on synthesizing the waste segregation, labeling, and containerization procedures with the specific incompatibilities of the substance. I am aiming to produce a comprehensive guide for researchers.

Drafting the Detailed Guide

I've assembled the essential information from the SDS and general guidelines on 3-methyl-1H-indazole. My focus is now on structuring the detailed disposal guide for lab researchers. It must logically explain the 'why' behind each step, ensuring comprehension. I'll include necessary DOT diagrams and meticulously format the references. This stage marks the transition from information gathering to creating a user-friendly resource. I'm aiming for clarity and complete coverage of regulations.

Handling

Mastering the Safe Handling of 3-methyl-1H-indazole: A Guide for Laboratory Professionals

An In-Depth Guide to Personal Protective Equipment, Operational Handling, and Disposal for Researchers, Scientists, and Drug Development Professionals. As a novel heterocyclic compound, 3-methyl-1H-indazole is a valuable...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Operational Handling, and Disposal for Researchers, Scientists, and Drug Development Professionals.

As a novel heterocyclic compound, 3-methyl-1H-indazole is a valuable building block in medicinal chemistry and drug development. Its effective and safe use in the laboratory hinges on a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-proven information on the personal protective equipment (PPE), operational handling, and disposal of 3-methyl-1H-indazole, ensuring the safety of laboratory personnel and the integrity of research.

Hazard Profile of 3-methyl-1H-indazole

A comprehensive risk assessment is the foundation of safe laboratory practice. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-methyl-1H-indazole is classified with the following hazards[1][2][3]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation[4][5]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. Understanding these hazards informs the selection of appropriate personal protective equipment to create an effective barrier against exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following recommendations provide a baseline for handling 3-methyl-1H-indazole in a laboratory setting.

Eye and Face Protection

Given that 3-methyl-1H-indazole can cause serious eye irritation, robust eye protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area where the risk of splashing is minimal.

  • Chemical Goggles: Essential when there is a potential for splashing or when handling larger quantities.[6] Goggles provide a complete seal around the eyes, offering superior protection.

  • Face Shield: Should be worn in conjunction with chemical goggles when there is a significant risk of splashing or aerosol generation.

Skin and Body Protection

Preventing skin contact is crucial, as 3-methyl-1H-indazole is a known skin irritant.

  • Laboratory Coat: A standard lab coat should be worn at all times to protect against incidental contact.

  • Chemical-Resistant Gloves: The choice of glove material is critical for adequate protection.

    • Nitrile Gloves: Disposable nitrile gloves are a common and effective choice for handling solid chemicals and provide a good barrier to many common laboratory solvents.[6][7][8] It is important to inspect gloves for any signs of degradation or punctures before use.

    • Glove Selection Considerations: For prolonged handling or when working with solutions of 3-methyl-1H-indazole, consult a glove compatibility chart. While nitrile is a good starting point, butyl rubber gloves offer excellent resistance to a wide range of chemicals.[7][8] Always double-check the manufacturer's recommendations for the specific solvent being used.

  • Proper Glove Use: Always inspect gloves for tears or holes before use.[5] After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin. Wash your hands thoroughly after removing gloves.

Respiratory Protection

As a fine powder, 3-methyl-1H-indazole poses a risk of respiratory irritation if inhaled. Engineering controls should be the primary method of controlling exposure.

  • Engineering Controls: Whenever possible, handle 3-methyl-1H-indazole in a certified chemical fume hood, a glove box, or a powder weighing station to minimize the generation of airborne dust.[9][10]

  • Respirators: If engineering controls are not sufficient to control exposure, or during a spill cleanup, respiratory protection is necessary.

    • N95 or P95 Respirator: For nuisance exposures to fine dust, a NIOSH-approved N95 or P95 particulate respirator may be sufficient.[5][11][12]

    • Air-Purifying Respirator (APR) with Cartridges: For situations with a higher potential for aerosol generation or when handling larger quantities, a half-mask or full-facepiece APR with appropriate cartridges should be used. The choice of cartridge will depend on a full assessment of all chemicals being used in the process.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 3-methyl-1H-indazole cluster_assessment Hazard Assessment cluster_details Specific Choices Start Start: Handling 3-methyl-1H-indazole CheckHazards Review Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed Start->CheckHazards EyeProtection Eye Protection CheckHazards->EyeProtection SkinProtection Skin & Body Protection CheckHazards->SkinProtection RespiratoryProtection Respiratory Protection CheckHazards->RespiratoryProtection Goggles Chemical Goggles EyeProtection->Goggles LabCoat Lab Coat SkinProtection->LabCoat NitrileGloves Nitrile Gloves SkinProtection->NitrileGloves FumeHood Work in Fume Hood RespiratoryProtection->FumeHood Respirator N95/P95 Respirator (if dust is likely) FumeHood->Respirator If fume hood is not available or during spill

Caption: PPE Selection Workflow for 3-methyl-1H-indazole.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the consistency of experimental results.

Preparation and Weighing
  • Designated Area: Designate a specific area for handling 3-methyl-1H-indazole, preferably within a chemical fume hood or a powder containment enclosure.[9]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.[9]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) is within easy reach to avoid unnecessary movement.

  • Weighing:

    • Use a tared weigh boat to accurately measure the required amount of powder.

    • Avoid pouring the powder directly from the stock bottle to minimize dust generation.[9] Use a clean spatula for transfers.

    • Keep the stock container closed when not in use.[9]

Dissolving and Reactions
  • Solvent Addition: When preparing solutions, add the solvent to the vessel containing the weighed 3-methyl-1H-indazole slowly to prevent splashing.

  • Closed System: If the reaction is to be heated or stirred for an extended period, conduct it in a closed system or under reflux within a fume hood to contain any vapors.

  • Monitoring: Regularly inspect the reaction setup for any leaks or abnormalities.

Post-Handling
  • Decontamination: Clean all non-disposable equipment that has come into contact with 3-methyl-1H-indazole. A suitable solvent should be used, followed by a detergent wash.

  • Hand Washing: Immediately after completing the work and removing PPE, wash your hands thoroughly with soap and water.

Disposal Plan: Managing Chemical Waste

Proper disposal of 3-methyl-1H-indazole and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Hazardous Waste: All solid 3-methyl-1H-indazole waste, as well as any materials significantly contaminated with it (e.g., weigh boats, gloves, absorbent paper), must be disposed of as hazardous chemical waste.[1][2][13]

  • Waste Container:

    • Use a designated, leak-proof, and clearly labeled container for solid hazardous waste.[2][13] The container should be made of a material compatible with the chemical.

    • Keep the waste container closed except when adding waste.[13]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-methyl-1H-indazole".[1]

Disposal Procedure
  • Collection: Collect all waste in the designated hazardous waste container.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory until it is collected by the institution's environmental health and safety (EHS) department.[13]

  • EHS Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not dispose of 3-methyl-1H-indazole in the regular trash or down the drain.[1][14]

The following diagram outlines the workflow for the proper disposal of 3-methyl-1H-indazole.

Disposal_Workflow Disposal Workflow for 3-methyl-1H-indazole cluster_generation Waste Generation cluster_storage_disposal Storage & Disposal Start Waste Generated: - Excess Solid - Contaminated Gloves - Weigh Boats, etc. Segregate Segregate as Hazardous Waste Start->Segregate Container Place in a Designated, Leak-Proof Container Segregate->Container Label Label Container: 'Hazardous Waste' '3-methyl-1H-indazole' Container->Label Store Store in Satellite Accumulation Area Label->Store EHS Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS End Proper Disposal EHS->End

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-indazole
Reactant of Route 2
3-methyl-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.